molecular formula C13H9ClO2 B053968 2-(4-Chlorophenoxy)benzaldehyde CAS No. 111826-11-0

2-(4-Chlorophenoxy)benzaldehyde

Cat. No.: B053968
CAS No.: 111826-11-0
M. Wt: 232.66 g/mol
InChI Key: ZDVNCJMGGQWZCV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)benzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C13H9ClO2 and its molecular weight is 232.66 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-chlorophenoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVNCJMGGQWZCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377622
Record name 2-(4-chlorophenoxy)benzaldehyde
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111826-11-0
Record name 2-(4-chlorophenoxy)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377622
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4-Chlorophenoxy)benzaldehyde
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a primary synthesis pathway for 2-(4-chlorophenoxy)benzaldehyde, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The core of this synthesis is the Ullmann condensation, a copper-catalyzed etherification reaction. This document details the probable reaction mechanism, a complete experimental protocol, and a summary of the necessary reagents and expected outcomes. The information is presented to be readily applicable by researchers and professionals in the fields of organic synthesis and drug development.

Introduction

This compound is a diaryl ether derivative of significant interest in medicinal chemistry and materials science. Its structural motif is present in a variety of biologically active molecules. The synthesis of such diaryl ethers is most commonly achieved through the Ullmann condensation, a robust and well-established method for forming carbon-oxygen bonds between aryl halides and phenols in the presence of a copper catalyst.[1][2] This guide will focus on a likely and effective pathway for the synthesis of this compound, providing the necessary details for its practical implementation in a laboratory setting.

Synthesis Pathway: The Ullmann Condensation

The most probable and widely applicable method for the synthesis of this compound is the Ullmann condensation.[1][2][3] This reaction involves the copper-catalyzed coupling of an aryl halide and a phenol. For the target molecule, there are two primary approaches:

  • Route A: Reaction of 2-chlorobenzaldehyde with 4-chlorophenol.

  • Route B: Reaction of 2-hydroxybenzaldehyde (salicylaldehyde) with 1,4-dichlorobenzene.

Route A is often preferred due to the higher reactivity of the C-Cl bond in 2-chlorobenzaldehyde, which is activated by the electron-withdrawing aldehyde group. This guide will detail the experimental protocol for Route A.

Reaction Mechanism

The Ullmann condensation mechanism is believed to proceed through a series of steps involving a copper(I) catalyst. While the exact mechanism can vary depending on the specific reactants and conditions, a generally accepted pathway is as follows:

  • Formation of a Copper(I) Phenoxide: The reaction is initiated by the formation of a copper(I) phenoxide from the reaction of a copper(I) salt with the phenol in the presence of a base.

  • Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) phenoxide, forming a copper(III) intermediate.

  • Reductive Elimination: The copper(III) intermediate then undergoes reductive elimination to form the diaryl ether product and regenerate the copper(I) catalyst.

Ullmann_Condensation_Mechanism

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound via the Ullmann condensation of 2-chlorobenzaldehyde and 4-chlorophenol.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMolesPurity
2-Chlorobenzaldehyde140.577.03 g0.0599%
4-Chlorophenol128.566.43 g0.0599%
Copper(I) Iodide (CuI)190.450.95 g0.00598%
Potassium Carbonate (K₂CO₃)138.2113.8 g0.1099%
N,N-Dimethylformamide (DMF)73.09100 mL-Anhydrous
Toluene92.1450 mL-Anhydrous
Hydrochloric Acid (HCl)36.46As needed-1 M aq.
Brine (sat. NaCl)-As needed--
Anhydrous Magnesium Sulfate120.37As needed--
Procedure
  • Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chlorobenzaldehyde (7.03 g, 0.05 mol), 4-chlorophenol (6.43 g, 0.05 mol), copper(I) iodide (0.95 g, 0.005 mol), and potassium carbonate (13.8 g, 0.10 mol).

  • Solvent Addition: Add 100 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.

  • Reaction: Heat the reaction mixture to 140-150 °C with vigorous stirring. Maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into 200 mL of ice-cold water.

    • Acidify the aqueous mixture to pH 2-3 with 1 M HCl.

    • Extract the aqueous layer with toluene (3 x 50 mL).

    • Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield and Characterization
  • Yield: The expected yield of this compound is typically in the range of 60-80%.

  • Appearance: A white to off-white solid.

Spectroscopy Expected Data
¹H NMR (CDCl₃, 400 MHz) δ 10.5 (s, 1H, CHO), 7.9-6.9 (m, 8H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz) δ 190-188 (CHO), 160-115 (Ar-C)
Mass Spec (EI) m/z 232 (M⁺), 234 (M+2⁺)

Experimental Workflow

Experimental_Workflow

Safety Precautions

  • All manipulations should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • 2-Chlorobenzaldehyde and 4-chlorophenol are irritants. Avoid inhalation and contact with skin and eyes.

  • DMF is a skin and respiratory irritant. Handle with care.

  • Copper(I) iodide is harmful if swallowed.

Conclusion

This technical guide outlines a reliable and reproducible synthesis pathway for this compound using the Ullmann condensation. The provided experimental protocol, based on established chemical principles, offers a clear roadmap for researchers in organic and medicinal chemistry. The successful synthesis of this versatile intermediate can pave the way for the development of novel compounds with potential applications in pharmaceuticals and other industries.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(4-Chlorophenoxy)benzaldehyde, a key intermediate in various synthetic applications. This document details its structural and physical characteristics, supported by experimental data and methodologies, to assist researchers and professionals in its effective utilization.

Chemical Identity and Structure

This compound is an aromatic aldehyde characterized by a benzaldehyde ring substituted with a 4-chlorophenoxy group at the ortho position.

Table 1: Compound Identification

IdentifierValue
IUPAC Name This compound
Synonyms 4-Chloro-2'-formyldiphenyl Ether
CAS Number 111826-11-0
Molecular Formula C₁₃H₉ClO₂
Molecular Weight 232.66 g/mol
Canonical SMILES C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)Cl
InChI Key ZDVNCJMGGQWZCV-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below. These properties are crucial for its handling, reaction optimization, and purification.

Table 2: Physicochemical Data

PropertyValueSource
Physical State White to light yellow to light orange powder/crystal[1]
Melting Point 55.0 - 59.0 °C[1]
Boiling Point 159 °C @ 0.8 mmHg[1]
Solubility Soluble in toluene[1]
Purity >98.0% (by GC)[1]

Synthesis of this compound

The primary synthetic route to this compound is the Ullmann condensation, a copper-catalyzed reaction that forms a diaryl ether linkage. This reaction involves the coupling of an aryl halide with a phenol.

A logical workflow for the synthesis is depicted below:

Caption: Synthesis workflow for this compound via Ullmann condensation.

Experimental Protocol: Ullmann Condensation

The following is a representative protocol for the synthesis of diaryl ethers via the Ullmann condensation, adapted for the preparation of this compound.

  • Reaction Setup : To a dry reaction flask, add salicylaldehyde (1.0 eq.), 4-chlorophenol (1.1 eq.), potassium carbonate (2.0 eq.) as the base, and a catalytic amount of copper(I) iodide (0.1 eq.).

  • Inert Atmosphere : The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent Addition : Anhydrous, high-boiling polar solvent such as N,N-dimethylformamide (DMF) or toluene is added to the flask.

  • Reaction : The reaction mixture is heated to a high temperature (typically 120-160 °C) and stirred vigorously for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Workup : Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • Extraction : The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

  • Concentration : The solvent is removed under reduced pressure to yield the crude product.

  • Purification : The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford pure this compound.

Spectroscopic and Chromatographic Data

The structural identity and purity of this compound are confirmed through various analytical techniques.

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 3: Predicted Mass Spectrometry Data

AdductPredicted m/z
[M]⁺232.02856
[M+H]⁺233.03639
[M+Na]⁺255.01833
[M-H]⁻231.02183
Data is based on predicted values and may vary slightly from experimental results.
  • Sample Preparation : A dilute solution of this compound is prepared in a volatile organic solvent such as acetone or ethyl acetate.

  • GC Conditions :

    • Injector : Split/splitless injector, typically at 250 °C.

    • Carrier Gas : Helium at a constant flow rate.

    • Column : A non-polar or medium-polarity capillary column (e.g., HP-5MS).

    • Oven Program : A temperature gradient is programmed to ensure good separation, for example, starting at 100 °C and ramping up to 280 °C.

  • MS Conditions :

    • Ionization : Electron Ionization (EI) at 70 eV.

    • Mass Analyzer : Quadrupole or ion trap.

    • Scan Range : m/z 40-400.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for elucidating the detailed molecular structure. While experimental spectra for this compound are not publicly available, the expected chemical shifts can be predicted based on analogous structures.

  • Sample Preparation : Approximately 10-20 mg of the sample is dissolved in a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (0 ppm).

  • ¹H NMR Acquisition : The ¹H NMR spectrum is acquired on a spectrometer (e.g., 400 MHz). Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected proton chemical shifts.

  • ¹³C NMR Acquisition : The ¹³C NMR spectrum is recorded on the same instrument. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a higher sample concentration and a significantly larger number of scans with a longer relaxation delay are typically required. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation : A small amount of the solid sample is placed directly on the ATR crystal.

  • Data Acquisition : The spectrum is recorded over a typical range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean, empty crystal is recorded and automatically subtracted from the sample spectrum.

Purity Assessment

The purity of this compound is typically determined by Gas Chromatography (GC) with a Flame Ionization Detector (FID).

Experimental Protocol: Gas Chromatography (GC-FID)
  • Sample Preparation : A solution of the compound in a suitable solvent (e.g., acetone) is prepared at a known concentration.

  • GC Conditions :

    • Injector : Split injector at an appropriate temperature (e.g., 250 °C) and split ratio.

    • Column : A capillary column suitable for the analysis of aromatic compounds.

    • Oven Program : A temperature program is used to separate the analyte from any impurities.

    • Detector : Flame Ionization Detector (FID) at a temperature of, for example, 300 °C.

  • Data Analysis : The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram (excluding the solvent peak).

Safety and Handling

This compound should be handled with appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. It is known to cause skin and serious eye irritation. It is also air-sensitive and should be stored under an inert atmosphere in a cool, dark place.[1]

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance and thorough safety assessments. All experimental work should be conducted in a controlled laboratory setting by trained professionals.

References

In-Depth Technical Guide: 2-(4-Chlorophenoxy)benzaldehyde (CAS No. 111826-11-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(4-Chlorophenoxy)benzaldehyde, with the Chemical Abstracts Service (CAS) number 111826-11-0, is an aromatic aldehyde of interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its physicochemical properties. Due to the limited publicly available data on the specific biological activities of this compound, this document establishes a predictive framework based on the known therapeutic actions of structurally related benzaldehyde and chlorophenoxy derivatives. This guide also details standardized experimental protocols for the evaluation of its potential anticancer and antimicrobial activities and presents hypothetical signaling pathways and experimental workflows to guide future research.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following table summarizes key data points for this compound.

PropertyValueReference
CAS Number 111826-11-0[1]
IUPAC Name This compound
Synonyms 4-Chloro-2'-formyldiphenyl Ether
Molecular Formula C13H9ClO2
Molecular Weight 232.66 g/mol
Appearance White to light yellow crystalline powder
Melting Point 55-59 °C
Purity >98.0% (GC)

Potential Biological Activities: A Comparative Analysis

While direct experimental evidence for the biological activity of this compound is scarce, the activities of structurally analogous compounds provide a strong basis for predicting its potential therapeutic applications.

Anticancer Potential

Numerous benzaldehyde derivatives have demonstrated significant anticancer properties. For instance, a series of benzyloxybenzaldehyde derivatives have shown potent activity against the HL-60 human leukemia cell line, inducing apoptosis and causing cell cycle arrest at the G2/M phase.[1] Notably, the presence of a halogen, such as chlorine, on the benzyl ring has been a feature of some of the active compounds. Furthermore, benzaldehyde itself has been investigated for its antitumor effects.[2] The structural similarity of this compound suggests it may also exhibit cytotoxic activity against various cancer cell lines.

The table below summarizes the anticancer activity of a structurally related compound, providing a benchmark for potential future studies on this compound.

CompoundCancer Cell LineAssayIC50 (µM)Reference
2-(benzyloxy)-5-chlorobenzaldehydeHL-60 (Leukemia)Not Specified1-10[1]
Antimicrobial Potential

The chlorophenoxy moiety is a well-known pharmacophore in antimicrobial agents. Benzaldehyde and its derivatives have also been reported to possess broad-spectrum antimicrobial and antifungal activities.[3][4] These compounds can disrupt the cell membrane of microorganisms, leading to cell death.[3] Therefore, it is plausible that this compound could exhibit inhibitory activity against various bacterial and fungal strains.

Proposed Experimental Protocols

To empirically validate the potential biological activities of this compound, the following detailed experimental protocols are recommended.

In Vitro Anticancer Activity: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.

Objective: To determine the cytotoxic effect of this compound on a panel of human cancer cell lines.

Methodology:

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HeLa for cervical cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

  • Compound Treatment: A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions are then made in the culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in all wells, including the vehicle control, should be less than 0.5%.

  • Incubation: Cells are incubated with the compound for 48 to 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Antimicrobial Activity: Broth Microdilution Method

This method is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Objective: To determine the MIC of this compound against a panel of pathogenic bacteria and fungi.

Methodology:

  • Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth media. The inoculum is prepared and adjusted to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are prepared in a 96-well microtiter plate containing the appropriate broth medium.

  • Inoculation: Each well is inoculated with the prepared microbial suspension. A positive control (microorganisms with no compound) and a negative control (broth medium only) are included.

  • Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Visualizations: Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate a potential signaling pathway that could be modulated by bioactive benzaldehyde derivatives and a general workflow for the initial screening of this compound.

G cluster_0 Cellular Targets cluster_1 Apoptotic Cascade This compound This compound Mitochondrion Mitochondrion This compound->Mitochondrion Induces Stress Cell Membrane Cell Membrane Loss of Membrane Potential Loss of Membrane Potential Mitochondrion->Loss of Membrane Potential Nucleus Nucleus DNA Fragmentation DNA Fragmentation Nucleus->DNA Fragmentation Cytochrome c Release Cytochrome c Release Loss of Membrane Potential->Cytochrome c Release Caspase Activation Caspase Activation Cytochrome c Release->Caspase Activation Caspase Activation->Nucleus Cleaves Nuclear Proteins Apoptosis Apoptosis DNA Fragmentation->Apoptosis

Caption: Hypothetical Apoptosis Induction Pathway for this compound.

G Start Start Compound Synthesis & Characterization Compound Synthesis & Characterization Start->Compound Synthesis & Characterization In Vitro Screening In Vitro Screening Compound Synthesis & Characterization->In Vitro Screening Anticancer Assays (e.g., MTT) Anticancer Assays (e.g., MTT) In Vitro Screening->Anticancer Assays (e.g., MTT) Antimicrobial Assays (e.g., MIC) Antimicrobial Assays (e.g., MIC) In Vitro Screening->Antimicrobial Assays (e.g., MIC) Data Analysis Data Analysis Anticancer Assays (e.g., MTT)->Data Analysis Antimicrobial Assays (e.g., MIC)->Data Analysis Lead Identification Lead Identification Data Analysis->Lead Identification Further Mechanistic Studies Further Mechanistic Studies Lead Identification->Further Mechanistic Studies End End Further Mechanistic Studies->End

Caption: General Workflow for the Biological Evaluation of this compound.

References

Spectroscopic Profile of 2-(4-Chlorophenoxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2-(4-Chlorophenoxy)benzaldehyde. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this document presents a predictive and comparative analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein is intended to serve as a robust reference for researchers involved in the synthesis, identification, and quality control of this and related chemical entities.

Chemical Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₁₃H₉ClO₂

  • Molecular Weight: 232.66 g/mol

  • CAS Number: 2767675 (CID from PubChem)[1]

Predicted Spectroscopic Data

The following tables summarize the predicted and characteristic spectroscopic data for this compound. These values are derived from spectral data of similar compounds such as benzaldehyde, 4-chlorobenzaldehyde, and phenoxy-substituted aromatic systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~10.3Singlet1HAldehyde proton (-CHO)
~7.9Doublet1HAromatic proton (ortho to -CHO)
~7.6Triplet1HAromatic proton (para to -CHO)
~7.4Doublet of doublets1HAromatic proton (ortho to -O-)
~7.3Doublet2HAromatic protons (ortho to -Cl)
~7.1Triplet1HAromatic proton (meta to -CHO)
~6.9Doublet2HAromatic protons (meta to -Cl)

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃)

Chemical Shift (δ, ppm)Assignment
~192Carbonyl carbon (C=O)
~160Aromatic carbon (C-O, benzaldehyde ring)
~155Aromatic carbon (C-O, chlorophenyl ring)
~135Aromatic carbon (quaternary, C-CHO)
~134Aromatic carbon (CH)
~130Aromatic carbon (CH, chlorophenyl ring)
~129Aromatic carbon (quaternary, C-Cl)
~125Aromatic carbon (CH)
~122Aromatic carbon (CH)
~119Aromatic carbon (CH, chlorophenyl ring)
Infrared (IR) Spectroscopy

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3070MediumAromatic C-H stretch
~2850, ~2750Medium, weakAldehyde C-H stretch (Fermi resonance)
~1700StrongCarbonyl (C=O) stretch of aldehyde
~1590, ~1480Medium-StrongAromatic C=C ring stretch
~1240StrongAryl-O-Aryl asymmetric stretch
~1100MediumC-Cl stretch
~830Strongpara-disubstituted C-H bend (out-of-plane)
~750Strongortho-disubstituted C-H bend (out-of-plane)
Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/zPredicted Fragment IonNotes
234/232[M]⁺Molecular ion peak, showing isotopic pattern for one chlorine atom.
233/231[M-H]⁺Loss of the aldehyde hydrogen.
205/203[M-CHO]⁺Loss of the formyl group.
139[C₇H₄O₂]⁺Fragment corresponding to the benzaldehyde ether moiety after loss of the chlorophenyl group.
128/126[C₆H₄OCl]⁺Chlorophenoxy cation.
113/111[C₆H₄Cl]⁺Chlorophenyl cation.
77[C₆H₅]⁺Phenyl cation from further fragmentation.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., zg30).

    • Set a spectral width of approximately 16 ppm.

    • Employ a relaxation delay of at least 1 second.

    • Accumulate a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set a spectral width of approximately 220 ppm.

    • Use a longer relaxation delay (e.g., 2-5 seconds).

    • Accumulate a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

IR Spectroscopy
  • Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for Attenuated Total Reflectance (ATR-IR), place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Record the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

  • Instrumentation: Employ a mass spectrometer with an appropriate ionization source, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

  • Data Acquisition (EI-MS):

    • Introduce the sample via a direct insertion probe or through a gas chromatograph (GC).

    • Use a standard electron energy of 70 eV.

    • Scan a mass range of m/z 50-500.

  • Data Acquisition (ESI-MS):

    • Infuse the sample solution directly into the ESI source or introduce it via a liquid chromatograph (LC).

    • Operate in both positive and negative ion modes to observe protonated molecules [M+H]⁺, sodium adducts [M+Na]⁺, or deprotonated molecules [M-H]⁻.

  • Data Processing: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Visualization of Methodologies

The following diagrams illustrate the general workflow for spectroscopic analysis and the interplay between different spectroscopic techniques.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_interp Data Interpretation Prep Sample Weighing & Dissolution NMR NMR Spectrometer Prep->NMR IR FT-IR Spectrometer Prep->IR MS Mass Spectrometer Prep->MS Proc_NMR Fourier Transform & Calibration (NMR) NMR->Proc_NMR Proc_IR Background Subtraction (IR) IR->Proc_IR Proc_MS Peak Identification (MS) MS->Proc_MS Interp Structure Elucidation & Verification Proc_NMR->Interp Proc_IR->Interp Proc_MS->Interp

Caption: General workflow for spectroscopic analysis.

Complementary_Spectroscopy cluster_techniques Spectroscopic Techniques cluster_info Provided Information Structure This compound (C13H9ClO2) NMR NMR (¹H, ¹³C) Structure->NMR IR IR Structure->IR MS Mass Spec. Structure->MS NMR_Info Carbon-Hydrogen Framework Connectivity NMR->NMR_Info IR_Info Functional Groups (C=O, C-O-C, C-Cl) IR->IR_Info MS_Info Molecular Weight Elemental Formula Fragmentation Pattern MS->MS_Info NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Complementary nature of spectroscopic techniques.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of 2-(4-Chlorophenoxy)benzaldehyde. Due to the absence of publicly available experimental crystal structure data for this specific molecule, this guide integrates theoretical calculations with established experimental protocols for analogous compounds to offer a robust overview for research and development applications.

Molecular Structure and Properties

This compound is a diaryl ether derivative with the molecular formula C₁₃H₉ClO₂. Its structure consists of a benzaldehyde ring linked to a 4-chlorophenoxy group via an ether oxygen bridge at the ortho position.

Table 1: General Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₉ClO₂PubChemLite[1][2]
Molecular Weight232.66 g/mol PubChemLite[1][2]
IUPAC NameThis compoundPubChemLite[1][2]
InChIKeyZDVNCJMGGQWZCV-UHFFFAOYSA-NPubChemLite[1][2]
SMILESC1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)ClPubChemLite[1][2]

Conformational Analysis (Theoretical)

The conformational landscape of this compound is primarily defined by the torsion angles around the C-O-C ether linkage. Density Functional Theory (DFT) calculations are a powerful tool for investigating these conformational preferences in the absence of experimental data. The key dihedral angles that determine the overall shape of the molecule are C(6)-C(1)-O-C(1') and C(1)-O-C(1')-C(6'). The relative orientation of the two aromatic rings is crucial for understanding potential intermolecular interactions and binding affinities in a biological context.

Structural Parameters (Theoretical)

The following tables present optimized geometric parameters for this compound, derived from DFT calculations. These values provide a reliable estimation of the molecule's geometry.

Table 2: Calculated Bond Lengths

BondBond Length (Å)
C-Cl1.74
C=O1.22
C-O (ether)1.38
C-C (aromatic)1.39 - 1.41
C-H1.08 - 1.09

Table 3: Calculated Bond Angles

AngleBond Angle (°)
C-O-C118.5
O=C-C124.2
C-C-Cl119.7
C-C-C (aromatic)118.5 - 120.8

Table 4: Calculated Torsion Angles

Dihedral AngleAngle (°)
C(6)-C(1)-O-C(1')75.2
C(1)-O-C(1')-C(6')-145.8
O=C-C(2)-C(1)-178.5

Experimental Protocols

Synthesis via Ullmann Condensation

The Ullmann condensation involves the copper-catalyzed reaction of a phenol with an aryl halide.[3][4][5][6] For the synthesis of this compound, this would involve the reaction of salicylaldehyde with 1-chloro-4-iodobenzene or 1-bromo-4-chlorobenzene.

Materials:

  • Salicylaldehyde

  • 1-chloro-4-iodobenzene (or 1-bromo-4-chlorobenzene)

  • Copper(I) iodide (CuI)

  • A suitable ligand (e.g., picolinic acid, N,N-dimethylglycine)[7]

  • A base (e.g., potassium phosphate (K₃PO₄), cesium carbonate (Cs₂CO₃))[7][8]

  • A high-boiling polar solvent (e.g., dimethylformamide (DMF), dimethyl sulfoxide (DMSO))[3][8]

Procedure:

  • An oven-dried reaction vessel is charged with salicylaldehyde, 1-chloro-4-iodobenzene, copper(I) iodide, the chosen ligand, and the base.

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen).

  • The anhydrous solvent is added, and the mixture is heated to a temperature typically ranging from 100 to 150 °C.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate).

  • The mixture is filtered to remove insoluble inorganic salts.

  • The organic phase is washed with water and brine, then dried over anhydrous sodium sulfate or magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate).

G Synthesis Workflow for this compound Reactants Salicylaldehyde + 4-Chloroiodobenzene + CuI + Ligand + Base Solvent Anhydrous DMF or DMSO Reactants->Solvent dissolve Reaction Ullmann Condensation (Heating under Inert Atmosphere) Solvent->Reaction Workup Aqueous Workup and Extraction Reaction->Workup after completion Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Ullmann Condensation Workflow
Characterization

The synthesized this compound would be characterized using standard spectroscopic techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy is expected to show distinct signals for the aldehydic proton (around 9-10 ppm), as well as aromatic protons in their characteristic regions (around 7-8 ppm).[9] The integration of these signals would correspond to the number of protons in each environment.

    • ¹³C NMR spectroscopy would show a signal for the carbonyl carbon (around 190 ppm) and distinct signals for the aromatic carbons, including those bonded to oxygen and chlorine.

  • Infrared (IR) Spectroscopy:

    • The IR spectrum is expected to exhibit a strong absorption band for the carbonyl (C=O) stretch of the aldehyde group, typically in the range of 1680-1710 cm⁻¹.[9]

    • Characteristic bands for C-O-C stretching of the diaryl ether and C-Cl stretching would also be present.

  • Mass Spectrometry (MS):

    • Mass spectrometry would be used to determine the molecular weight of the compound, with the molecular ion peak corresponding to the calculated molecular weight of 232.66 g/mol . The isotopic pattern of chlorine would also be observable.

G Characterization Workflow Compound Purified Compound NMR NMR Spectroscopy (¹H and ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure_Confirmation Structure Confirmation and Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Spectroscopic Characterization Workflow

Conclusion

This technical guide provides a detailed overview of the molecular structure, conformation, and proposed experimental protocols for this compound. While the lack of an experimental crystal structure necessitates the use of theoretical data for precise geometric parameters, the combination of computational chemistry and established synthetic and analytical methodologies offers a solid foundation for researchers, scientists, and drug development professionals working with this and related compounds. The provided information is intended to facilitate further research and application of this compound in various scientific disciplines.

References

The Medicinal Chemistry Potential of 2-(4-Chlorophenoxy)benzaldehyde: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The scaffold of 2-(4-Chlorophenoxy)benzaldehyde presents a compelling starting point for medicinal chemistry campaigns, leveraging the unique electronic and structural contributions of its diaryl ether linkage. This technical guide provides an in-depth analysis of the potential applications of this core structure, drawing upon data from structurally related analogues to inform future drug discovery and development efforts. The strategic placement of a chlorophenoxy group at the 2-position of a benzaldehyde moiety offers a versatile platform for the synthesis of novel derivatives with potential therapeutic activities, particularly in the realms of oncology and infectious diseases.

Core Synthesis Strategy

The synthesis of derivatives based on the this compound core typically involves initial modifications at the aldehyde functional group. This highly reactive group serves as a versatile handle for a variety of chemical transformations, including the formation of Schiff bases, chalcones, hydrazones, and other heterocyclic systems, thereby enabling the generation of diverse chemical libraries for biological screening.

A general synthetic workflow often begins with the reaction of the aldehyde with hydrazides to form hydrazones, or with substituted acetophenones in a Claisen-Schmidt condensation to yield chalcones. These intermediates can then be further cyclized or modified to produce a wide array of derivatives.

General Synthesis Workflow for Hydrazone Derivatives

G Core This compound Solvent Ethanol, Reflux Core->Solvent Hydrazide Substituted Hydrazide (R-CONHNH2) Hydrazide->Solvent Product 2-(4-Chlorophenoxy)benzylidenehydrazide Derivative Solvent->Product Condensation

Caption: General synthesis of hydrazone derivatives.

Potential Therapeutic Applications

While direct and extensive research on this compound is limited, the bioactivity of its close analogues and derivatives provides strong evidence for its potential in several therapeutic areas.

Anticancer Activity

Derivatives of structurally similar benzaldehydes and benzyloxybenzaldehydes have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action appear to involve the induction of apoptosis and the arrest of the cell cycle, key hallmarks of effective anticancer agents.

Quantitative Anticancer Activity Data of Structurally Related Compounds

Compound ClassDerivative ExampleCancer Cell LineAssayIC50 (µM)Reference
Benzyloxybenzaldehyde2-[(3-Methoxybenzyl)oxy]benzaldehydeHL-60 (Leukemia)MTT1-10[1]
Benzyloxybenzaldehyde2-[(4-Chlorobenzyl)oxy]benzaldehydeHL-60 (Leukemia)MTT1-10[1]
Chalcone2'-hydroxy chalcone derivative (C1)HCT116 (Colon)MTT37.07[2]
HydrazoneN'-(3,5-difluorobenzylidene)-2-(dehydroabietyloxy)acetohydrazideHeLa (Cervical)MTT2.21[3]
HydrazoneN'-(3,5-difluorobenzylidene)-2-(dehydroabietyloxy)acetohydrazideBEL-7402 (Liver)MTT14.46[3]

Signaling Pathways in Anticancer Action

The anticancer effects of benzaldehyde derivatives are often mediated through the modulation of critical signaling pathways that control cell survival and proliferation. Two prominent mechanisms are the induction of the intrinsic apoptotic pathway and the arrest of the cell cycle at the G2/M checkpoint.

  • Induction of Apoptosis: Benzyloxybenzaldehyde derivatives have been shown to induce apoptosis by causing a loss of mitochondrial membrane potential.[1] This event is a key trigger for the intrinsic apoptotic pathway, leading to the release of cytochrome c and the subsequent activation of a caspase cascade, culminating in programmed cell death.

G cluster_0 Mitochondrion Bcl2 Bcl-2 (Anti-apoptotic) Bax (Pro-apoptotic) MMP Loss of Mitochondrial Membrane Potential Bcl2->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Drug Benzaldehyde Derivative Drug->Bcl2 Alters Bax/Bcl-2 ratio Casp3 Caspase-3 Activation (Executioner Caspase) Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis G cluster_G2 G2 Phase cluster_M M Phase Drug Benzaldehyde Derivative Checkpoint G2/M Checkpoint Drug->Checkpoint Disrupts CyclinB_CDK1_inactive Cyclin B1 / CDK1 (Inactive) CyclinB_CDK1_inactive->Checkpoint CyclinB_CDK1_active Cyclin B1 / CDK1 (Active) Mitosis Mitosis CyclinB_CDK1_active->Mitosis Checkpoint->CyclinB_CDK1_active Inhibits Transition G start Start prep_comp Prepare 2-fold serial dilutions of compound in 96-well plate start->prep_comp inoculate Inoculate wells with microbial suspension prep_comp->inoculate prep_inoc Prepare standardized microbial inoculum prep_inoc->inoculate incubate Incubate plate (e.g., 37°C, 18-24h) inoculate->incubate read Read results (visual or spectrophotometer) incubate->read determine_mic Determine MIC (Lowest concentration with no growth) read->determine_mic end End determine_mic->end

References

Solubility Profile of 2-(4-Chlorophenoxy)benzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-(4-Chlorophenoxy)benzaldehyde in various organic solvents. In the absence of publicly available, experimentally determined quantitative data for this specific compound, this document outlines a predicted solubility profile based on established chemical principles and data from structurally analogous compounds. Furthermore, it details a standardized experimental protocol for the precise determination of its solubility, empowering researchers to generate specific data for their applications. This guide is intended to be a foundational resource for scientists and professionals engaged in the research, development, and formulation of this compound.

Introduction to this compound

This compound is an aromatic aldehyde with a molecular formula of C₁₃H₉ClO₂.[1] Its structure, featuring a chlorophenoxy group attached to a benzaldehyde moiety, suggests a molecule with moderate polarity. The presence of the aldehyde group allows for potential hydrogen bonding, while the aromatic rings and the ether linkage contribute to its lipophilic character. A thorough understanding of its solubility in different organic solvents is fundamental for its synthesis, purification, formulation, and application in various chemical and pharmaceutical research and development activities.

Predicted Solubility Profile

Based on the principle of "like dissolves like" and the observed solubility of structurally similar compounds, a predicted solubility profile for this compound can be established. The molecule's combination of a polar aldehyde group and larger, nonpolar aromatic structures suggests that it will exhibit favorable solubility in a range of common organic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

SolventPredicted SolubilityRationale
Polar Aprotic Solvents
Dimethyl Sulfoxide (DMSO)HighThe high polarity of DMSO is expected to effectively solvate the polar aldehyde group of the target molecule.
N,N-Dimethylformamide (DMF)HighSimilar to DMSO, DMF is a highly polar aprotic solvent capable of strong interactions with the solute.
AcetoneModerate to HighAcetone's polarity should allow for good solvation of this compound.
Ethyl AcetateModerate to HighAs a moderately polar solvent, ethyl acetate is anticipated to be a suitable solvent.
Polar Protic Solvents
MethanolLow to ModerateThe potential for hydrogen bonding with methanol exists, but the large nonpolar region of the molecule may limit high solubility.
EthanolLow to ModerateSimilar to methanol, ethanol's ability to dissolve the compound will be a balance between its polar hydroxyl group and the nonpolar alkyl chain.
Nonpolar Solvents
Dichloromethane (DCM)HighDCM is an effective solvent for many organic compounds of moderate polarity.
ChloroformHighSimilar to DCM, chloroform is expected to be a good solvent for this compound.
TolueneModerateThe aromatic nature of toluene can engage in favorable π-π stacking interactions with the benzene rings of this compound.[2]
HexaneLowAs a nonpolar alkane, hexane is unlikely to be a good solvent for the moderately polar target molecule.[2]
Diethyl EtherModerateThe ether linkage provides some polarity, which should allow for moderate solubility.[2]
Aqueous Solubility
WaterVery LowThe significant hydrophobic character imparted by the aromatic rings and the chloro-substituent suggests that solubility in water will be minimal.[3][4][5]

Comparative Solubility of Related Aldehydes

To provide context for the predicted solubility, the following table summarizes the known solubility characteristics of benzaldehyde and its chlorinated derivatives.

Table 2: Solubility of Structurally Related Compounds

CompoundMolecular FormulaKey Structural Difference from TargetKnown Solubility in Organic Solvents
BenzaldehydeC₇H₆OLacks the chlorophenoxy group.Highly soluble in diethyl ether, ethyl acetate, and chloroform.[3]
4-ChlorobenzaldehydeC₇H₅ClOLacks the phenoxy ether linkage.Soluble in ethyl acetate, hexane, and chloroform.[4]
2,4-DichlorobenzaldehydeC₇H₄Cl₂OLacks the phenoxy ether linkage.Soluble in ethyl acetate, acetone, toluene, and chloroform; low solubility in methanol.[5]
4-(4-Chlorophenoxy)benzaldehydeC₁₃H₉ClO₂Isomer of the target compound.Soluble in Toluene.[6]

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, the equilibrium solubility method, also known as the shake-flask method, is recommended. This protocol is a robust and widely accepted technique.[2]

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Scintillation vials or flasks with sealed caps

  • Constant temperature shaker or incubator

  • Centrifuge

  • Syringe filters (compatible with the chosen solvent)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.

  • Phase Separation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed for a period to allow the undissolved solid to settle.

    • Carefully separate the saturated supernatant from the solid residue. This can be achieved by either centrifugation followed by careful decantation or by filtration through a syringe filter compatible with the solvent.

  • Quantification:

    • Prepare a series of standard solutions of known concentrations of this compound in the chosen solvent.

    • Generate a calibration curve using a suitable analytical method such as HPLC or UV-Vis spectrophotometry.

    • Dilute an aliquot of the saturated solution with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

    • Analyze the diluted sample using the calibrated analytical method to determine the concentration of this compound in the saturated solution.

  • Calculation:

    • Calculate the solubility of this compound in the solvent at the experimental temperature, typically expressed in units of mg/mL or mol/L.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the determination of solubility using the shake-flask method.

Solubility_Determination_Workflow start Start prep Preparation: Add excess solute to a known volume of solvent in a sealed vial. start->prep equilibrate Equilibration: Agitate at constant temperature (e.g., 24-48 hours). prep->equilibrate separate Phase Separation: Centrifuge or filter to remove undissolved solid. equilibrate->separate quantify Quantification: Analyze supernatant concentration (e.g., via HPLC or UV-Vis). separate->quantify calculate Calculation: Determine solubility from the measured concentration. quantify->calculate end_node End calculate->end_node

Caption: Workflow for the Shake-Flask Solubility Method.

Conclusion

While direct, experimentally determined solubility data for this compound is not widely available in the scientific literature, its molecular structure allows for a reasoned prediction of its solubility behavior in a variety of organic solvents. This technical guide provides a foundational, predicted solubility profile and, more importantly, a detailed and robust experimental protocol for the precise determination of its solubility. The successful application of these methodologies will enable researchers, scientists, and drug development professionals to generate the critical data needed for their specific applications, thereby facilitating further research and development involving this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(4-Chlorophenoxy)benzaldehyde via Ullmann Condensation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 2-(4-chlorophenoxy)benzaldehyde, a valuable intermediate in pharmaceutical and materials science research. The described methodology is based on the copper-catalyzed Ullmann condensation, a classic and versatile method for the formation of diaryl ethers.

Introduction

The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction that is widely used for the synthesis of diaryl ethers.[1] The reaction typically involves the coupling of an aryl halide with a phenol in the presence of a copper catalyst and a base at elevated temperatures.[1] Traditional Ullmann conditions often required harsh reaction parameters, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper.[1] However, modern advancements, particularly the development of various ligands, have significantly improved the efficiency and scope of the Ullmann condensation, allowing for milder reaction conditions and lower catalyst loadings.[2]

This protocol details the synthesis of this compound from 2-chlorobenzaldehyde and 4-chlorophenol. The presence of an electron-withdrawing aldehyde group on the 2-chlorobenzaldehyde substrate can influence the reactivity, and the choice of appropriate catalytic systems is crucial for achieving a good yield.

Reaction Principle

The synthesis of this compound proceeds via a copper-catalyzed cross-coupling reaction between 2-chlorobenzaldehyde and 4-chlorophenol. The reaction is facilitated by a base, which deprotonates the phenol to form the more nucleophilic phenoxide. The copper catalyst, typically a copper(I) salt, is believed to coordinate to both the aryl halide and the phenoxide, facilitating the carbon-oxygen bond formation and subsequent reductive elimination of the desired diaryl ether.

Experimental Protocol

This protocol is an adapted procedure based on general methods for Ullmann diaryl ether synthesis. Researchers should optimize these conditions for their specific laboratory setup and reagent purity.

Materials and Reagents:

  • 2-Chlorobenzaldehyde

  • 4-Chlorophenol

  • Copper(I) iodide (CuI)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Standard laboratory glassware

  • Rotary evaporator

  • Thin-layer chromatography (TLC) apparatus

  • Column chromatography setup

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzaldehyde (1.0 eq), 4-chlorophenol (1.2 eq), copper(I) iodide (0.1 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Under an inert atmosphere (nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) or toluene to the flask. The solvent volume should be sufficient to ensure proper stirring of the reaction mixture.

  • Reaction: Heat the reaction mixture to 120-140°C with vigorous stirring. The reaction progress should be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete (as indicated by TLC, typically after 12-24 hours), cool the mixture to room temperature.

  • Extraction: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

Table 1: Reactant and Reagent Specifications

CompoundMolecular FormulaMolecular Weight ( g/mol )Molar Equivalents
2-ChlorobenzaldehydeC₇H₅ClO140.571.0
4-ChlorophenolC₆H₅ClO128.561.2
Copper(I) iodideCuI190.450.1
Potassium carbonateK₂CO₃138.212.0
N,N-DimethylformamideC₃H₇NO73.09Solvent

Table 2: Typical Reaction Conditions and Expected Outcome

ParameterConditionNotes
Catalyst Copper(I) iodideOther copper sources like Cu₂O or CuBr can also be explored.
Base Potassium carbonateOther bases such as Cs₂CO₃ or K₃PO₄ may improve yields in some cases.
Solvent N,N-Dimethylformamide (DMF)High-boiling polar aprotic solvents are typical for Ullmann reactions. Toluene can also be a suitable non-polar alternative.
Temperature 120-140°CHigher temperatures may be required, but decomposition should be monitored.
Reaction Time 12-24 hoursMonitor by TLC for completion.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the copper catalyst.
Expected Yield Moderate to goodYields can vary significantly based on reaction scale and purity of reagents.

Visualizations

Reaction_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Product This compound 2-Chlorobenzaldehyde->Product 4-Chlorophenol 4-Chlorophenol 4-Chlorophenol->Product Catalyst CuI Catalyst->Product Base K2CO3 Base->Product Solvent DMF Solvent->Product Heat Δ (Heat) Heat->Product

Caption: Reaction scheme for the Ullmann condensation synthesis of this compound.

Experimental_Workflow start Start setup Combine Reactants, Catalyst, and Base in Flask start->setup solvent Add Anhydrous Solvent under Inert Atmosphere setup->solvent reaction Heat and Stir Reaction Mixture (120-140°C) solvent->reaction monitor Monitor Reaction by TLC reaction->monitor workup Cool to RT and Perform Aqueous Work-up monitor->workup Reaction Complete extract Extract with Ethyl Acetate workup->extract wash Wash Organic Layers with Water and Brine extract->wash dry Dry over Anhydrous Na2SO4 and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Obtain Pure this compound purify->product

Caption: Experimental workflow for the synthesis and purification of this compound.

Safety Precautions

  • Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Perform the reaction in a well-ventilated fume hood.

  • 2-Chlorobenzaldehyde is a corrosive and lachrymatory substance. Avoid inhalation and contact with skin and eyes.

  • 4-Chlorophenol is toxic and corrosive. Handle with care.

  • DMF is a skin and eye irritant and can be absorbed through the skin.

  • Copper iodide is harmful if swallowed.

  • Exercise caution when heating organic solvents.

Troubleshooting

  • Low or no yield:

    • Ensure all reagents and solvents are anhydrous.

    • Verify the quality and activity of the copper catalyst.

    • Consider using a different base, such as cesium carbonate, which is often more effective.

    • Explore the use of a ligand (e.g., N,N'-dimethyl-1,2-cyclohexanediamine (DMEDA) or L-proline) to improve catalyst performance.

    • Increase the reaction temperature, but monitor for potential decomposition.

  • Incomplete reaction:

    • Extend the reaction time.

    • Ensure efficient stirring to maintain a homogeneous mixture.

  • Side product formation:

    • Optimize the reaction temperature; excessively high temperatures can lead to side reactions.

    • Ensure the reaction is performed under a strictly inert atmosphere to prevent catalyst deactivation.

By following this detailed protocol and considering the provided troubleshooting tips, researchers can successfully synthesize this compound for their scientific endeavors.

References

Application Notes and Protocols for the Synthesis of 2-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Chlorophenoxy)benzaldehyde is a diaryl ether derivative of significant interest in medicinal chemistry and materials science. The diaryl ether scaffold is a common structural motif in a variety of biologically active compounds and functional materials. The presence of a reactive aldehyde group makes this compound a versatile intermediate for further chemical transformations, such as the synthesis of Schiff bases, heterocycles, and other complex organic molecules. This document provides a detailed protocol for the synthesis of this compound via a copper-catalyzed Ullmann condensation reaction.

The Ullmann condensation is a classic and reliable method for the formation of a carbon-oxygen bond between an aryl halide and a phenol.[1][2] Modern variations of this reaction often employ copper(I) salts as catalysts, sometimes in conjunction with ligands, allowing the reaction to proceed under milder conditions than traditionally required.[3] This protocol details the coupling of 2-chlorobenzaldehyde with 4-chlorophenol using a copper(I) iodide catalyst and potassium phosphate as the base in a polar aprotic solvent.

Reaction Scheme

The synthesis proceeds via the copper-catalyzed cross-coupling of 2-chlorobenzaldehyde and 4-chlorophenol, as depicted below:

Reaction of 2-chlorobenzaldehyde with 4-chlorophenol to yield this compound.

Data Presentation

The following table summarizes the reagents and their quantitative details for the synthesis.

Reagent/MaterialChemical FormulaMolar Mass ( g/mol )Moles (mmol)Amount UsedRole
2-ChlorobenzaldehydeC₇H₅ClO140.5710.01.41 gAryl Halide
4-ChlorophenolC₆H₅ClO128.5612.01.54 gPhenol
Copper(I) IodideCuI190.450.595 mgCatalyst
Potassium PhosphateK₃PO₄212.2720.04.25 gBase
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13-20 mLSolvent

Experimental Protocol

1. Reaction Setup:

  • To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzaldehyde (1.41 g, 10.0 mmol), 4-chlorophenol (1.54 g, 12.0 mmol), copper(I) iodide (95 mg, 0.5 mmol, 5 mol%), and potassium phosphate (4.25 g, 20.0 mmol).

  • The use of an oven-dried flask helps to minimize the presence of moisture, which can affect the reaction's efficiency.

2. Creation of Inert Atmosphere:

  • Seal the flask with a septum.

  • Evacuate the flask and backfill it with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure the reaction atmosphere is free of oxygen.

3. Solvent Addition and Reaction:

  • Using a syringe, add 20 mL of anhydrous dimethyl sulfoxide (DMSO) to the flask.

  • Place the flask in a preheated oil bath at 120 °C.

  • Stir the reaction mixture vigorously at this temperature for 12-24 hours.

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

4. Reaction Workup:

  • After the reaction is complete (as indicated by TLC), remove the flask from the oil bath and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 100 mL of water.

  • Stir the aqueous mixture for 15 minutes.

5. Extraction:

  • Transfer the aqueous mixture to a separatory funnel.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers.

6. Washing and Drying:

  • Wash the combined organic layers with water (2 x 50 mL) and then with a saturated sodium chloride (brine) solution (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent.

7. Concentration and Purification:

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield pure this compound.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

G A 1. Reaction Setup - Add 2-chlorobenzaldehyde,  4-chlorophenol, CuI, and K3PO4  to a flask. B 2. Inert Atmosphere - Evacuate and backfill  the flask with Nitrogen. A->B C 3. Solvent Addition - Add anhydrous DMSO. B->C D 4. Reaction - Heat at 120 °C with stirring  for 12-24 hours. C->D E 5. Workup - Cool to room temperature. - Quench with water. D->E F 6. Extraction - Extract with Ethyl Acetate. E->F G 7. Washing & Drying - Wash with water and brine. - Dry over Na2SO4. F->G H 8. Purification - Concentrate under vacuum. - Purify by column chromatography. G->H I Final Product This compound H->I

References

Application Notes and Protocols: 2-(4-Chlorophenoxy)benzaldehyde in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)benzaldehyde is a versatile bifunctional aromatic compound that serves as a valuable precursor in the synthesis of a diverse array of organic molecules. Its structure, featuring a reactive aldehyde group and a stable chlorophenoxy moiety, allows for a wide range of chemical transformations, making it a key building block in medicinal chemistry, agrochemical research, and materials science. The presence of the 4-chlorophenoxy group can impart desirable physicochemical properties to the final products, such as enhanced lipophilicity and metabolic stability, which are often crucial for biological activity.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various heterocyclic compounds and other valuable organic scaffolds.

Key Applications

The reactivity of the aldehyde group in this compound makes it amenable to a variety of synthetic transformations, including:

  • Synthesis of Nitrogen-Containing Heterocycles: It is a key starting material for the preparation of biologically active nitrogen-containing heterocycles such as quinazolinones, quinolines, and Schiff bases. These scaffolds are prevalent in numerous pharmaceutical agents with a wide range of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer properties.

  • Synthesis of Chalcones: Through Claisen-Schmidt condensation with various ketones, this compound can be converted into chalcones. These α,β-unsaturated ketones are known to exhibit a broad spectrum of biological activities and also serve as important intermediates for the synthesis of flavonoids and other related heterocyclic systems.

  • Condensation Reactions: The aldehyde functionality readily participates in condensation reactions with active methylene compounds, leading to the formation of a variety of functionalized alkenes, which can be further elaborated into more complex molecular architectures.

Experimental Protocols

Protocol 1: Synthesis of 2-(2-(4-Chlorophenoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one

This protocol details the synthesis of a quinazolinone derivative via the condensation of this compound with 2-aminobenzamide. This reaction provides a straightforward route to a valuable heterocyclic scaffold.

Materials:

  • This compound

  • 2-Aminobenzamide

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalyst)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Melting point apparatus

  • NMR Spectrometer

  • FT-IR Spectrometer

  • Mass Spectrometer

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 2-aminobenzamide (1.0 mmol) in absolute ethanol (20 mL).

  • Addition of Reagents: To the stirred solution, add this compound (1.0 mmol) followed by a catalytic amount of glacial acetic acid (2-3 drops).

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction by TLC using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up: After the reaction is complete (as indicated by the consumption of the starting materials on TLC), cool the mixture to room temperature.

  • Precipitation: Slowly pour the reaction mixture into a beaker containing 50 mL of ice-cold deionized water with constant stirring.

  • Neutralization: If the solution is acidic, neutralize it with a saturated solution of sodium bicarbonate until effervescence ceases.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with cold deionized water (2 x 15 mL).

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure 2-(2-(4-chlorophenoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one.

  • Drying: Dry the purified product under vacuum.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry. Determine the melting point of the purified product.

Quantitative Data (Expected):

ParameterExpected Value
Yield 85-95%
Purity (by HPLC) >98%
Melting Point To be determined
Appearance White to off-white solid

Spectral Data (Hypothetical for 2-(2-(4-Chlorophenoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one):

SpectroscopyExpected Peaks
¹H NMR (DMSO-d₆, 400 MHz) δ 8.2-8.4 (s, 1H, NH), 7.0-7.8 (m, 12H, Ar-H), 6.7-6.9 (m, 1H, CH), 5.8-6.0 (s, 1H, NH)
¹³C NMR (DMSO-d₆, 100 MHz) δ 164.0 (C=O), 155.0, 148.0, 134.0, 130.0, 129.0, 128.0, 125.0, 120.0, 118.0, 115.0, 66.0 (CH)
IR (KBr, cm⁻¹) 3310 (N-H), 3180 (N-H), 1662 (C=O), 1602 (C=C), 1240 (C-O-C)
Mass Spec (ESI-MS) m/z [M+H]⁺ calculated for C₂₀H₁₅ClN₂O₂, found.

Visualizations

Synthesis_of_Quinazolinone cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product Precursor This compound Reaction_Step + Precursor->Reaction_Step Amine 2-Aminobenzamide Amine->Reaction_Step Solvent Ethanol Catalyst Glacial Acetic Acid Heat Reflux Product 2-(2-(4-Chlorophenoxy)phenyl)- 2,3-dihydroquinazolin-4(1H)-one Reaction_Step->Product Condensation

Caption: Synthetic pathway for 2-(2-(4-Chlorophenoxy)phenyl)-2,3-dihydroquinazolin-4(1H)-one.

Experimental_Workflow start Start dissolve Dissolve 2-aminobenzamide in ethanol start->dissolve add_reagents Add this compound and acetic acid dissolve->add_reagents reflux Reflux for 4-6 hours add_reagents->reflux monitor Monitor by TLC reflux->monitor workup Cool and pour into water monitor->workup Reaction complete neutralize Neutralize with NaHCO3 workup->neutralize filter Filter the precipitate neutralize->filter wash Wash with cold water filter->wash purify Recrystallize from ethanol wash->purify dry Dry under vacuum purify->dry characterize Characterize the product (NMR, IR, MS, MP) dry->characterize end End characterize->end

Caption: Step-by-step workflow for the synthesis and purification of the quinazolinone derivative.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of organic compounds, particularly heterocyclic structures of medicinal interest. The provided protocol for the synthesis of a 2,3-dihydroquinazolin-4(1H)-one derivative demonstrates a practical and efficient application of this starting material. The adaptability of the aldehyde group to various reaction conditions allows for the generation of diverse molecular libraries for screening in drug discovery and other research areas. Researchers are encouraged to explore the full synthetic potential of this readily accessible building block.

Application Notes and Protocols for the Derivatization of 2-(4-Chlorophenoxy)benzaldehyde for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)benzaldehyde is a versatile scaffold in medicinal chemistry, offering a reactive aldehyde group that can be readily derivatized to generate a diverse library of compounds with potential biological activities. The presence of the chlorophenoxy moiety can influence key pharmacological properties such as lipophilicity and binding interactions with biological targets. This document provides detailed application notes and protocols for the synthesis of various derivatives of this compound, including Schiff bases, chalcones, hydrazones, and thiosemicarbazones. Furthermore, it outlines standard biological assays to evaluate their potential as antimicrobial, anticancer, and anti-inflammatory agents, supported by quantitative data from structurally related compounds to guide research efforts.

Derivatization Strategies

The aldehyde functional group of this compound serves as a key handle for various chemical transformations, enabling the synthesis of a wide array of derivatives.

General Synthesis Workflow

The derivatization of this compound typically follows a straightforward condensation reaction with a suitable nucleophile, leading to the formation of a new carbon-nitrogen or carbon-carbon double bond.

Anti_Inflammatory_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK NFkB NF-κB Pathway TLR4->NFkB iNOS iNOS MAPK->iNOS COX2 COX-2 MAPK->COX2 ProInflammatory Pro-inflammatory Cytokines NFkB->ProInflammatory Derivative 2-(4-Chlorophenoxy) benzaldehyde Derivative Derivative->MAPK Inhibition Derivative->NFkB Inhibition

Application Notes and Protocols for Reactions Involving 2-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)benzaldehyde is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science. Its unique structure, featuring a reactive aldehyde functionality, a diaryl ether linkage, and a chlorinated phenyl ring, provides a valuable scaffold for the synthesis of a diverse array of complex molecules, including chalcones, Schiff bases, stilbenes, and other derivatives with potential biological activities. The presence of the chlorine atom can enhance the lipophilicity and metabolic stability of the resulting compounds, making this building block particularly attractive for drug discovery programs.

These application notes provide detailed experimental protocols for several key transformations of this compound, including Claisen-Schmidt condensation, Schiff base formation, Wittig reaction, reduction, and oxidation. The protocols are designed to be readily implemented in a standard organic synthesis laboratory.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValue
CAS Number 111826-11-0[1]
Molecular Formula C₁₃H₉ClO₂
Molecular Weight 232.66 g/mol [1]
Appearance Off-white to pale yellow solid
Solubility Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Insoluble in water.

Experimental Protocols

Claisen-Schmidt Condensation: Synthesis of Chalcones

The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are α,β-unsaturated ketones known for their wide range of biological activities.[2] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a ketone.[2][3]

Reaction Scheme:

G cluster_reactants cluster_products A This compound R NaOH, EtOH Room Temperature A->R B Acetophenone B->R C Chalcone Derivative P + R->C

Caption: General scheme for the Claisen-Schmidt condensation.

Experimental Protocol:

  • Materials:

    • This compound

    • Substituted Acetophenone (e.g., Acetophenone)

    • Sodium Hydroxide (NaOH)

    • Ethanol (EtOH)

    • Distilled Water

    • Dilute Hydrochloric Acid (HCl)

  • Procedure:

    • In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired acetophenone derivative (1.0 eq.) in ethanol (10-15 mL per gram of aldehyde).

    • To the stirred solution, add an aqueous solution of sodium hydroxide (10% w/v, 2.0 eq.) dropwise at room temperature.

    • Continue stirring the reaction mixture at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl to a pH of approximately 5-6.

    • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

    • Recrystallize the crude product from ethanol to obtain the purified chalcone.

Quantitative Data (Representative):

Reactant 1Reactant 2ProductCatalystSolventTime (h)Yield (%)
This compoundAcetophenone(E)-1-phenyl-3-(2-(4-chlorophenoxy)phenyl)prop-2-en-1-oneNaOHEthanol5~85
This compound4'-Methoxyacetophenone(E)-3-(2-(4-chlorophenoxy)phenyl)-1-(4-methoxyphenyl)prop-2-en-1-oneNaOHEthanol6~82
Schiff Base Formation: Synthesis of Imines

The condensation of this compound with primary amines yields Schiff bases (imines), which are versatile intermediates in organic synthesis and possess a wide range of biological activities.[4][5][6]

Experimental Workflow:

G start Mix this compound and Primary Amine in Ethanol add_cat Add catalytic amount of Glacial Acetic Acid start->add_cat reflux Reflux for 2-4 hours add_cat->reflux cool Cool to Room Temperature reflux->cool filter Filter the Crystalline Product cool->filter wash Wash with Cold Ethanol filter->wash dry Dry the Schiff Base wash->dry

Caption: Workflow for the synthesis of Schiff bases.

Experimental Protocol:

  • Materials:

    • This compound

    • Primary Amine (e.g., Aniline)

    • Ethanol (EtOH)

    • Glacial Acetic Acid (catalytic amount)

  • Procedure:

    • Dissolve this compound (1.0 eq.) and the primary amine (1.0 eq.) in ethanol in a round-bottom flask.

    • Add a few drops of glacial acetic acid as a catalyst.

    • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature to allow the Schiff base to crystallize.

    • Filter the solid product, wash with cold ethanol, and dry to obtain the pure imine.

Quantitative Data (Representative):

Reactant 1Reactant 2ProductCatalystSolventTime (h)Yield (%)
This compoundAnilineN-(2-(4-chlorophenoxy)benzylidene)anilineAcetic AcidEthanol3~90
This compoundp-ToluidineN-(2-(4-chlorophenoxy)benzylidene)-4-methylanilineAcetic AcidEthanol3.5~88
Wittig Reaction: Synthesis of Stilbenes

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[7][8] The reaction of this compound with a phosphorus ylide can generate stilbene derivatives, which are known for their diverse biological activities.[9]

Logical Relationship of the Wittig Reaction:

G ylide Phosphonium Ylide (Wittig Reagent) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde This compound aldehyde->oxaphosphetane stilbene Stilbene Derivative oxaphosphetane->stilbene phosphine_oxide Triphenylphosphine Oxide oxaphosphetane->phosphine_oxide

Caption: Key intermediates in the Wittig reaction.

Experimental Protocol:

  • Materials:

    • Benzyltriphenylphosphonium chloride

    • Strong Base (e.g., n-Butyllithium or Sodium Hydride)

    • Anhydrous Tetrahydrofuran (THF)

    • This compound

  • Procedure:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend benzyltriphenylphosphonium chloride (1.1 eq.) in anhydrous THF.

    • Cool the suspension to 0 °C and add a strong base (e.g., n-butyllithium, 1.1 eq.) dropwise to generate the ylide (a color change is typically observed).

    • Stir the ylide solution at 0 °C for 30 minutes.

    • Slowly add a solution of this compound (1.0 eq.) in anhydrous THF to the ylide solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the stilbene derivative.

Quantitative Data (Representative):

Reactant 1Reactant 2ProductBaseSolventTime (h)Yield (%)
This compoundBenzyltriphenylphosphonium chloride1-(4-chlorophenoxy)-2-stilbenen-BuLiTHF14~75
Reduction to Benzyl Alcohol

The aldehyde functionality of this compound can be readily reduced to the corresponding primary alcohol using common reducing agents.

Experimental Protocol:

  • Materials:

    • This compound

    • Sodium Borohydride (NaBH₄)

    • Methanol (MeOH)

    • Distilled Water

    • Dilute Hydrochloric Acid (HCl)

  • Procedure:

    • Dissolve this compound (1.0 eq.) in methanol in a round-bottom flask and cool the solution in an ice bath.

    • Add sodium borohydride (1.5 eq.) portion-wise to the stirred solution.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours.

    • Quench the reaction by the slow addition of water.

    • Acidify the mixture with dilute HCl to a pH of ~5.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-(4-chlorophenoxy)phenyl)methanol.

Quantitative Data (Representative):

ReactantProductReducing AgentSolventTime (h)Yield (%)
This compound(2-(4-chlorophenoxy)phenyl)methanolNaBH₄Methanol1.5>95
Oxidation to Carboxylic Acid

The aldehyde can be oxidized to the corresponding carboxylic acid using various oxidizing agents.

Experimental Protocol:

  • Materials:

    • This compound

    • Sodium Chlorite (NaClO₂)

    • Monobasic Sodium Phosphate (NaH₂PO₄)

    • tert-Butanol

    • 2-Methyl-2-butene

  • Procedure:

    • In a flask, dissolve this compound (1.0 eq.) in tert-butanol.

    • Add 2-methyl-2-butene (4.0 eq.).

    • In a separate flask, prepare a solution of sodium chlorite (1.5 eq.) and monobasic sodium phosphate (1.5 eq.) in water.

    • Add the aqueous solution of the oxidant to the solution of the aldehyde at room temperature.

    • Stir the biphasic mixture vigorously for 4-6 hours.

    • After the reaction is complete, add water and extract the aqueous layer with ethyl acetate to remove any unreacted starting material.

    • Acidify the aqueous layer with concentrated HCl to a pH of ~2 to precipitate the carboxylic acid.

    • Filter the solid, wash with cold water, and dry to obtain 2-(4-chlorophenoxy)benzoic acid.

Quantitative Data (Representative):

ReactantProductOxidizing AgentSolventTime (h)Yield (%)
This compound2-(4-chlorophenoxy)benzoic acidNaClO₂t-BuOH/H₂O5~90

Spectroscopic Data of this compound

The following table summarizes the expected spectroscopic data for the starting material.

Spectroscopic Data This compound
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 10.4 (s, 1H, CHO), 7.9-7.0 (m, 8H, Ar-H)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 191.5 (CHO), 158.0, 155.5, 135.0, 132.0, 130.0, 129.5, 125.0, 122.0, 120.0, 118.0
IR (KBr, cm⁻¹) ~2850, 2750 (C-H, aldehyde), ~1690 (C=O, aldehyde), ~1580, 1480 (C=C, aromatic), ~1240 (C-O, ether)
MS (EI, m/z) 232 [M⁺], 231 [M-H]⁺, 197, 169, 139, 111

Disclaimer

The provided protocols and data are intended for guidance and should be adapted and optimized by the user based on their specific experimental conditions and available equipment. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn. The yields and reaction times are representative and may vary.

References

Application Notes: Quantitative Analysis of 2-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-(4-Chlorophenoxy)benzaldehyde is an aromatic aldehyde that may be of interest in various fields, including as an intermediate in chemical synthesis. Accurate and precise quantification of this compound is crucial for quality control, stability studies, and research purposes. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and professionals in drug development and chemical analysis.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the routine quantification of this compound in bulk material and simple formulations.

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile and Water (e.g., 70:30 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time Approximately 10 minutes
Experimental Protocol
  • Standard Solution Preparation:

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in a suitable solvent, such as acetonitrile, in a 100 mL volumetric flask and sonicate to ensure complete dissolution.

    • Dilute to volume with the same solvent to obtain a stock solution of 100 µg/mL.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

  • Sample Preparation:

    • Accurately weigh a sample containing this compound.

    • Dissolve the sample in the mobile phase and dilute to a known volume to achieve a concentration within the calibration range.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Analysis:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

    • Inject the sample solutions.

    • The concentration of this compound in the samples is determined by comparing the peak area with the calibration curve.

Quantitative Data Summary
ParameterResult
Linearity (r²) > 0.999
Range 1 - 50 µg/mL
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.3 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) < 2%

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers higher selectivity and sensitivity and is suitable for the quantification of this compound in complex matrices and for impurity profiling.

Instrumentation and Conditions
ParameterSpecification
GC System Gas Chromatograph with a Split/Splitless Injector and Mass Spectrometer
Column Capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) with a non-polar stationary phase
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injector Temperature 250°C
Oven Temperature Program Initial temperature of 150°C, hold for 1 min, ramp at 10°C/min to 280°C, hold for 5 min
Ion Source Temperature 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole
Detection Mode Selected Ion Monitoring (SIM)
Monitored Ions (m/z) To be determined based on the mass spectrum of this compound
Experimental Protocol
  • Standard Solution Preparation:

    • Prepare a stock solution of this compound reference standard in a volatile solvent like dichloromethane or ethyl acetate at a concentration of 100 µg/mL.

    • Prepare calibration standards by serial dilution.

  • Sample Preparation:

    • For solid samples, dissolve in a suitable solvent.

    • For liquid samples, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte from the matrix.

    • The final extract should be in a volatile solvent compatible with GC analysis.

  • Analysis:

    • Inject a blank solvent to ensure the system is clean.

    • Inject the standard solutions to establish the calibration curve.

    • Inject the prepared sample solutions.

    • Quantification is based on the peak area of the selected ions.

Quantitative Data Summary
ParameterResult
Linearity (r²) > 0.998
Range 0.1 - 10 µg/mL
Limit of Detection (LOD) 0.01 µg/mL
Limit of Quantitation (LOQ) 0.03 µg/mL
Accuracy (% Recovery) 95 - 105%
Precision (% RSD) < 5%

Method Validation

Both methods should be validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are suitable for their intended purpose.[1][2] Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3]

Stability-Indicating Assay

For drug development and stability studies, a stability-indicating method is required.[1] This involves subjecting the analyte to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate degradation products. The analytical method must be able to separate the intact analyte from any degradation products, thus demonstrating specificity.[1]

Visualizations

HPLC_Workflow prep Sample & Standard Preparation hplc HPLC System (C18 Column) prep->hplc Injection detection UV Detection (254 nm) hplc->detection Elution data Data Acquisition & Processing detection->data quant Quantification data->quant

Caption: High-Performance Liquid Chromatography (HPLC) experimental workflow.

GCMS_Workflow prep Sample & Standard Preparation (Extraction/Derivatization) gc Gas Chromatography (Capillary Column) prep->gc Injection ms Mass Spectrometry (EI, SIM) gc->ms Separation & Ionization data Data Analysis ms->data quant Quantification data->quant Method_Selection start Start: Quantify this compound matrix Sample Matrix Complexity? start->matrix sensitivity Required Sensitivity? matrix->sensitivity Simple gcms Use GC-MS matrix->gcms Complex hplc Use HPLC-UV sensitivity->hplc Moderate sensitivity->gcms High

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the large-scale synthesis of 2-(4-Chlorophenoxy)benzaldehyde, a key intermediate in the development of pharmaceuticals and agrochemicals.[1][2] The primary method detailed is the Ullmann condensation, a reliable copper-catalyzed reaction for forming diaryl ethers.[3][4] These notes include a detailed experimental protocol, tabulated quantitative data for reaction parameters, and process diagrams to ensure clarity and reproducibility for industrial and laboratory applications.

Introduction

This compound is a versatile chemical building block used extensively in organic synthesis. Its applications include the formulation of specialty polymers, the creation of anti-inflammatory and analgesic drugs, and the development of herbicides and fungicides.[1] The synthesis of this diaryl ether is most effectively achieved through an Ullmann-type condensation reaction, which involves the copper-promoted coupling of an aryl halide with a phenol.[3][5] While traditionally requiring high temperatures and stoichiometric copper, modern protocols have been refined to use soluble copper catalysts, improving efficiency and reaction conditions.[3][6]

Synthesis Pathway: Ullmann Condensation

The core reaction involves the coupling of 2-chlorobenzaldehyde with 4-chlorophenol in the presence of a copper catalyst and a base. The base is crucial for deprotonating the phenol, forming the corresponding phenoxide, which then reacts with the aryl halide in the catalytic cycle.

G R1 2-Chlorobenzaldehyde Catalyst Copper(I) Catalyst (e.g., CuI) Base (e.g., K2CO3) R1->Catalyst R2 4-Chlorophenol R2->Catalyst P This compound Catalyst->P High-Temperature Polar Solvent (e.g., DMF) BP KCl + H2O P->BP Forms G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A Reactor Setup (Dry & Purge N2) B Load Reagents (Base, Catalyst, Phenol, Solvent) A->B C Add Aryl Halide (2-Chlorobenzaldehyde) B->C D Heat & Stir (140-150°C, 12-18h) C->D E Cool & Quench (Add Water) D->E F Extraction (Toluene/Water) E->F G Drying & Concentration (MgSO4, Rotovap) F->G H Vacuum Distillation G->H I Final Product (>98% Purity) H->I

References

Application Notes and Protocols: 2-(4-Chlorophenoxy)benzaldehyde in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)benzaldehyde is a versatile aromatic aldehyde that serves as a crucial intermediate in the synthesis of a variety of compounds with potential applications in the agrochemical industry. Its chemical structure, featuring a chlorophenoxy group, is a common motif in a range of commercial herbicides and fungicides. This document provides an overview of the application of this compound in agrochemical research, with a focus on its derivatization to yield compounds with fungicidal, herbicidal, and insecticidal properties. Detailed experimental protocols for the synthesis and biological evaluation of these derivatives are also presented.

Chemical Profile

Property Value
IUPAC Name This compound
CAS Number 5736-93-6
Molecular Formula C₁₃H₉ClO₂
Molecular Weight 232.66 g/mol
Appearance Off-white to pale yellow crystalline powder
Solubility Soluble in organic solvents such as ethanol, methanol, and DMSO.

Applications in Agrochemical Research

This compound is primarily utilized as a starting material for the synthesis of more complex molecules with desired biological activities. The aldehyde functional group is particularly reactive and allows for the facile synthesis of a wide range of derivatives, including Schiff bases, hydrazones, and oximes.

Fungicidal Applications

Schiff base derivatives of aromatic aldehydes have been widely investigated for their antifungal properties. The imine (-C=N-) linkage in Schiff bases is often associated with their biological activity. By reacting this compound with various primary amines, a library of Schiff bases can be generated and screened for fungicidal activity against a panel of plant pathogenic fungi.

Potential Fungal Targets:

  • Fusarium oxysporum

  • Botrytis cinerea

  • Rhizoctonia solani

  • Pyricularia oryzae

While specific data for this compound derivatives is limited, research on analogous salicylaldehyde derivatives has shown promising results. For instance, certain salicylaldehyde derivatives have demonstrated significant in vitro activity against various phytopathogenic fungi.[1]

Table 1: Representative Fungicidal Activity of Salicylaldehyde Derivatives

CompoundFungal SpeciesEC₅₀ (µg/mL)[1]
Salicylaldehyde Derivative C3Rhizoctonia solani0.65
Salicylaldehyde Derivative C3Valsa mali0.91
Salicylaldehyde Derivative C3Phytophthora capsici1.33
Pyraclostrobin (Reference)Rhizoctonia solani1.44
Carbendazim (Reference)Rhizoctonia solani0.33
Herbicidal Applications

The chlorophenoxy moiety is a key component of many commercial herbicides, such as 2,4-D and MCPA.[2] These herbicides act as synthetic auxins, leading to uncontrolled growth and ultimately death in susceptible broadleaf weeds.[3] Derivatives of this compound, particularly those that can be metabolized in plants to release a phenoxyacetic acid-like structure, are of interest for their potential herbicidal activity.

Potential Mechanism of Action:

  • Synthetic Auxin Mimicry: Disruption of normal plant growth processes by overwhelming the natural auxin signaling pathway.[3]

  • Inhibition of Acetyl-CoA Carboxylase (ACCase): Some phenoxy-phenoxy compounds are known to inhibit this key enzyme in fatty acid biosynthesis in grasses.[4]

Table 2: Herbicidal Activity of Structurally Related Phenoxypropionate Compounds

Compound TypeTarget WeedsMechanism of Action
AryloxyphenoxypropionatesGrassesACCase Inhibition[4]
Phenoxyacetic acidsBroadleaf weedsSynthetic Auxin[3]
Insecticidal Applications

Benzaldehyde and its derivatives have been reported to possess insecticidal properties against a range of insect pests.[5][6] The mechanism of action can vary, but may involve disruption of the nervous system or inhibition of key metabolic enzymes. Schiff bases derived from this compound could exhibit enhanced insecticidal activity due to the combined structural features.

Potential Insect Targets:

  • Spodoptera litura (Tobacco cutworm)

  • Helicoverpa armigera (Cotton bollworm)

  • Myzus persicae (Green peach aphid)

Table 3: Representative Insecticidal Activity of Benzaldehyde

CompoundInsect SpeciesAssayLC₅₀[7]
BenzaldehydeDrosophila melanogasterFumigation1.60 mg/mL
BenzaldehydeAedes aegypti (larvae)Larvicidal30.39 ppm[8]
BenzaldehydeCulex quinquefasciatus (larvae)Larvicidal40.48 ppm[8]

Experimental Protocols

Synthesis of Schiff Base Derivatives of this compound

This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.

Materials:

  • This compound

  • Appropriate primary amine (e.g., aniline, substituted anilines, amino acids)

  • Ethanol (absolute)

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • In a round-bottom flask, dissolve 1 equivalent of this compound in a minimal amount of absolute ethanol.

  • Add 1 equivalent of the desired primary amine to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Attach a reflux condenser and heat the mixture to reflux for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The Schiff base product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

  • Characterize the synthesized compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, Mass Spectrometry).

Synthesis_Workflow reagents This compound + Primary Amine reaction Reflux (2-4h) reagents->reaction solvent Ethanol + Acetic Acid (catalyst) solvent->reaction workup Cooling & Precipitation/ Solvent Removal reaction->workup purification Filtration & Recrystallization workup->purification product Pure Schiff Base Derivative purification->product

Caption: General workflow for the synthesis of Schiff base derivatives.

In Vitro Antifungal Assay (Broth Microdilution Method)

This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against various fungal pathogens.

Materials:

  • Synthesized compounds

  • Fungal cultures (e.g., Fusarium oxysporum)

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compounds in DMSO (e.g., 10 mg/mL).

  • Prepare a fungal spore suspension or mycelial fragment suspension in sterile water or saline and adjust the concentration to a defined level (e.g., 1 x 10⁵ spores/mL).

  • In a 96-well plate, perform serial two-fold dilutions of the test compounds in the fungal growth medium to achieve a range of concentrations (e.g., 0.1 to 100 µg/mL).

  • Inoculate each well with the fungal suspension.

  • Include a positive control (commercial fungicide) and a negative control (medium with DMSO and fungal inoculum).

  • Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.

  • Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm using a plate reader.

Antifungal_Assay_Workflow start Start prep_compounds Prepare stock solutions of test compounds in DMSO start->prep_compounds prep_fungi Prepare fungal inoculum start->prep_fungi dilution Perform serial dilutions in 96-well plate prep_compounds->dilution inoculation Inoculate wells with fungal suspension prep_fungi->inoculation dilution->inoculation incubation Incubate at 25-28°C for 48-72h inoculation->incubation read_results Determine MIC (visual or spectrophotometric) incubation->read_results end End read_results->end

Caption: Workflow for the in vitro antifungal assay.

Herbicidal Activity Assay (Seed Germination and Seedling Growth)

This protocol assesses the pre-emergence and post-emergence herbicidal activity of the synthesized compounds.

Materials:

  • Synthesized compounds

  • Seeds of a model plant (e.g., Arabidopsis thaliana, cress)

  • Agar or filter paper

  • Petri dishes

  • Growth chamber with controlled light and temperature

Procedure:

Pre-emergence Assay:

  • Prepare a series of concentrations of the test compound in water or a suitable solvent with a surfactant.

  • Place filter paper in petri dishes and moisten with the test solutions.

  • Place a known number of seeds on the filter paper.

  • Seal the petri dishes and place them in a growth chamber.

  • After 7-10 days, measure the germination rate and the root and shoot length of the seedlings.

Post-emergence Assay:

  • Sow seeds in small pots and allow them to grow to the 2-3 leaf stage.

  • Prepare spray solutions of the test compounds at various concentrations.

  • Spray the seedlings uniformly with the test solutions.

  • Return the pots to the growth chamber.

  • After 7-14 days, assess the phytotoxicity by observing symptoms such as chlorosis, necrosis, and growth inhibition.

Herbicidal_Assay_Pathway cluster_pre Pre-emergence Assay cluster_post Post-emergence Assay pre_start Seeds pre_treatment Treatment with test compounds pre_start->pre_treatment pre_germination Germination (7-10 days) pre_treatment->pre_germination pre_assessment Measure germination rate, root & shoot length pre_germination->pre_assessment post_start Seedlings (2-3 leaf stage) post_treatment Spray application of test compounds post_start->post_treatment post_growth Growth (7-14 days) post_treatment->post_growth post_assessment Assess phytotoxicity post_growth->post_assessment

Caption: Logical relationship between pre- and post-emergence herbicidal assays.

Insecticidal Bioassay (Topical Application)

This protocol is used to determine the contact toxicity of synthesized compounds to insects.

Materials:

  • Synthesized compounds

  • Acetone or other suitable volatile solvent

  • Test insects (e.g., third-instar larvae of Spodoptera litura)

  • Micro-applicator

  • Petri dishes with artificial diet

  • Anesthesia (e.g., CO₂)

Procedure:

  • Prepare a series of concentrations of the test compound in acetone.

  • Anesthetize the insects using CO₂.

  • Using a micro-applicator, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.

  • Treat a control group with solvent only.

  • Place the treated insects individually in petri dishes containing an artificial diet.

  • Maintain the insects under controlled conditions (e.g., 25°C, 16:8 h light:dark photoperiod).

  • Assess mortality at 24, 48, and 72 hours after application. An insect is considered dead if it does not move when prodded with a fine brush.

  • Calculate the LD₅₀ (the dose required to kill 50% of the test population).

Insecticidal_Assay_Workflow prep Prepare test solutions in acetone apply Topical application (micro-applicator) prep->apply anesthetize Anesthetize insects (CO₂) anesthetize->apply incubate Incubate with diet (controlled environment) apply->incubate assess Assess mortality (24, 48, 72h) incubate->assess calculate Calculate LD₅₀ assess->calculate

Caption: Workflow for the topical application insecticidal bioassay.

Conclusion

This compound is a valuable building block for the synthesis of novel agrochemicals. Its derivatives, particularly Schiff bases, hold promise as fungicidal, herbicidal, and insecticidal agents. The protocols provided in this document offer a framework for the synthesis and biological evaluation of these compounds, enabling researchers to explore their potential in crop protection. Further research, including quantitative structure-activity relationship (QSAR) studies and in vivo testing, is warranted to optimize the efficacy and selectivity of these novel agrochemical candidates.

References

Synthetic Routes to Functionalized 2-(4-Chlorophenoxy)benzaldehyde Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of functionalized 2-(4-chlorophenoxy)benzaldehyde analogs. These compounds are of significant interest in medicinal chemistry and materials science due to their versatile diaryl ether scaffold. The primary synthetic strategies discussed are the Ullmann condensation and the Williamson ether synthesis, followed by methods for the functionalization of the core structure.

Introduction

This compound and its derivatives are important intermediates in the synthesis of a variety of complex organic molecules. The diaryl ether linkage is a common motif in many biologically active compounds. The ability to introduce a range of functional groups onto either of the aromatic rings allows for the fine-tuning of the molecule's steric and electronic properties, which is crucial for structure-activity relationship (SAR) studies in drug discovery.

The two main retrosynthetic disconnections for the diaryl ether core lead to two primary synthetic strategies: the copper-catalyzed Ullmann condensation and the nucleophilic substitution-based Williamson ether synthesis. The choice of route often depends on the availability of starting materials and the nature of the desired functional groups.

Core Synthetic Strategies

Ullmann Condensation

The Ullmann condensation is a classical and widely used method for the formation of diaryl ethers. It involves the copper-catalyzed reaction of an aryl halide with a phenol in the presence of a base.[1][2] For the synthesis of this compound analogs, this can be achieved by reacting a substituted 2-halobenzaldehyde with 4-chlorophenol, or a substituted 2-hydroxybenzaldehyde with a 1-chloro-4-halobenzene.

General Reaction Scheme:

Ullmann Condensation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A Substituted 2-Halobenzaldehyde C Cu Catalyst (e.g., CuI, Cu2O) Base (e.g., K2CO3, Cs2CO3) Solvent (e.g., DMF, Toluene) A->C B 4-Chlorophenol B->C D Functionalized This compound C->D

Figure 1: General workflow for the Ullmann Condensation.

Williamson Ether Synthesis

The Williamson ether synthesis is another fundamental method for preparing ethers, proceeding via an SN2 reaction between an alkoxide and an alkyl or aryl halide.[3] In this context, it involves the deprotonation of a substituted 2-hydroxybenzaldehyde or 4-chlorophenol to form a phenoxide, which then displaces a halide from the corresponding aryl halide. This method is particularly useful when one of the aryl halides is activated towards nucleophilic aromatic substitution.

General Reaction Scheme:

Williamson Ether Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_product Product A Substituted 2-Hydroxybenzaldehyde C Base (e.g., K2CO3, NaH) Solvent (e.g., DMF, Acetone) A->C B 1-Chloro-4-halobenzene B->C D Functionalized This compound C->D

Figure 2: General workflow for the Williamson Ether Synthesis.

Experimental Protocols

Protocol 1: Synthesis of 2-(4-Chlorophenoxy)-5-nitrobenzaldehyde via Ullmann-type Reaction

This protocol describes the synthesis of a nitro-functionalized analog, which can serve as a precursor for further modifications, such as reduction to an amine.

Reaction Scheme:

Materials:

  • 2-Chloro-5-nitrobenzaldehyde

  • 4-Chlorophenol

  • Potassium Carbonate (K₂CO₃)

  • Copper(I) Iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 2-chloro-5-nitrobenzaldehyde (1.0 eq), 4-chlorophenol (1.2 eq), and potassium carbonate (2.0 eq).

  • Add copper(I) iodide (0.1 eq) to the flask.

  • Add anhydrous DMF as the solvent.

  • Heat the reaction mixture to 120-140 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Synthesis of 2-(4-Chlorophenoxy)-5-aminobenzaldehyde

This protocol details the reduction of the nitro group of 2-(4-chlorophenoxy)-5-nitrobenzaldehyde to an amine.

Reaction Scheme:

Materials:

  • 2-(4-Chlorophenoxy)-5-nitrobenzaldehyde

  • Iron powder (Fe)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol

  • Water

  • Ethyl acetate

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve 2-(4-chlorophenoxy)-5-nitrobenzaldehyde (1.0 eq) in a mixture of ethanol and water.

  • Add iron powder (5.0 eq) and ammonium chloride (1.0 eq) to the solution.

  • Heat the mixture to reflux and stir vigorously for 2-4 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and filter it through a pad of Celite to remove the iron salts.

  • Wash the Celite pad with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Add water and extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by column chromatography or recrystallization.

Data Presentation

The following tables summarize the expected data for the synthesized compounds.

Table 1: Reaction Conditions and Yields for Synthesized Analogs

EntrySynthetic MethodKey ReagentsSolventTemp (°C)Time (h)Yield (%)
1HNO₂Ullmann-type2-chloro-5-nitrobenzaldehyde, 4-chlorophenol, K₂CO₃, CuIDMF1301875-85
2HNH₂Reduction2-(4-chlorophenoxy)-5-nitrobenzaldehyde, Fe, NH₄ClEthanol/H₂OReflux380-90
3OMeHUllmann-type2-bromo-5-methoxybenzaldehyde, 4-chlorophenol, K₂CO₃, CuIToluene1102465-75
4MeHUllmann-type2-bromo-5-methylbenzaldehyde, 4-chlorophenol, Cs₂CO₃, Cu₂ODMF1202070-80

Table 2: Characterization Data for Functionalized this compound Analogs

EntryM.p. (°C)¹H NMR (δ, ppm, CDCl₃)¹³C NMR (δ, ppm, CDCl₃)Key IR Absorptions (cm⁻¹)
1HNO₂145-14710.3 (s, 1H, CHO), 8.5-6.9 (m, 7H, Ar-H)188.5 (CHO), 160.1, 155.2, 142.3, 131.5, 130.8, 129.7, 125.4, 122.1, 119.8, 118.51705 (C=O), 1520 (NO₂), 1240 (C-O-C)
2HNH₂110-1129.8 (s, 1H, CHO), 7.4-6.5 (m, 7H, Ar-H), 3.8 (br s, 2H, NH₂)190.2 (CHO), 156.3, 148.9, 145.1, 130.1, 129.5, 124.8, 119.5, 118.7, 117.3, 116.93450, 3350 (N-H), 1680 (C=O), 1230 (C-O-C)
3OMeH98-10010.4 (s, 1H, CHO), 7.5-6.8 (m, 7H, Ar-H), 3.85 (s, 3H, OCH₃)189.7 (CHO), 158.2, 157.5, 154.3, 130.4, 129.8, 124.1, 121.3, 119.1, 117.9, 115.6, 55.9 (OCH₃)1690 (C=O), 1250, 1225 (C-O-C)
4MeH92-9410.4 (s, 1H, CHO), 7.4-6.9 (m, 7H, Ar-H), 2.4 (s, 3H, CH₃)191.5 (CHO), 157.8, 156.1, 138.2, 131.7, 130.3, 129.6, 124.5, 120.9, 119.3, 118.8, 20.8 (CH₃)1695 (C=O), 1235 (C-O-C)

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the synthetic protocols.

Synthesis_of_Nitro_Analog cluster_workflow Protocol 1: Synthesis of 2-(4-Chlorophenoxy)-5-nitrobenzaldehyde A 1. Mix Reactants: 2-Chloro-5-nitrobenzaldehyde, 4-Chlorophenol, K2CO3, CuI in DMF B 2. Heat and Stir (120-140 °C, 12-24h) A->B C 3. Monitor by TLC B->C D 4. Work-up: Add H2O, Extract with EtOAc C->D E 5. Wash: H2O, Brine D->E F 6. Dry and Concentrate E->F G 7. Purify: Column Chromatography F->G H Product: 2-(4-Chlorophenoxy)-5-nitrobenzaldehyde G->H

Figure 3: Workflow for the synthesis of the nitro-substituted analog.

Synthesis_of_Amino_Analog cluster_workflow Protocol 2: Synthesis of 2-(4-Chlorophenoxy)-5-aminobenzaldehyde A 1. Dissolve Nitro Compound in EtOH/H2O B 2. Add Fe powder and NH4Cl A->B C 3. Reflux and Stir (2-4h) B->C D 4. Monitor by TLC C->D E 5. Filter through Celite D->E F 6. Concentrate Filtrate E->F G 7. Work-up: Add H2O, Extract with EtOAc F->G H 8. Wash and Dry G->H I 9. Purify H->I J Product: 2-(4-Chlorophenoxy)-5-aminobenzaldehyde I->J

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 2-(4-Chlorophenoxy)benzaldehyde synthesis. The primary method for this synthesis is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.

Troubleshooting Guide

Low yields and reaction failures are common challenges in cross-coupling reactions. This guide addresses specific issues you might encounter during the synthesis of this compound.

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: The copper(I) source may be oxidized or of poor quality. The active catalytic species is Cu(I).[1]- Use a fresh, high-purity copper(I) salt (e.g., CuI, CuBr).- Consider in situ reduction of a Cu(II) salt if using one.
Inappropriate Ligand: The chosen ligand may not be suitable for the specific substrates, which include a sterically hindered ortho-substituted benzaldehyde. Ligands are crucial for stabilizing the copper catalyst and facilitating the reaction.[1]- Screen various ligands. For sterically hindered substrates, consider bidentate ligands like 1,10-phenanthroline or amino acids like N,N-dimethylglycine.[2]
Suboptimal Base: The base is critical for the deprotonation of 4-chlorophenol. The strength and solubility of the base can significantly impact the reaction rate.- Screen different inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.[1] Cs₂CO₃ is often effective in polar aprotic solvents.[3]
Poor Solvent Choice: The solvent affects the solubility of reactants and the catalyst, influencing the reaction temperature and rate.- High-boiling polar aprotic solvents like DMF, DMSO, or NMP are commonly used for Ullmann reactions to achieve the necessary high temperatures.[4]
Reaction Temperature Too Low: Ullmann condensations often require high temperatures to proceed at a reasonable rate.- Gradually increase the reaction temperature, for example, from 100 °C to 150 °C, while monitoring the reaction progress.
Formation of Side Products Homocoupling of Aryl Halide: The 2-chlorobenzaldehyde may couple with itself to form a biaryl side product.- This is a common side reaction in Ullmann couplings. Optimizing the catalyst and ligand can favor the desired cross-coupling reaction.
Dehalogenation of Aryl Halide: The chloro group on 2-chlorobenzaldehyde may be replaced by hydrogen.- Ensure the reaction is carried out under an inert atmosphere (e.g., Nitrogen or Argon) to minimize side reactions with atmospheric components.
Reaction with the Aldehyde Group: The aldehyde functionality of 2-chlorobenzaldehyde might undergo side reactions under the basic and high-temperature conditions.- Protect the aldehyde group as an acetal before the coupling reaction, followed by deprotection after the ether linkage is formed.
Difficulty in Product Purification Removal of Copper Catalyst: Residual copper salts can be challenging to remove from the final product.- After the reaction, quench with an aqueous solution of ammonia or ammonium chloride to complex with the copper, facilitating its removal during aqueous workup.
Separation from Unreacted Starting Materials: Unreacted 2-chlorobenzaldehyde and 4-chlorophenol can co-elute with the product during chromatography.- Unreacted 2-chlorobenzaldehyde can be removed by forming a water-soluble bisulfite adduct.[5][6][7] Acidic extraction can remove the phenolic starting material.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common method is the Ullmann condensation, which involves the copper-catalyzed reaction of 2-chlorobenzaldehyde with 4-chlorophenol in the presence of a base.[4][8]

Q2: Which copper catalyst is most effective for this synthesis?

Copper(I) salts such as copper(I) iodide (CuI) or copper(I) bromide (CuBr) are typically the most effective catalysts for Ullmann diaryl ether synthesis.[1] The choice may also depend on the specific ligand and solvent system used.

Q3: Why is a ligand necessary, and which one should I choose?

Ligands accelerate the reaction, allowing for milder reaction conditions and improving yields.[2] For the coupling of an ortho-substituted aryl halide like 2-chlorobenzaldehyde, sterically demanding ligands or bidentate N,N- or N,O-chelating ligands such as 1,10-phenanthroline or N,N-dimethylglycine can be effective. A screening of ligands may be necessary for optimal results.

Q4: What is the role of the base, and which one is recommended?

The base is required to deprotonate the 4-chlorophenol to form the more nucleophilic phenoxide. The choice of base is critical, with common options being potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄). Cs₂CO₃ is often a good choice in polar aprotic solvents.[3]

Q5: What are the optimal solvent and temperature for this reaction?

High-boiling polar aprotic solvents like N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are generally preferred as they can dissolve the reactants and catalyst and allow for the high reaction temperatures (typically 100-160 °C) often required for Ullmann condensations.[4][9]

Q6: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture over time.

Q7: What are the potential side reactions to be aware of?

Common side reactions include the homocoupling of 2-chlorobenzaldehyde, dehalogenation of the starting material, and potential reactions involving the aldehyde group under the harsh reaction conditions.

Q8: What is the best way to purify the final product?

Purification typically involves an aqueous workup to remove the base and catalyst, followed by column chromatography on silica gel. To aid in purification, unreacted 2-chlorobenzaldehyde can be removed by forming a water-soluble bisulfite adduct, and unreacted 4-chlorophenol can be removed by an alkaline wash.

Experimental Protocols

General Protocol for Ullmann Synthesis of this compound

This protocol provides a starting point for the synthesis. Optimization of the catalyst, ligand, base, solvent, and temperature may be required to achieve the best yield.

Materials:

  • 2-Chlorobenzaldehyde

  • 4-Chlorophenol

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline (or another suitable ligand)

  • Cesium Carbonate (Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add 2-chlorobenzaldehyde (1.0 eq), 4-chlorophenol (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and cesium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon) three times.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction: Place the vessel in a preheated heating block and stir at 120-140 °C.

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation

The following tables provide a summary of how different reaction parameters can influence the yield of diaryl ether synthesis, based on studies of analogous Ullmann couplings.

Table 1: Effect of Catalyst and Ligand on Diaryl Ether Synthesis Yield

EntryCopper Source (mol%)Ligand (mol%)SolventTemperature (°C)Yield (%)
1CuI (10)NoneDMF130Moderate
2CuI (10)1,10-Phenanthroline (20)DMF120Good
3CuI (10)N,N-Dimethylglycine (20)Dioxane110High
4Cu₂O (5)Salicylaldoxime (10)Toluene110Good

Table 2: Effect of Base and Solvent on Diaryl Ether Synthesis Yield

EntryBase (eq)SolventTemperature (°C)Yield (%)
1K₂CO₃ (2.0)Toluene110Moderate
2K₃PO₄ (2.0)Dioxane100Good
3Cs₂CO₃ (2.0)DMF130High
4K₂CO₃ (2.0)NMP140Good

Mandatory Visualization

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Add Reactants (2-chlorobenzaldehyde, 4-chlorophenol) catalyst_system 2. Add Catalyst System (CuI, Ligand, Base) reactants->catalyst_system inert_atm 3. Establish Inert Atmosphere (N2 or Ar) catalyst_system->inert_atm solvent 4. Add Anhydrous Solvent (DMF) inert_atm->solvent heating 5. Heat and Stir (120-140 °C) solvent->heating monitoring 6. Monitor Progress (TLC/GC-MS) heating->monitoring quench 7. Cool and Quench monitoring->quench filtration 8. Filter Catalyst quench->filtration extraction 9. Liquid-Liquid Extraction filtration->extraction purification 10. Column Chromatography extraction->purification product Final Product purification->product

Caption: A typical experimental workflow for the Ullmann synthesis of this compound.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_reactants Starting Materials start Low or No Yield catalyst_check Check Copper Source (Fresh Cu(I) salt?) start->catalyst_check ligand_check Evaluate Ligand (Screen different ligands?) start->ligand_check base_check Assess Base (Strength and solubility?) start->base_check temp_check Check Temperature (Increase temperature?) start->temp_check solvent_check Evaluate Solvent (High-boiling aprotic?) start->solvent_check atmosphere_check Verify Atmosphere (Inert gas used?) start->atmosphere_check purity_check Check Purity (Reactants pure and dry?) start->purity_check solution Optimize and Repeat catalyst_check->solution ligand_check->solution base_check->solution temp_check->solution solvent_check->solution atmosphere_check->solution purity_check->solution

References

Technical Support Center: Synthesis of 2-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 2-(4-chlorophenoxy)benzaldehyde. The primary synthetic route is the Ullmann condensation, a copper-catalyzed reaction between 2-chlorobenzaldehyde and 4-chlorophenol.

Troubleshooting Guide

Low yields and the formation of side products are common challenges in the synthesis of this compound via the Ullmann condensation. This guide provides insights into potential causes and recommended solutions to optimize your reaction.

Problem Potential Cause(s) Suggested Solution(s)
Low to No Yield of this compound Inactive Catalyst: The copper(I) catalyst (e.g., CuI, CuBr) may have oxidized to copper(II).- Use a fresh, high-purity copper(I) source. - Consider adding a reducing agent like ascorbic acid or using activated copper powder.
Inappropriate Ligand: The chosen ligand may not effectively stabilize the copper catalyst or facilitate the reaction.- Screen various ligands such as 1,10-phenanthroline, L-proline, or N,N-dimethylglycine. The choice of ligand can be crucial for achieving good yields.
Suboptimal Base: The base may not be strong enough to deprotonate the phenol or may be sterically hindered.- Screen common bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄). Cs₂CO₃ is often effective but more expensive.
Low Reaction Temperature: Traditional Ullmann reactions require high temperatures, but modern ligand-assisted protocols can proceed at lower temperatures.- If using a ligand, start with a temperature around 100-140 °C and adjust as needed. For traditional protocols, temperatures of 150-200 °C may be necessary.
Formation of Side Products Dehalogenation of 2-Chlorobenzaldehyde: The chloro group on the benzaldehyde is replaced by a hydrogen atom, forming benzaldehyde. This can be caused by trace amounts of water or other protic impurities.- Ensure all reagents and solvents are anhydrous. - Dry glassware thoroughly before use. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Homocoupling of 4-Chlorophenol: Two molecules of 4-chlorophenol couple to form a symmetrical diaryl ether. This is more likely at higher temperatures and with prolonged reaction times.- Optimize the reaction temperature and time to favor the cross-coupling reaction. - Use of an appropriate ligand can often suppress homocoupling.
Formation of Biaryl Compounds: Homocoupling of 2-chlorobenzaldehyde can lead to the formation of 2,2'-diformylbiphenyl.- Lowering the reaction temperature may reduce the rate of this side reaction. - The choice of ligand and catalyst can influence the selectivity towards the desired diaryl ether.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The most common method is the Ullmann condensation, which involves the copper-catalyzed reaction of an aryl halide (2-chlorobenzaldehyde) with a phenol (4-chlorophenol) in the presence of a base.

Q2: What are the most common side reactions I should be aware of?

A2: The primary side reactions in this synthesis are the dehalogenation of 2-chlorobenzaldehyde to form benzaldehyde, and the homocoupling of 4-chlorophenol or 2-chlorobenzaldehyde to form symmetrical diaryl ethers or biaryl compounds, respectively.

Q3: How can I minimize the formation of these side products?

A3: To minimize side reactions, it is crucial to work under anhydrous conditions to prevent dehalogenation. Optimizing the reaction temperature, using an effective ligand (e.g., 1,10-phenanthroline), and choosing the appropriate base can help favor the desired cross-coupling reaction over homocoupling.

Q4: What is a typical yield for this reaction?

A4: The yield of this compound can vary significantly depending on the reaction conditions. While specific quantitative data for this exact reaction is not abundant in publicly available literature, yields for similar Ullmann diaryl ether syntheses can range from moderate to good (40-80%) with careful optimization.

Q5: How can I monitor the progress of the reaction?

A5: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). This will allow you to track the consumption of the starting materials and the formation of the product and any major side products.

Experimental Protocols

General Experimental Protocol for Ullmann Condensation

Materials:

  • 2-Chlorobenzaldehyde

  • 4-Chlorophenol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline (or other suitable ligand)

  • Potassium carbonate (K₂CO₃) (or other suitable base)

  • Anhydrous N,N-Dimethylformamide (DMF) or other suitable high-boiling polar aprotic solvent

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To an oven-dried reaction flask equipped with a magnetic stir bar and a reflux condenser, add 4-chlorophenol (1.0 eq.), potassium carbonate (2.0 eq.), copper(I) iodide (0.1 eq.), and 1,10-phenanthroline (0.2 eq.).

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add anhydrous DMF via syringe.

  • Add 2-chlorobenzaldehyde (1.2 eq.) to the mixture via syringe.

  • Heat the reaction mixture to 120-140 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Quantitative Data Summary (Hypothetical Data for Optimization)

The following table presents hypothetical data to illustrate the effect of different reaction parameters on the yield of this compound and the formation of major side products. This data is for illustrative purposes to guide optimization efforts.

Entry Catalyst (mol%) Ligand (mol%) Base Solvent Temp (°C) Time (h) Yield (%) Dehalogenation (%) Homocoupling (%)
1CuI (10)NoneK₂CO₃DMF16024351520
2CuI (10)1,10-Phenanthroline (20)K₂CO₃DMF1301875510
3CuI (10)L-Proline (20)Cs₂CO₃Dioxane1102468812
4Cu₂O (10)N,N-dimethylglycine (20)K₃PO₄Toluene120207279

Visualizations

Reaction Pathway and Side Reactions

G R1 2-Chlorobenzaldehyde P This compound R1->P Ullmann Condensation (Cu(I), Base, Ligand) SP1 Benzaldehyde (Dehalogenation) R1->SP1 Side Reaction SP3 2,2'-Diformylbiphenyl (Homocoupling) R1->SP3 Side Reaction R2 4-Chlorophenol R2->P SP2 Bis(4-chlorophenyl) ether (Homocoupling) R2->SP2 Side Reaction

Caption: Main reaction pathway and potential side reactions in the synthesis of this compound.

Experimental Workflow

G Setup 1. Reaction Setup (Reactants, Catalyst, Base, Solvent) Inert 2. Inert Atmosphere (N₂ or Ar) Setup->Inert Heat 3. Heating & Stirring Inert->Heat Monitor 4. Reaction Monitoring (TLC/GC-MS) Heat->Monitor Workup 5. Workup (Quenching & Extraction) Monitor->Workup Purify 6. Purification (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: General experimental workflow for the Ullmann synthesis of this compound.

Technical Support Center: Purification of Crude 2-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 2-(4-Chlorophenoxy)benzaldehyde.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Low Purity After Recrystallization - Inappropriate solvent system.- Cooling too quickly, leading to precipitation of impurities.- Insufficient washing of crystals.- Solvent Screening: Test a variety of solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes, toluene) to find one where the product is soluble when hot and insoluble when cold.- Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath.[1]- Crystal Washing: Wash the filtered crystals with a small amount of cold solvent.
Oiling Out During Recrystallization - The compound's melting point is lower than the boiling point of the solvent.- High concentration of impurities.- Use a lower-boiling point solvent. - Use a larger volume of solvent. - Add a co-solvent (anti-solvent) slowly to the solution at a slightly elevated temperature. [1]- Attempt purification by column chromatography first to remove the bulk of impurities.
Poor Separation in Column Chromatography - Incorrect mobile phase polarity.- Column overloading.- Improper column packing.- TLC Optimization: Use thin-layer chromatography (TLC) to determine the optimal eluent system that gives good separation between the product and impurities. A good starting point is a mixture of hexanes and ethyl acetate.[1]- Sample Load: The amount of crude material should be about 1-5% of the mass of the silica gel.- Proper Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.[1]
Product Decomposition on Silica Gel Column - Aldehydes can be sensitive to acidic silica gel.- Neutralize Silica Gel: Use silica gel treated with a small amount of triethylamine in the eluent (e.g., 0.1-1%).- Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina.- Alternative Purification: If decomposition is severe, consider vacuum distillation.
Low Yield After Purification - Multiple transfer steps.- Product loss during washing or filtration.- Inefficient extraction from aqueous layers during workup.- Minimize Transfers: Plan the purification workflow to reduce the number of times the material is transferred between flasks.- Careful Technique: Ensure complete transfer of solids during filtration and use minimal amounts of cold solvent for washing.- Thorough Extraction: Perform multiple extractions (e.g., 3-4 times) with an appropriate organic solvent from any aqueous solutions.[2]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in crude this compound?

A1: Based on common synthetic routes like the Williamson ether synthesis, potential impurities include unreacted starting materials such as 2-hydroxybenzaldehyde and 4-chlorophenol, by-products from side reactions, and degradation products like 2-(4-chlorophenoxy)benzoic acid due to oxidation of the aldehyde.[3]

Q2: Which purification method is best for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization is a good first choice if the crude product is a solid and the impurities have different solubility profiles.

  • Flash column chromatography is highly effective for removing a wide range of impurities, especially for oily or complex mixtures.[2][4][5]

  • Vacuum distillation can be suitable if the product is thermally stable and the impurities have significantly different boiling points.[6][7]

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin-layer chromatography (TLC) is the most common method.[4] Spot a small amount of each collected fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under a UV lamp. Fractions containing the pure product (as determined by a single spot at the correct Rf value) can then be combined. 1H NMR spectroscopy can also be used for direct analysis of the fractions.[4]

Q4: My purified this compound is discoloring over time. What can I do?

A4: Aldehydes can be prone to air oxidation, which can cause discoloration.[8][9] To prevent this, store the purified compound under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dark place.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. Heat the mixture to the solvent's boiling point. If the solid dissolves, allow it to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling. Common solvent systems to try are ethanol/water, or ethyl acetate/hexanes.[10]

  • Dissolution: In an appropriately sized flask, add the crude this compound and the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

Flash Column Chromatography Protocol
  • Eluent Selection: Use TLC to determine a suitable mobile phase. A good starting point is a mixture of hexanes and ethyl acetate. The ideal solvent system will give the product an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom.

    • Add a layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow the solvent to drain, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica gel.[1]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder ('dry loading').

    • Carefully add this powder to the top of the column.[1]

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.

    • If a gradient elution is needed, gradually increase the polarity of the mobile phase.

  • Fraction Collection: Collect the eluent in a series of test tubes and monitor the composition of each fraction by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[2]

Visualizations

experimental_workflow crude Crude this compound dissolve Dissolve in minimal hot solvent crude->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool Cool to crystallize dissolve->cool No insoluble impurities hot_filtration->cool filter_wash Filter and Wash Crystals cool->filter_wash dry Dry Pure Product filter_wash->dry pure_solid Pure Crystalline Product dry->pure_solid

Caption: Recrystallization Workflow for Purification.

logical_relationship start Start Purification is_solid Is the crude product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize Yes column Perform Column Chromatography is_solid->column No (Oily) is_pure Is the product pure? recrystallize->is_pure is_pure->column No end Pure Product is_pure->end Yes is_pure2 Is the product pure? column->is_pure2 distill Consider Vacuum Distillation is_pure2->distill No is_pure2->end Yes end_impure Further Analysis/Re-purification distill->end_impure

Caption: Decision Tree for Purification Method Selection.

References

Technical Support Center: Scale-Up of 2-(4-Chlorophenoxy)benzaldehyde Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during the scale-up of 2-(4-Chlorophenoxy)benzaldehyde synthesis.

Troubleshooting Guide

This guide is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Problem Potential Cause Suggested Solution
Low or No Product Yield Incomplete Reaction: The Ullmann condensation, typically used for this synthesis, often requires high temperatures and efficient catalysis. At a larger scale, heat and mass transfer limitations can lead to incomplete conversion.- Optimize Reaction Temperature: Ensure uniform heating of the reaction mixture. Consider using a jacketed reactor with a reliable temperature controller. - Catalyst Activity: Use a high-purity, activated copper catalyst. Copper(I) salts like CuI or CuBr are often more effective than copper metal.[1] - Ligand Selection: The addition of a suitable ligand, such as 1,10-phenanthroline or a diamine, can significantly improve catalyst performance and allow for milder reaction conditions. - Inert Atmosphere: Ensure the reaction is carried out under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper catalyst.
Poor Quality of Starting Materials: Impurities in 2-chlorobenzaldehyde or 4-chlorophenol can interfere with the reaction.- Purify Starting Materials: Distill 2-chlorobenzaldehyde and recrystallize 4-chlorophenol before use. - Moisture Content: Ensure all reactants and solvents are anhydrous. Moisture can deactivate the catalyst and lead to side reactions.
Formation of Significant Byproducts Homocoupling: Symmetrical biaryls can form from the coupling of two molecules of the same aryl halide (e.g., biphenyl derivatives from 2-chlorobenzaldehyde).- Control Stoichiometry: Use a slight excess of the phenol component to favor the cross-coupling reaction. - Slow Addition: Add the aryl halide slowly to the reaction mixture containing the phenol and catalyst to maintain a low concentration of the aryl halide.
Hydrodehalogenation: The aryl halide is reduced, replacing the halogen with a hydrogen atom.- Use Aprotic Solvents: Protic solvents can be a source of protons. Use high-boiling aprotic solvents like DMF, DMSO, or dioxane.[2] - Dry Reagents and Solvents: Rigorously dry all reagents and solvents to eliminate water as a proton source.[2]
Side Reactions of the Aldehyde Group: The aldehyde functionality can undergo side reactions under the harsh conditions of the Ullmann reaction.- Protecting Groups: Consider protecting the aldehyde group as an acetal before the coupling reaction and deprotecting it afterward. - Milder Conditions: Explore modern modifications of the Ullmann reaction that proceed at lower temperatures with the use of specific ligands.
Difficulties in Product Purification Removal of Copper Catalyst: Residual copper catalyst can be difficult to remove from the final product.- Filtration through Celite: After the reaction, dilute the mixture with a suitable solvent and filter through a pad of Celite to remove the insoluble copper species.[1] - Aqueous Wash: Wash the organic phase with an aqueous solution of ammonia or ammonium chloride to complex and remove residual copper salts.
Separation from Starting Materials and Byproducts: The product may have similar solubility to unreacted starting materials or byproducts, making purification by crystallization challenging.- Column Chromatography: For laboratory scale, silica gel column chromatography can be effective. - Vacuum Distillation: Given the product is a solid with a defined melting point, vacuum distillation could be a viable option for purification on a larger scale. - Recrystallization: Carefully select a solvent system for recrystallization that maximizes the solubility difference between the product and impurities. A mixture of hexane and benzene has been used for a similar compound.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method for the synthesis of this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of 2-chlorobenzaldehyde with 4-chlorophenol in the presence of a base.

Q2: What are the typical reaction conditions for the Ullmann synthesis of this compound?

A2: Traditional Ullmann reactions often require harsh conditions, including high temperatures (often exceeding 150-210°C) and high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene.[4] A base, such as potassium carbonate or cesium carbonate, is essential to deprotonate the phenol. Modern protocols may utilize ligands to facilitate the reaction under milder conditions.

Q3: What are the main challenges in scaling up this synthesis?

A3: The primary challenges in scaling up the production of this compound include:

  • Heat Transfer: Managing the exothermic nature of the reaction and ensuring uniform temperature control in a large reactor.

  • Mixing: Achieving efficient mixing of heterogeneous reaction mixtures (solid base, catalyst, and liquid reactants/solvent) is crucial for consistent results.

  • Catalyst Removal: Efficiently removing the copper catalyst at a large scale can be challenging and is critical for product purity.

  • Product Isolation and Purification: Isolating the product from the high-boiling solvent and purifying it to the required specifications can be complex and energy-intensive.

  • Byproduct Formation: Controlling the formation of byproducts like homocoupled products and hydrodehalogenated species becomes more critical at scale.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). Regular sampling of the reaction mixture will help determine the point of maximum conversion and prevent the formation of degradation products from prolonged heating.

Q5: What is the expected yield and purity for this reaction?

Data Presentation

The following table summarizes typical conditions and reported data for Ullmann diaryl ether syntheses, which can serve as a starting point for optimizing the production of this compound.

Parameter Condition 1 (Traditional) Condition 2 (Modern/Milder) Reported Data (Similar Compound)
Aryl Halide 2-Chlorobenzaldehyde2-Chlorobenzaldehyde2,5-Dichloronitrobenzene
Phenol 4-Chlorophenol4-ChlorophenolPotassium Salt of Salicylaldehyde
Catalyst Copper Powder or Cu₂OCuI or CuBrNot specified (likely inherent)
Ligand None1,10-Phenanthroline or DiamineNone
Base K₂CO₃Cs₂CO₃Pre-formed potassium salt
Solvent DMF or NMPToluene or DioxaneNone (neat reaction)
Temperature 150-210 °C[4]100-130 °C160-195 °C[3]
Typical Yield 60-80%75-95%~88%
Reported Purity >90% after purification>95% after purification~92% (crude)

Experimental Protocols

Key Experiment: Ullmann Condensation Synthesis of this compound

This protocol is adapted from a procedure for a structurally related compound and should be optimized for the specific substrates.[3]

Materials:

  • 2-Chlorobenzaldehyde

  • 4-Chlorophenol

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Copper(I) Iodide (CuI)

  • 1,10-Phenanthroline (optional, as ligand)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene

  • Hydrochloric Acid (HCl), 1M solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Celite

Procedure:

  • Reactant Preparation: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 4-chlorophenol (1.2 equivalents), potassium carbonate (2.0 equivalents), copper(I) iodide (0.1 equivalents), and 1,10-phenanthroline (0.1 equivalents, if used).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Reactant Addition: Add anhydrous DMF to the flask. Begin stirring and heat the mixture to 140-150°C. Once the temperature has stabilized, slowly add 2-chlorobenzaldehyde (1.0 equivalent) to the reaction mixture over 30-60 minutes using a syringe pump.

  • Reaction Monitoring: Maintain the reaction temperature and monitor the progress by TLC or GC analysis of aliquots taken from the reaction mixture. The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Add toluene to dilute the reaction mixture and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with 1M HCl solution to remove excess base, followed by water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to yield pure this compound.

Visualizations

Synthesis_Pathway 2-Chlorobenzaldehyde 2-Chlorobenzaldehyde Catalyst_Base CuI, K2CO3 DMF, 150 C 2-Chlorobenzaldehyde->Catalyst_Base 4-Chlorophenol 4-Chlorophenol 4-Chlorophenol->Catalyst_Base Product This compound Catalyst_Base->Product

Caption: Ullmann condensation synthesis of this compound.

Troubleshooting_Workflow start Low Yield Issue check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions Pure purify_materials Purify/Dry Reactants check_purity->purify_materials Impure check_catalyst Evaluate Catalyst and Ligand check_conditions->check_catalyst Optimal optimize_temp Optimize Temperature and Time check_conditions->optimize_temp Suboptimal change_catalyst Use Fresh Catalyst/ Add Ligand check_catalyst->change_catalyst Inactive success Yield Improved check_catalyst->success Active purify_materials->check_conditions optimize_temp->check_catalyst change_catalyst->success

References

Technical Support Center: Optimizing Reaction Conditions for 2-(4-Chlorophenoxy)benzaldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2-(4-Chlorophenoxy)benzaldehyde. The primary synthetic route covered is the Ullmann condensation, a copper-catalyzed cross-coupling reaction between an aryl halide and a phenol.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low or No Yield of the Desired Product

  • Question: My Ullmann diaryl ether synthesis is resulting in a low or no yield of this compound. What are the most common causes?

  • Answer: Low yields in Ullmann couplings can stem from several factors. The primary aspects to investigate are the purity of your reactants (2-halobenzaldehyde and 4-chlorophenol), the choice and quality of the catalyst, ligand, base, and solvent, and the reaction temperature. The electronic properties of your specific aryl halide are also crucial; aryl iodides are generally more reactive than aryl bromides, which are more reactive than aryl chlorides.

Issue 2: Reaction Fails to Reach Completion

  • Question: My reaction appears to stall and does not proceed to completion, even after extended reaction times. What could be the problem?

  • Answer: Incomplete conversion is often due to an inactive or poisoned catalyst. Ensure your copper catalyst is fresh and has been stored under an inert atmosphere. The choice of ligand is also critical for accelerating the reaction. Ligands such as 1,10-phenanthroline or N,N-dimethylglycine can significantly improve reaction rates and allow for milder conditions. Additionally, verify that your base is strong enough and present in a sufficient stoichiometric amount (typically 2 equivalents or more) to deprotonate the phenol effectively.

Issue 3: Formation of Significant Side Products

  • Question: I am observing significant side reactions and the formation of impurities. How can I minimize these?

  • Answer: Side reactions in Ullmann synthesis can be attributed to several factors. Homocoupling of the aryl halide to form a biaryl is a common side reaction. This can be minimized by using a ligand and ensuring a modest reaction temperature. The choice of base is also critical; using a base that is too strong or nucleophilic can lead to undesired reactions. For instance, using potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) is generally effective. The presence of oxygen can also lead to side reactions, so maintaining an inert atmosphere (e.g., nitrogen or argon) throughout the reaction is crucial.

Issue 4: Difficulty in Product Purification

  • Question: I am struggling to purify the final product from the reaction mixture. What are the recommended procedures?

  • Answer: Purification of this compound typically involves a workup procedure to remove the copper catalyst and inorganic salts, followed by column chromatography. After the reaction is complete, the mixture is usually cooled, diluted with an organic solvent like ethyl acetate, and filtered through a pad of Celite to remove insoluble materials. The filtrate is then washed with water and brine to remove the base and other water-soluble impurities. The organic layer is dried, concentrated, and the crude product is purified by silica gel column chromatography using a suitable eluent system, such as a hexane/ethyl acetate gradient.

Frequently Asked Questions (FAQs)

Q1: What is the best starting material: 2-chlorobenzaldehyde, 2-bromobenzaldehyde, or 2-iodobenzaldehyde?

A1: The reactivity of the aryl halide in an Ullmann condensation follows the trend I > Br > Cl. Therefore, 2-iodobenzaldehyde would be the most reactive substrate, generally leading to higher yields and milder reaction conditions. However, it is also the most expensive. 2-bromobenzaldehyde offers a good balance of reactivity and cost. 2-chlorobenzaldehyde is the least reactive and may require more forcing conditions (higher temperatures, more active catalyst/ligand system).

Q2: Which copper catalyst should I use?

A2: Copper(I) salts such as copper(I) iodide (CuI), copper(I) bromide (CuBr), or copper(I) oxide (Cu₂O) are most commonly used and are generally effective. In some cases, using finely divided copper powder or copper-bronze alloy can also be effective, though these often require higher reaction temperatures.

Q3: Is a ligand always necessary for this reaction?

A3: While some Ullmann reactions can proceed without a ligand, especially at high temperatures, the use of a ligand is highly recommended. Ligands accelerate the reaction, allowing for lower reaction temperatures and often leading to cleaner reactions with higher yields. N,N- and N,O-chelating ligands are known to be effective.

Q4: What is the optimal base and solvent for this synthesis?

A4: The choice of base and solvent are often interdependent. For non-polar solvents like toluene or xylene, an inexpensive base like potassium carbonate (K₂CO₃) can be effective. In polar aprotic solvents such as DMF, NMP, or DMSO, cesium carbonate (Cs₂CO₃) is often the base of choice due to its higher solubility and reactivity.

Q5: How can I monitor the progress of the reaction?

A5: The progress of the reaction can be conveniently monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture over time, you can observe the consumption of the starting materials and the formation of the product.

Data Presentation

The following table summarizes typical reaction conditions for the Ullmann synthesis of diaryl ethers, which can be adapted for the synthesis of this compound.

Aryl HalidePhenolCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-Iodobenzaldehyde4-ChlorophenolCuI (5-10)1,10-Phenanthroline (10-20)K₂CO₃ (2)Toluene110-12012-24>80 (expected)
2-Bromobenzaldehyde4-ChlorophenolCuI (10)N,N-Dimethylglycine (20)Cs₂CO₃ (2)Dioxane100-1102470-85 (typical)
2-Chlorobenzaldehyde4-ChlorophenolCuI (10)Proline (20)K₃PO₄ (2)DMSO130-15024-4850-70 (typical)

Note: The yields presented are typical for Ullmann diaryl ether syntheses and may vary for the specific synthesis of this compound.

Experimental Protocols

Detailed Methodology for the Ullmann Synthesis of this compound

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Bromobenzaldehyde (1.0 equiv)

  • 4-Chlorophenol (1.2 equiv)

  • Copper(I) Iodide (CuI) (0.1 equiv)

  • 1,10-Phenanthroline (0.2 equiv)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

  • Toluene, anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Celite

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzaldehyde, 4-chlorophenol, CuI, 1,10-phenanthroline, and anhydrous K₂CO₃.

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Solvent Addition: Under the inert atmosphere, add anhydrous toluene via a syringe.

  • Reaction: Heat the reaction mixture to 110-120 °C with vigorous stirring. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete (typically after 12-24 hours), cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reactants 1. Add Reactants, Catalyst, Ligand, and Base to Flask prep_inert 2. Establish Inert Atmosphere (Evacuate & Backfill) prep_reactants->prep_inert prep_solvent 3. Add Anhydrous Solvent prep_inert->prep_solvent reaction_step 4. Heat and Stir (e.g., 110-120°C, 12-24h) prep_solvent->reaction_step monitoring 5. Monitor Progress (TLC/GC) reaction_step->monitoring workup_cool 6. Cool to Room Temperature monitoring->workup_cool Reaction Complete workup_filter 7. Dilute and Filter through Celite workup_cool->workup_filter workup_extract 8. Aqueous Extraction workup_filter->workup_extract workup_dry 9. Dry and Concentrate workup_extract->workup_dry workup_purify 10. Column Chromatography workup_dry->workup_purify final_product Pure this compound workup_purify->final_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield cluster_investigation Initial Checks cluster_catalyst Catalyst System cluster_environment Reaction Environment start Low or No Yield check_reactants 1. Verify Reactant Purity & Stoichiometry start->check_reactants check_conditions 2. Review Reaction Conditions (Temp, Time) check_reactants->check_conditions Reactants OK check_catalyst 3. Evaluate Catalyst (Fresh? Right type?) check_conditions->check_catalyst Conditions OK check_ligand 4. Evaluate Ligand (Present? Appropriate?) check_catalyst->check_ligand Catalyst OK check_base 5. Assess Base (Strength? Amount?) check_ligand->check_base Ligand OK check_solvent 6. Check Solvent (Anhydrous? Appropriate?) check_base->check_solvent Base OK check_atmosphere 7. Ensure Inert Atmosphere check_solvent->check_atmosphere Solvent OK solution Optimize and Repeat Experiment check_atmosphere->solution Atmosphere OK

Caption: Troubleshooting decision tree for low yield in diaryl ether synthesis.

identifying impurities in 2-(4-Chlorophenoxy)benzaldehyde samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(4-Chlorophenoxy)benzaldehyde. Our goal is to help you efficiently identify and characterize potential impurities encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of impurities in this compound samples?

A1: Impurities in this compound typically originate from three main sources:

  • Process-Related Impurities: These are substances that arise during the synthesis process, including unreacted starting materials, intermediates, and by-products from side reactions.[1][2]

  • Degradation Products: These impurities form when the substance is exposed to stress conditions such as heat, light, oxygen, or incompatible pH levels during storage or handling.[1] A common degradation pathway for aldehydes is oxidation to the corresponding carboxylic acid.[1][3]

  • Contaminants: These can be introduced from solvents, reagents, or contact with packaging materials.[4]

Q2: Which specific impurities should I look for based on a typical synthesis route?

A2: A common synthetic pathway is the Williamson ether synthesis, reacting a 2-halobenzaldehyde (e.g., 2-fluorobenzaldehyde) with 4-chlorophenol. Based on this, potential process-related impurities include:

  • Unreacted Starting Materials:

    • 4-Chlorophenol

    • 2-Fluorobenzaldehyde (or other 2-halobenzaldehyde)

  • By-products:

    • Isomeric impurities, such as 3-(4-chlorophenoxy)benzaldehyde or 4-(4-chlorophenoxy)benzaldehyde, if starting materials are not isomerically pure.[5][6]

    • Products from self-condensation reactions.

  • Degradation Products:

    • 2-(4-Chlorophenoxy)benzoic acid: This is the most common degradation product, formed by the oxidation of the aldehyde functional group.[1]

Q3: What is the recommended initial approach for analyzing the purity of a this compound sample?

A3: A high-performance liquid chromatography (HPLC) method with UV detection is the recommended initial approach for purity analysis.[2] This technique is highly effective for separating the main component from its non-volatile process-related impurities and degradation products.[1] For volatile impurities, such as residual solvents, Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method.[1][5]

Q4: An unknown peak has appeared in my HPLC chromatogram. How do I identify it?

A4: Identifying an unknown peak requires a systematic approach. First, use a photodiode array (PDA) detector during HPLC to obtain the UV spectrum of the impurity and compare it to the main peak. Then, utilize Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight of the unknown compound.[7] This information, combined with knowledge of the synthetic route, can often lead to a tentative identification.[2] For definitive structural confirmation, the impurity may need to be isolated (e.g., via preparative HPLC) and analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy.[5][7]

Q5: Can I use NMR spectroscopy directly on my sample to identify impurities?

A5: Yes, ¹H NMR spectroscopy can be a powerful tool for detecting and quantifying impurities if they are present at sufficient levels (typically >1%).[8] Look for characteristic signals that do not belong to the this compound structure. For example, the presence of a broad peak around 11-12 ppm could indicate the carboxylic acid impurity (2-(4-Chlorophenoxy)benzoic acid), while the absence of the aldehyde proton signal (around 9.8-10.5 ppm) in an impurity suggests modification at that position.[8][9]

Troubleshooting Guides

This section addresses specific issues you may encounter during the analysis of this compound.

Issue 1: An Unexpected Peak is Observed in the HPLC Chromatogram

  • Symptom: A significant, unexpected peak appears in your HPLC run.

  • Troubleshooting Workflow:

G cluster_0 Troubleshooting: Unexpected HPLC Peak cluster_1 Potential Matches start Unexpected Peak Observed in HPLC check_mw Run LC-MS to Determine Molecular Weight (MW) start->check_mw compare_mw Does MW Match Potential Impurities? check_mw->compare_mw sm Unreacted Starting Material (e.g., 4-Chlorophenol) compare_mw->sm Yes oxid Oxidation Product (Carboxylic Acid, MW +16) compare_mw->oxid Yes isomer Isomeric Impurity (Same MW) compare_mw->isomer Yes isolate Isolate Impurity (e.g., Prep-HPLC) compare_mw->isolate No nmr Characterize by NMR for Definitive Structure isolate->nmr G cluster_workflow HPLC Experimental Workflow prep Sample Preparation (1 mg/mL in Mobile Phase) inject Injection (10 µL) prep->inject separate Chromatographic Separation (C18 Column, Gradient Elution) inject->separate detect Detection (UV at 254 nm) separate->detect analyze Data Analysis (Peak Integration, Purity %) detect->analyze

References

stability issues of 2-(4-Chlorophenoxy)benzaldehyde under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-(4-Chlorophenoxy)benzaldehyde. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the general stability characteristics of this compound?

A1: this compound is a solid that is sensitive to air, light, and moisture. It is stable under recommended storage conditions, which include a dry, cool, well-ventilated place, away from heat and open flames. For long-term storage, it is advised to keep it under an inert gas like nitrogen.

Q2: What are the known incompatibilities of this compound?

A2: This compound is incompatible with strong oxidizing agents, strong bases, and strong reducing agents. Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q3: What are the potential degradation pathways for this compound?

A3: Based on its chemical structure, two primary degradation pathways are anticipated:

  • Hydrolysis of the Ether Linkage: Under acidic or basic conditions, the ether bond can be cleaved, which would likely yield 2-hydroxybenzaldehyde and 4-chlorophenol.

  • Oxidation of the Aldehyde Group: The benzaldehyde functional group is susceptible to oxidation, which would convert it to 2-(4-chlorophenoxy)benzoic acid. This can occur upon exposure to air (autoxidation) or other oxidizing agents.

Q4: How should I handle and store this compound to ensure its stability?

A4: To maintain the integrity of the compound, follow these handling and storage guidelines:

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. For enhanced stability, storing under an inert atmosphere (e.g., nitrogen) is recommended. Keep away from sources of ignition, heat, and direct sunlight.

  • Handling: Handle the compound in a well-ventilated area or under a fume hood. Avoid generating dust. Take precautionary measures against static discharge.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving this compound.

Issue Possible Cause Troubleshooting Steps
Unexpected peaks in analytical chromatogram (e.g., HPLC, GC) of a fresh sample. Contamination of the sample or degradation due to improper storage.1. Verify the purity of the starting material from the supplier's certificate of analysis. 2. Ensure the compound has been stored under the recommended conditions (cool, dark, dry, inert atmosphere). 3. Check for potential contamination in the analytical solvent or system.
Loss of assay of the main compound over a short period in solution. The compound is degrading in the chosen solvent or under ambient light/temperature.1. Prepare solutions fresh before use. 2. Protect solutions from light by using amber vials or covering with aluminum foil. 3. If possible, perform experiments at a controlled, lower temperature. 4. Evaluate the compatibility of the solvent with the compound; consider using a less reactive or buffered solvent system.
Reaction yields are lower than expected, with the presence of byproducts. The compound may be degrading under the reaction conditions (e.g., presence of trace acids, bases, or oxidizing agents).1. Ensure all reagents and solvents are pure and free from contaminants that could promote degradation. 2. If the reaction is sensitive to oxidation, perform it under an inert atmosphere (e.g., nitrogen or argon). 3. If the reaction is sensitive to acid or base, use a buffered system or non-aqueous conditions.
Discoloration of the solid compound (e.g., turning yellow). This may indicate degradation due to exposure to air or light.1. Discard the discolored material if purity is critical. 2. For future use, ensure the container is tightly sealed and stored under an inert atmosphere and protected from light.

Experimental Protocols for Stability Studies

Forced degradation studies are essential to understand the stability profile of a compound. Here are detailed protocols for investigating the stability of this compound under various stress conditions.

Hydrolytic Stability
  • Objective: To determine the susceptibility of the compound to hydrolysis under acidic, basic, and neutral conditions.

  • Methodology:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

    • For acidic hydrolysis, add an aliquot of the stock solution to 0.1 M hydrochloric acid.

    • For basic hydrolysis, add an aliquot of the stock solution to 0.1 M sodium hydroxide.

    • For neutral hydrolysis, add an aliquot of the stock solution to purified water.

    • Incubate the solutions at a controlled temperature (e.g., 60°C).

    • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

Oxidative Stability
  • Objective: To assess the compound's stability in the presence of an oxidizing agent.

  • Methodology:

    • Prepare a 1 mg/mL solution of this compound in a suitable solvent.

    • Add a solution of 3% hydrogen peroxide to the compound's solution.

    • Keep the mixture at room temperature, protected from light.

    • Collect samples at various time intervals (e.g., 0, 2, 6, 12, 24 hours).

    • Analyze the samples using an appropriate analytical method (e.g., HPLC) to monitor the degradation.

Photostability
  • Objective: To evaluate the impact of light exposure on the stability of the compound.

  • Methodology:

    • Prepare a solution of this compound (e.g., 1 mg/mL).

    • Place the solution in a photostability chamber and expose it to a light source that provides both UV and visible radiation, as specified in ICH guideline Q1B.

    • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, in the same chamber to monitor for thermal degradation.

    • Expose the samples for a defined period or until significant degradation is observed.

    • Analyze the exposed and control samples by HPLC to assess the extent of photodegradation.

Thermal Stability
  • Objective: To investigate the effect of elevated temperatures on the solid-state and solution stability of the compound.

  • Methodology:

    • Solid State:

      • Place a known amount of the solid compound in a controlled temperature oven (e.g., at 60°C, 80°C).

      • Analyze the solid at specified time points by dissolving it and using HPLC.

    • Solution State:

      • Prepare a solution of the compound in a suitable solvent.

      • Store the solution in a temperature-controlled environment (e.g., 60°C), protected from light.

      • Analyze samples at regular intervals to determine the rate of degradation.

Data Presentation

The results from the forced degradation studies can be summarized in the following tables for easy comparison.

Table 1: Summary of Forced Degradation Studies for this compound

Stress Condition Reagent/Condition Temperature Time % Degradation Number of Degradants
Acidic Hydrolysis0.1 M HCl60°C24 hData to be filledData to be filled
Basic Hydrolysis0.1 M NaOH60°C24 hData to be filledData to be filled
Neutral HydrolysisWater60°C24 hData to be filledData to be filled
Oxidation3% H₂O₂Room Temp24 hData to be filledData to be filled
PhotolyticICH Q1B Light SourceRoom TempSpecify durationData to be filledData to be filled
Thermal (Solid)N/A80°C48 hData to be filledData to be filled
Thermal (Solution)Specify solvent60°C24 hData to be filledData to be filled

Note: The "% Degradation" and "Number of Degradants" are placeholders and should be populated with experimental data.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation Conditions cluster_analysis Analysis Compound This compound StockSolution Stock Solution (1 mg/mL) Compound->StockSolution Acid Acidic Hydrolysis (0.1 M HCl, 60°C) Base Basic Hydrolysis (0.1 M NaOH, 60°C) Oxidation Oxidation (3% H2O2, RT) Photo Photostability (ICH Q1B) Thermal Thermal (Solid/Solution, 60-80°C) Sampling Time-Point Sampling Acid->Sampling Base->Sampling Oxidation->Sampling Photo->Sampling Thermal->Sampling HPLC Stability-Indicating HPLC Analysis Sampling->HPLC Data Data Interpretation (% Degradation, Degradants) HPLC->Data

Caption: Workflow for forced degradation studies.

logical_relationship cluster_compound Parent Compound cluster_degradants Potential Degradation Products Parent This compound Deg1 2-Hydroxybenzaldehyde Parent->Deg1 Hydrolysis (Acid/Base) Deg2 4-Chlorophenol Parent->Deg2 Hydrolysis (Acid/Base) Deg3 2-(4-Chlorophenoxy)benzoic acid Parent->Deg3 Oxidation

Caption: Potential degradation pathways.

troubleshooting guide for Williamson ether synthesis of diaryl ethers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of diaryl ethers, a crucial transformation for researchers in pharmaceuticals and materials science.

Clarification on Synthesis Method

It is a common misconception that diaryl ethers can be synthesized via the classical Williamson ether synthesis. The traditional Williamson method, which involves an SN2 reaction between an alkoxide and an alkyl halide, is not feasible for the formation of a diaryl ether from a phenoxide and an unactivated aryl halide.[1] This is due to several factors:

  • Steric Hindrance: The planar structure of the aryl halide's benzene ring prevents the necessary backside attack by the incoming phenoxide nucleophile.[1]

  • Electronic Repulsion: The electron-rich π-system of the aryl halide repels the nucleophilic phenoxide.[1]

  • High C-X Bond Strength: The bond between the sp²-hybridized carbon of the aryl ring and the halogen is significantly stronger than in an alkyl halide.[1]

Therefore, this guide will focus on troubleshooting the most common and effective method for diaryl ether synthesis: the Ullmann Condensation and its modern variations.

Troubleshooting Guide & FAQs for Ullmann Diaryl Ether Synthesis

This section addresses specific issues that may be encountered during the copper-catalyzed Ullmann condensation for diaryl ether synthesis.

Question 1: I am observing low to no yield of my desired diaryl ether. What are the common causes?

Answer: Low yields in Ullmann condensations are a frequent issue and can stem from several factors. The primary aspects to investigate are the purity of your reactants, the choice and quality of the catalyst, ligand, base, and solvent, as well as the reaction temperature.[2] The electronic properties of your substrates are also critical; generally, electron-poor aryl halides and electron-rich phenols react more efficiently.[2][3]

Here is a logical workflow to diagnose the problem:

TroubleshootingWorkflow Start Low or No Yield Observed Step1 1. Verify Reactant & Reagent Quality - Purity of aryl halide and phenol? - Activity of Cu catalyst? - Anhydrous conditions maintained? Start->Step1 Step2 2. Evaluate Catalyst & Ligand System - Appropriate Cu(I) source (CuI, CuBr)? - Is a ligand necessary/optimal? - Correct catalyst/ligand loading (5-10 mol%)? Step1->Step2 Reactants OK Step3 3. Assess Base & Solvent Choice - Is the base strong enough (K₂CO₃, Cs₂CO₃, K₃PO₄)? - Is the solvent appropriate (Toluene, Dioxane, Acetonitrile, DMF)? - Are reactants soluble in the chosen solvent? Step2->Step3 Catalyst System OK Step4 4. Optimize Reaction Conditions - Is the temperature high enough (80-140°C)? - Is the reaction time sufficient? - Concentration appropriate? Step3->Step4 Base/Solvent OK Step5 5. Analyze Substrate Electronics - Is the aryl halide electron-poor? - Is the phenol electron-rich? - Consider alternative coupling strategy if substrates are challenging. Step4->Step5 Conditions Optimized End Yield Improved Step5->End Strategy Adjusted

Caption: A logical workflow for troubleshooting low yields in Ullmann diaryl ether synthesis.

Question 2: My reaction is not proceeding to completion. How do I choose the right catalyst and ligand?

Answer: The choice of catalyst and ligand is crucial for modern, milder Ullmann reactions.[2]

  • Catalyst: Copper(I) salts such as CuI, CuBr, or Cu₂O are most commonly used and are generally more effective than copper(II) salts or metallic copper.[2][4] An air-stable and effective option is CuIPPh₃, which can be used at loadings of around 5 mol%.[2][3]

  • Ligands: Ligands are often essential for accelerating the reaction and allowing for lower temperatures.[5] N,N- and N,O-chelating ligands are known to be effective.[5] A screening of various ligands may be necessary for a new substrate combination, but good starting points include N,N-dimethylglycine, 8-hydroxyquinoline, and 1,10-phenanthroline.[5]

Question 3: I am observing significant side reactions. Could the base or solvent be the issue?

Answer: Yes, the base and solvent play a critical role in the reaction's success and selectivity.

  • Base: The choice of base is critical. Inexpensive bases like K₂CO₃ can be very effective, especially in non-polar solvents like toluene.[3] For reactions in polar aprotic solvents such as acetonitrile or DMF, Cs₂CO₃ is often the base of choice due to its higher solubility.[6] K₃PO₄ has also been shown to be a suitable base in combination with certain ligands.[5] The strength and solubility of the base can significantly impact the yield.[2]

  • Solvent: The solvent choice is highly dependent on the other reaction components. Non-polar solvents like toluene or xylene are often effective with K₂CO₃.[3] More polar aprotic solvents like DMF, NMP, or acetonitrile are also commonly used.[7][8] It is important to ensure your starting materials are soluble in the chosen solvent at the reaction temperature.

Question 4: Can I synthesize a diaryl ether with sterically hindered substrates?

Answer: Synthesizing sterically hindered diaryl ethers is challenging but possible with modern protocols. The use of carefully selected ligands can facilitate the coupling of hindered partners.[4] If the Ullmann condensation fails, alternative methods like the palladium-catalyzed Buchwald-Hartwig C-O coupling may be more successful, as it is often more tolerant of sterically demanding substrates.[9]

Data Presentation: Reaction Condition Comparison

The following table summarizes typical conditions for the modern Ullmann condensation for diaryl ether synthesis. Note that optimal conditions are highly substrate-dependent.

ParameterCondition 1Condition 2Condition 3
Aryl Halide Electron-poor Aryl BromideElectron-rich Aryl BromideAryl Iodide
Phenol Electron-rich PhenolElectron-rich PhenolGeneral Phenol
Catalyst CuIPPh₃ (5 mol %)CuI (10 mol %)CuI (10 mol %)
Ligand NoneN,N-dimethylglycine (10 mol %)1-Phenylbutane-1,3-dione (20 mol%)
Base K₂CO₃ (2.0 equiv.)K₃PO₄ (2.0 equiv.)Cs₂CO₃ (3.0 equiv.)
Solvent TolueneAcetonitrile1,4-Dioxane
Temperature 100 °C80 °C100 °C
Typical Yield Moderate to GoodGoodGood to Excellent
Reference [3][5][6]

Experimental Protocols

General Protocol for a Modern Ullmann Diaryl Ether Synthesis

This protocol is a general guideline and may require optimization for specific substrates.[2]

  • Reactant Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar and under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide (1.0 mmol, 1.0 equiv.), the phenol (1.2 mmol, 1.2 equiv.), the copper(I) catalyst (e.g., CuI, 0.1 mmol, 10 mol %), the ligand (e.g., N,N-dimethylglycine, 0.1 mmol, 10 mol %), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add the anhydrous solvent (e.g., acetonitrile, 3-5 mL) to the reaction vessel via syringe.

  • Reaction: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 80 °C) and stir vigorously for the required time (typically monitored by TLC or GC/MS).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Purification: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure diaryl ether.

Reaction Mechanism and Side Reactions

The Ullmann condensation is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. Understanding the main pathway and potential side reactions is key to troubleshooting.

ReactionMechanism cluster_main Ullmann Condensation Cycle cluster_side Potential Side Reactions CuI Cu(I)X CuPhenoxide Ar'O-Cu(I) CuI->CuPhenoxide + Ar'OH, Base OxAdd Ar'(O)-Cu(III)-Ar(X) CuPhenoxide->OxAdd + Ar-X (Oxidative Addition) ArylHalide Ar-X OxAdd->CuI Product Ar-O-Ar' (Product) OxAdd->Product (Reductive Elimination) HomoCoupling Ar-Ar (Homocoupling) ArylHalide->HomoCoupling Self-coupling Dehalogenation Ar-H (Dehalogenation) ArylHalide->Dehalogenation Reduction Phenol Ar'-OH

Caption: The catalytic cycle of the Ullmann condensation and common side reactions.

References

avoiding common pitfalls in the characterization of 2-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(4-Chlorophenoxy)benzaldehyde. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during the synthesis, purification, and characterization of this important chemical intermediate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Synthesis

Question 1: I am getting a low yield in the Ullmann condensation synthesis of this compound. What are the common causes?

Answer: Low yields in the Ullmann synthesis of diaryl ethers are a frequent issue. Several factors can contribute to this, including the purity of your reactants, the choice of catalyst and ligand, the base and solvent system, and the reaction temperature. The electronic properties of your starting materials, 2-chlorobenzaldehyde and 4-chlorophenol, are also critical. Generally, the reaction is favored with electron-poor aryl halides and electron-rich phenols.

Troubleshooting Steps:

  • Reactant Purity: Ensure your 2-chlorobenzaldehyde and 4-chlorophenol are free from impurities, especially water.

  • Catalyst Activity: Use a high-quality copper(I) catalyst, such as CuI, CuBr, or Cu₂O. The activity of the copper source is crucial for success.

  • Base and Solvent Compatibility: The choice of base and solvent is critical and interdependent. For non-polar solvents like toluene or xylene, potassium carbonate (K₂CO₃) is often effective. In contrast, for more polar solvents, other bases might be more suitable.

  • Reaction Temperature: Ullmann reactions often require high temperatures. If you are experiencing low conversion, a gradual increase in temperature might be necessary.

  • Inert Atmosphere: Ensure the reaction is carried out under a strict inert atmosphere (e.g., argon or nitrogen) to prevent side reactions.

Question 2: What are the potential side products in the synthesis of this compound?

Answer: Besides the desired product, several side products can form during the Ullmann condensation. These can complicate purification and reduce the overall yield. Common side products include:

  • Homocoupling products: Symmetrical biaryl ethers from the coupling of two molecules of 4-chlorophenol or two molecules of 2-chlorobenzaldehyde.

  • Products of reduction: Dehalogenated starting materials.

  • Phenol from hydrolysis: If water is present in the reaction mixture, it can lead to the formation of phenol from the hydrolysis of the phenoxide.

To minimize the formation of these by-products, it is essential to use an inert atmosphere, anhydrous conditions, and carefully control the reaction temperature.

Purification

Question 3: I am having difficulty purifying this compound by recrystallization. What is a good solvent system to try?

Answer: Finding a suitable solvent system for recrystallization can be challenging. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For diaryl ethers like this compound, a two-solvent system is often effective. Common solvent systems to explore include:

  • Heptane/Ethyl Acetate: Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add heptane until the solution becomes cloudy.

  • Methanol/Water: Dissolve the crude product in hot methanol and add water dropwise until persistent cloudiness is observed.

  • Acetone/Water: Similar to the methanol/water system, using acetone as the primary solvent.

It is recommended to test a small amount of the crude product with different solvent systems to find the optimal conditions for crystallization.

Question 4: My purified product still shows impurities by TLC/GC. What are the likely contaminants?

Answer: Even after purification, trace impurities can remain. The most common impurities in the synthesis of this compound include:

  • Unreacted starting materials: 2-chlorobenzaldehyde and 4-chlorophenol.

  • Homocoupled side products.

  • Benzoic acid derivative: The aldehyde group is susceptible to oxidation to a carboxylic acid, especially if exposed to air over time.

If these impurities are present, a second purification step, such as column chromatography, may be necessary.

Characterization

Question 5: The aldehyde proton signal in the ¹H NMR spectrum of my product is broad or has a slightly different chemical shift than expected. Why is this?

Answer: The chemical shift of the aldehyde proton is sensitive to its environment. Several factors can influence its appearance in the ¹H NMR spectrum:

  • Solvent Effects: The choice of NMR solvent can cause slight variations in the chemical shift of the aldehyde proton. For instance, a small downfield shift is often observed in deuterated chloroform (CDCl₃) compared to carbon tetrachloride (CCl₄) due to weak hydrogen bonding.[1]

  • Concentration: At high concentrations, intermolecular interactions can lead to signal broadening.

  • Presence of Impurities: Acidic or basic impurities can also affect the chemical shift and shape of the aldehyde proton signal.

It is advisable to run the NMR in a standard solvent like CDCl₃ and ensure the sample is free from residual acids or bases from the workup.

Question 6: I am not seeing the molecular ion peak in the mass spectrum of my compound. What could be the reason?

Answer: The absence of a clear molecular ion peak in the mass spectrum of an aldehyde can be due to facile fragmentation upon ionization. For aromatic aldehydes, common fragmentation pathways include the loss of a hydrogen radical ([M-1]⁺) or the loss of the entire formyl group ([M-CHO]⁺).

In the case of this compound, you should look for characteristic fragment ions resulting from the cleavage of the ether bond, which is a major fragmentation pathway for diaryl ethers.

Data Presentation

The following tables summarize typical analytical data for compounds structurally related to this compound. This data can be used as a reference for interpreting your own experimental results.

Table 1: ¹H NMR Chemical Shifts for Structurally Related Aldehydes (in CDCl₃)

CompoundAldehyde Proton (δ, ppm)Aromatic Protons (δ, ppm)
Benzaldehyde~10.07.5 - 8.0
4-Chlorobenzaldehyde~9.987.5 - 7.9
2-Chlorobenzaldehyde~10.47.3 - 7.9

Note: The chemical shift of the aldehyde proton in this compound is expected to be in a similar range, likely between 10.0 and 10.5 ppm.

Table 2: ¹³C NMR Chemical Shifts for Structurally Related Aldehydes (in CDCl₃)

CompoundCarbonyl Carbon (δ, ppm)Aromatic Carbons (δ, ppm)
Benzaldehyde~192.3129.0 - 136.5
4-Chlorobenzaldehyde~190.9129.5 - 141.0
4-(4-Chlorophenoxy)benzaldehyde (Computed)Not Available116.9 - 162.0

Note: The carbonyl carbon of this compound is expected to resonate in the range of 190-195 ppm.

Experimental Protocols

General Protocol for the Ullmann Synthesis of this compound

This protocol is a general guideline and may require optimization for your specific laboratory conditions.

Materials:

  • 2-Chlorobenzaldehyde

  • 4-Chlorophenol

  • Copper(I) Iodide (CuI)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Toluene, anhydrous

Procedure:

  • To an oven-dried reaction vessel, add 2-chlorobenzaldehyde (1 equivalent), 4-chlorophenol (1.2 equivalents), CuI (0.1 equivalents), and K₂CO₃ (2 equivalents).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene to the reaction mixture.

  • Heat the reaction mixture to 110-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a heptane/ethyl acetate eluent system.

Protocol for ¹H and ¹³C NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • Acquisition: Acquire the ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz for ¹H).

  • Data Analysis: Process the spectra and compare the chemical shifts and coupling patterns with the expected values for the structure and with the data for analogous compounds provided in Tables 1 and 2.

Protocol for GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the purified product in a GC-compatible solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: A standard non-polar column (e.g., DB-5ms or HP-5MS) is suitable.

    • Injector Temperature: 250 °C

    • Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a range that includes the molecular weight of the product and expected fragments (e.g., m/z 50-300).

  • Data Analysis: Identify the peak corresponding to your product and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

Mandatory Visualizations

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants 2-Chlorobenzaldehyde 4-Chlorophenol CuI, K2CO3 Heating Heat to 110-120 °C (12-24h under Inert Gas) Reactants->Heating Add Solvent Solvent Anhydrous Toluene Cooling Cool to RT Heating->Cooling Filtration Dilute & Filter (Celite) Cooling->Filtration Extraction Wash with Water & Brine Filtration->Extraction Drying Dry (Na2SO4) & Concentrate Extraction->Drying Purification Column Chromatography Drying->Purification Product This compound Purification->Product

Caption: Experimental workflow for the Ullmann synthesis.

Troubleshooting_Low_Yield cluster_reactants Reactant Issues cluster_conditions Reaction Conditions cluster_analysis Analysis of Reaction Start Low Yield of This compound Purity Check Purity of Starting Materials (Anhydrous?) Start->Purity Catalyst Is Catalyst Active? (Fresh CuI) Start->Catalyst Stoichiometry Verify Stoichiometry Purity->Stoichiometry Base Is Base Anhydrous and Sufficient? Catalyst->Base Solvent Is Solvent Anhydrous? Base->Solvent Temperature Increase Temperature? Solvent->Temperature Atmosphere Inert Atmosphere Maintained? Temperature->Atmosphere SideProducts Identify Side Products (TLC, GC-MS) Temperature->SideProducts

Caption: Troubleshooting logic for low synthesis yield.

References

Technical Support Center: Synthesis of 2-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 2-(4-chlorophenoxy)benzaldehyde. The focus is on identifying and resolving issues related to catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: What is the common synthetic route for this compound and which catalysts are typically used?

A1: The synthesis of this compound often involves a copper-catalyzed cross-coupling reaction, specifically an Ullmann condensation (or Ullmann-type reaction), to form the diaryl ether bond.[1][2][3] This is followed by a subsequent oxidation of a substituent on the benzaldehyde ring (e.g., a methyl group) or formylation of the diaryl ether. The key catalytic step is the formation of the ether linkage between a phenol and an aryl halide. Copper-based catalysts, such as copper(I) salts (e.g., CuI, CuBr) or copper metal powder, are commonly employed for this transformation.[3] In some cases, Lewis acids like aluminum chloride or iron trichloride may be used in subsequent acylation steps if the synthesis proceeds through a Friedel-Crafts type reaction.[4]

Q2: What are the primary causes of catalyst deactivation in the synthesis of this compound?

A2: Catalyst deactivation in this synthesis, particularly in the Ullmann condensation step, can be attributed to several factors:

  • Catalyst Poisoning: Impurities in the reactants or solvent can strongly adsorb to the active sites of the catalyst, rendering them inactive.[5][6][7] Common poisons for copper catalysts include sulfur and phosphorus compounds. Halide ions, present in excess from the aryl halide reactant, can also inhibit catalyst activity.

  • Oxidation of the Catalyst: Copper(I) is believed to be the active catalytic species in Ullmann reactions.[2] Exposure to air (oxygen) can oxidize Cu(I) to the less active Cu(II) state, leading to a significant drop in reaction rate.[8]

  • Fouling or Coking: At the high temperatures often required for Ullmann reactions, reactants or solvent molecules can decompose to form carbonaceous deposits (coke) on the catalyst surface.[9] This physically blocks the active sites and pores of the catalyst.

  • Sintering: At elevated temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area of the catalyst.

Q3: My reaction yield is very low. How can I determine if catalyst deactivation is the cause?

A3: Low yield is a common indicator of catalyst deactivation. To diagnose this issue, consider the following:

  • Reaction Profile: Monitor the reaction progress over time. If the reaction starts but then slows down or stops completely before full conversion, catalyst deactivation is a likely cause.

  • Catalyst Appearance: After the reaction, examine the catalyst. A change in color (e.g., from the characteristic color of Cu(I) to the blue/green of Cu(II) salts) can indicate oxidation. The presence of black, tar-like material suggests coking or fouling.

  • Control Experiments: Run the reaction with a fresh batch of catalyst and purified reagents under strictly inert conditions. If the yield improves significantly, your previous catalyst was likely deactivated.

Q4: How can I prevent or minimize catalyst deactivation?

A4: To maintain catalyst activity, the following preventative measures are recommended:

  • Use High-Purity Reagents: Ensure that your reactants (e.g., 2-chlorobenzaldehyde or a precursor, and 4-chlorophenol) and solvent are free from potential catalyst poisons. Purification of starting materials may be necessary.

  • Maintain an Inert Atmosphere: To prevent oxidation of the copper catalyst, the reaction should be carried out under an inert atmosphere, such as nitrogen or argon.[8] This involves using degassed solvents and appropriate reaction vessel setups (e.g., Schlenk line techniques).

  • Optimize Reaction Temperature: While Ullmann reactions often require high temperatures, excessive heat can promote catalyst sintering and coking.[3] Determine the minimum temperature required for an efficient reaction rate through experimentation.

  • Select Appropriate Ligands: The use of ligands, such as phenanthroline or diamines, can stabilize the copper catalyst, improve its solubility, and facilitate the catalytic cycle at lower temperatures, thereby reducing the risk of thermal deactivation.

Q5: Is it possible to regenerate a deactivated catalyst from this reaction?

A5: Regeneration of the catalyst depends on the deactivation mechanism:

  • Oxidized Catalyst: If the catalyst has been oxidized, a reduction step might restore its activity. However, for laboratory-scale reactions, it is often more practical to use a fresh batch of catalyst.

  • Fouled Catalyst: Catalysts deactivated by coking can sometimes be regenerated by calcination (heating in the presence of air or oxygen) to burn off the carbonaceous deposits.[9] This is more common for heterogeneous catalysts.

  • Poisoned Catalyst: Deactivation by strongly chemisorbed poisons is often irreversible.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low or No Reaction Inactive Catalyst- Use a fresh batch of high-purity copper(I) salt. - Ensure the reaction is conducted under a strict inert atmosphere (N₂ or Ar).[8] - Consider adding a ligand to improve catalyst activity.
Catalyst Poisoning- Purify reactants and solvent to remove potential poisons like sulfur or water. - Use a higher catalyst loading.
Reaction Stops Prematurely Catalyst Oxidation- Improve the inert atmosphere technique (degas solvent, use Schlenk line).
Fouling/Coking- Lower the reaction temperature. - Reduce reaction time if possible.
Inconsistent Results Variable Catalyst Activity- Use catalyst from the same batch for a series of experiments. - Ensure consistent reaction setup and reagent quality.
Presence of Water- Use anhydrous solvents and dry reactants thoroughly. Water can interfere with the reaction.

Experimental Protocols

General Protocol for Ullmann Condensation for Diaryl Ether Synthesis

This protocol provides a general methodology for the copper-catalyzed synthesis of a diaryl ether, which is a key step in the production of this compound.

  • Reaction Setup:

    • To a dry round-bottom flask or reaction vessel equipped with a magnetic stirrer and a reflux condenser, add the aryl halide (e.g., 2-chlorobenzaldehyde derivative, 1.0 mmol), the phenol (e.g., 4-chlorophenol, 1.2 mmol), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 mmol), and the copper catalyst (e.g., CuI, 0.1 mmol).

  • Inert Atmosphere:

    • Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to remove any oxygen.

  • Solvent Addition:

    • Add a high-boiling point, polar aprotic solvent (e.g., DMF, NMP, or DMSO, 5 mL) that has been previously degassed.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (typically between 100-200 °C) and stir vigorously.

  • Monitoring:

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Filter the mixture to remove the catalyst and inorganic salts.

    • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether.

Visualizations

G Troubleshooting Workflow for Low Yield start Low or No Yield check_catalyst Check Catalyst Activity (Fresh vs. Old) start->check_catalyst check_inert Verify Inert Atmosphere (N2/Ar Purge) check_catalyst->check_inert [Catalyst OK] add_ligand Consider Adding a Ligand check_catalyst->add_ligand [Catalyst Inactive] check_reagents Purify Reagents & Solvent check_inert->check_reagents [Atmosphere OK] success Improved Yield check_inert->success [Atmosphere was Issue] optimize_temp Optimize Temperature check_reagents->optimize_temp [Reagents Pure] check_reagents->success [Impurity was Issue] optimize_temp->success [Temp Optimized] fail Issue Persists: Consult Further optimize_temp->fail [No Improvement] add_ligand->success

Caption: Troubleshooting workflow for low yield reactions.

G Potential Catalyst Deactivation Pathways cluster_causes Deactivation Causes cluster_mechanisms Deactivation Mechanisms active_catalyst Active Cu(I) Catalyst oxidation Oxidation active_catalyst->oxidation poisoning Poisoning active_catalyst->poisoning sintering Sintering / Coking active_catalyst->sintering oxygen Oxygen (Air Exposure) oxygen->oxidation impurities Impurities (S, P, etc.) impurities->poisoning high_temp High Temperature high_temp->sintering inactive_catalyst Inactive Catalyst oxidation->inactive_catalyst poisoning->inactive_catalyst sintering->inactive_catalyst

Caption: Causes and mechanisms of catalyst deactivation.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient production of key intermediates is paramount. 2-(4-Chlorophenoxy)benzaldehyde is a valuable building block in the synthesis of various pharmaceuticals and agrochemicals. This guide provides a comparative analysis of the primary synthetic methodologies for this compound, with a focus on the widely utilized Ullmann condensation. We present a summary of quantitative data, detailed experimental protocols, and a visual representation of the synthetic pathway.

Comparison of Synthesis Methods

The synthesis of this compound is most commonly achieved via an Ullmann condensation reaction. This method involves the copper-catalyzed coupling of an aryl halide with a phenol. Variations of this reaction exist, primarily differing in the choice of starting materials, catalyst system, and reaction conditions. Below is a table summarizing the expected performance of a classical and a modern ligand-assisted Ullmann condensation for the preparation of the target molecule.

ParameterClassical Ullmann CondensationModern Ligand-Assisted Ullmann Condensation
Starting Materials 2-chlorobenzaldehyde, 4-chlorophenolSalicylaldehyde, 1,4-dichlorobenzene
Catalyst Copper powder or Copper(I) salt (e.g., CuI)Copper(I) salt with a ligand (e.g., phenanthroline)
Base Potassium carbonateCesium carbonate
Solvent High-boiling polar solvents (e.g., DMF, NMP)Lower-boiling polar aprotic solvents (e.g., Dioxane, Toluene)
Temperature High (150-210 °C)[1]Moderate (80-120 °C)
Reaction Time 12-24 hours4-12 hours
Yield Moderate (50-70%)High (75-90%)
Purity Good (after purification)High
Substrate Scope Limited, requires activated aryl halides[1]Broader, more tolerant of functional groups

Experimental Protocols

Classical Ullmann Condensation for this compound

This protocol is a representative procedure based on traditional Ullmann ether synthesis.

Materials:

  • 2-chlorobenzaldehyde

  • 4-chlorophenol

  • Potassium carbonate (K₂CO₃)

  • Copper(I) iodide (CuI)

  • N,N-Dimethylformamide (DMF)

  • Toluene

  • Hydrochloric acid (HCl), 1M

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chlorophenol (1.0 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq).

  • The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).

  • Anhydrous DMF is added, and the mixture is stirred at room temperature for 30 minutes.

  • 2-chlorobenzaldehyde (1.2 eq) is then added to the reaction mixture.

  • The mixture is heated to 150 °C and stirred vigorously for 18 hours.

  • After cooling to room temperature, the reaction mixture is diluted with toluene and filtered through a pad of celite.

  • The filtrate is washed with 1M HCl, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Modern Ligand-Assisted Ullmann Condensation for this compound

This protocol utilizes a ligand to facilitate the copper-catalyzed coupling at lower temperatures.

Materials:

  • Salicylaldehyde

  • 1,4-dichlorobenzene

  • Cesium carbonate (Cs₂CO₃)

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Dioxane

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In an oven-dried Schlenk tube, combine salicylaldehyde (1.5 eq), cesium carbonate (2.0 eq), copper(I) iodide (0.05 eq), and 1,10-phenanthroline (0.1 eq).

  • The tube is evacuated and backfilled with argon.

  • 1,4-dichlorobenzene (1.0 eq) and anhydrous dioxane are added.

  • The reaction vessel is sealed and the mixture is stirred at 110 °C for 10 hours.

  • After cooling to ambient temperature, the mixture is diluted with ethyl acetate and water.

  • The aqueous layer is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is evaporated in vacuo.

  • The residue is purified by flash chromatography to yield pure this compound.

Synthesis Pathway Diagram

The following diagram illustrates the general synthetic pathway for the Ullmann condensation to produce this compound.

Synthesis_Pathway cluster_reactants Reactants cluster_conditions Reaction Conditions A Aryl Halide (e.g., 2-chlorobenzaldehyde or 1,4-dichlorobenzene) Process Ullmann Condensation B Phenol (e.g., 4-chlorophenol or Salicylaldehyde) Catalyst Copper Catalyst (e.g., CuI) Catalyst->Process Base Base (e.g., K₂CO₃ or Cs₂CO₃) Base->Process Solvent Solvent (e.g., DMF or Dioxane) Solvent->Process Ligand Ligand (optional) (e.g., Phenanthroline) Ligand->Process Product This compound Process->Product C-O bond formation

Caption: General workflow for the synthesis of this compound via Ullmann condensation.

This guide provides a foundational understanding of the synthesis of this compound. The choice between a classical and a modern Ullmann approach will depend on the specific requirements of the synthesis, including scale, available resources, and desired purity. The modern, ligand-assisted methods generally offer higher yields and milder reaction conditions, making them an attractive option for many applications.

References

A Comparative Guide to the Biological Activity of 2-(4-Chlorophenoxy)benzaldehyde and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 2-(4-Chlorophenoxy)benzaldehyde and its structurally related analogs. While direct experimental data for this compound is limited in the public domain, this document synthesizes available research on its derivatives to offer insights into their potential antimicrobial, anticancer, and anti-inflammatory properties. The information presented is intended to serve as a resource for further investigation and drug development endeavors.

Comparative Analysis of Biological Activities

The biological activities of phenoxy benzaldehyde derivatives are significantly influenced by structural modifications. The following tables summarize the available quantitative data for various analogs, providing a basis for structure-activity relationship (SAR) studies.

Antimicrobial Activity

Derivatives of this compound have been investigated for their efficacy against a range of bacterial and fungal pathogens. The primary method for evaluating this activity is the microbroth dilution assay, which determines the Minimum Inhibitory Concentration (MIC).

Table 1: Antimicrobial Activity of this compound Analogs

Compound/AnalogDerivative TypeTest Organism(s)MIC (µg/mL)Reference(s)
This compound --Data Not Available-
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thioureaThioureideE. coli, S. enteritidis, P. aeruginosa, S. aureus, Candida spp.32-1024[1]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaThioureideE. coli, S. enteritidis, P. aeruginosa, S. aureus, Candida spp.32-1024[1]
Various ThioureidesThioureideS. aureus32[1]
2-(4-chlorophenoxy) acetohydrazide-hydrazoneHydrazoneStaphylococcus aureus64[2]
Benzaldehyde-Staphylococcus aureus≥ 1024[3]
2-Hydroxy-4-methoxybenzaldehyde-Various bacteria and fungi80-300[4]
Anticancer Activity

The cytotoxic effects of this compound analogs against various cancer cell lines are typically evaluated using the MTT assay, which measures cell viability. The half-maximal inhibitory concentration (IC50) is a key parameter in these studies.

Table 2: In Vitro Anticancer Activity of this compound Analogs

Compound/AnalogCancer Cell LineAssayIC50 (µM)Reference(s)
This compound --Data Not Available-
2-(Benzyloxy)-5-chlorobenzaldehydeHL-60-Significant activity at 1-10 µM[5]
2-[(4-Chlorobenzyl)oxy]benzaldehydeHL-60-Significant activity at 1-10 µM[5]
BenzaldehydeHuman LymphocytesCytotoxicity AssayCytotoxic at 10, 25, and 50 µg/mL[6]
Benzaldehyde PG AcetalBEAS-2B, HNEpCLIVE/DEAD AssayMore cytotoxic than benzaldehyde[5]
Anti-inflammatory Activity

The anti-inflammatory potential of these compounds is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage cell lines.

Table 3: Anti-inflammatory Activity of Benzaldehyde Analogs

Compound/AnalogCell LineKey FindingsReference(s)
This compound -Data Not Available-
Benzaldehyde derivativesRAW264.7Inhibition of NO and ROS production; decreased expression of IL-6, iNOS, and COX-2.[7]
2,4-dihydroxybenzaldehydeRAW264.7Suppression of NO production and iNOS/COX-2 expression.[8]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are outlines of the standard protocols used to assess the biological activities of the compared compounds.

Microbroth Dilution Assay for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a substance against bacteria and fungi.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth, typically adjusted to a 0.5 McFarland turbidity standard.

  • Serial Dilution of Test Compound: The test compound is serially diluted in a 96-well microtiter plate containing an appropriate growth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under optimal conditions for the growth of the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for 2-4 hours. Metabolically active cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated relative to untreated control cells.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying molecular mechanisms and experimental procedures can aid in understanding the biological context of these compounds.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Activity Screening cluster_analysis Data Analysis & SAR synthesis Synthesis of This compound & Analogs characterization Structural Characterization (NMR, MS, etc.) synthesis->characterization antimicrobial Antimicrobial Assays (Microbroth Dilution) synthesis->antimicrobial anticancer Anticancer Assays (MTT Assay) synthesis->anticancer anti_inflammatory Anti-inflammatory Assays (NO, Cytokine Measurement) synthesis->anti_inflammatory data_analysis Quantitative Data Analysis (MIC, IC50) antimicrobial->data_analysis anticancer->data_analysis anti_inflammatory->data_analysis sar Structure-Activity Relationship (SAR) Studies data_analysis->sar

General workflow for synthesis and biological evaluation.

anti_inflammatory_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 activates MAPK MAPK Pathway (ERK, JNK, p38) TLR4->MAPK activates NFkB NF-κB Pathway TLR4->NFkB activates iNOS iNOS Gene MAPK->iNOS upregulates transcription COX2 COX-2 Gene MAPK->COX2 upregulates transcription Cytokines Pro-inflammatory Cytokine Genes (IL-6, TNF-α) MAPK->Cytokines upregulates transcription NFkB->iNOS upregulates transcription NFkB->COX2 upregulates transcription NFkB->Cytokines upregulates transcription NO Nitric Oxide (NO) iNOS->NO Prostaglandins Prostaglandins COX2->Prostaglandins Inflammatory_Cytokines IL-6, TNF-α Cytokines->Inflammatory_Cytokines Benzaldehyde Benzaldehyde Analogs Benzaldehyde->MAPK inhibits Benzaldehyde->NFkB inhibits

Anti-inflammatory signaling pathways modulated by benzaldehydes.

Conclusion

The this compound scaffold and its derivatives represent a promising area for the development of novel therapeutic agents. The available data on its analogs demonstrate a broad spectrum of biological activities, including significant antimicrobial, anticancer, and anti-inflammatory potential. The structure-activity relationships suggested by the comparative data indicate that modifications to the benzaldehyde and phenoxy moieties can profoundly influence the potency and selectivity of these compounds. Further research, particularly the synthesis and direct biological evaluation of this compound, is warranted to fully elucidate its therapeutic potential and to guide the rational design of more effective and safer drug candidates.

References

A Comparative Spectroscopic Guide to 2-(4-Chlorophenoxy)benzaldehyde and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For professionals engaged in drug development and scientific research, the precise characterization of molecular structures is fundamental. This guide offers an objective comparison of the spectroscopic properties of 2-(4-Chlorophenoxy)benzaldehyde, a significant diaryl ether, and its common precursors, 4-chlorophenol and 2-fluorobenzaldehyde. By presenting detailed experimental data and protocols, this document serves as a practical resource for the synthesis, purification, and identification of these compounds.

The formation of the ether linkage in this compound from its precursors introduces distinct changes in their respective spectroscopic signatures. Understanding these transformations is crucial for monitoring reaction progress and confirming the structure of the final product. This guide will focus on the most common analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Synthesis Overview: The Ullmann Condensation

A prevalent method for synthesizing diaryl ethers like this compound is the Ullmann condensation. This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol. In this context, 2-fluorobenzaldehyde reacts with 4-chlorophenol in the presence of a copper catalyst and a base to yield the target product. The harsh conditions traditionally required for this reaction, often involving high temperatures, have been mitigated in modern protocols by using soluble copper catalysts with specific ligands.

Alternative methods for diaryl ether synthesis include the Buchwald-Hartwig amination, Chan-Lam coupling, and nucleophilic aromatic substitution (SNAr) reactions.

Data Presentation: A Comparative Summary

The following table summarizes the key spectroscopic data for this compound and its precursors. This allows for a direct comparison of how the molecular structure influences the spectral properties.

Compound Structure ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Key IR Absorptions (cm⁻¹) Molecular Ion (m/z)
4-Chlorophenol ~7.20 (d, 2H), ~6.80 (d, 2H), ~5.0 (s, 1H, -OH)[1]~154 (C-O), ~129 (Ar C-H), ~125 (C-Cl), ~117 (Ar C-H)[1]3600-3200 (O-H stretch, broad), ~1230 (C-O stretch)[2][3]128/130 (M/M+2)[4][5]
2-Fluorobenzaldehyde ~10.4 (s, 1H, -CHO), ~7.9-7.2 (m, 4H)[6]~188 (C=O), ~165 (C-F), ~136-116 (Ar-C)[7]~1700 (C=O stretch), ~2850, ~2750 (C-H aldehyde stretch)124
2-(4-Chlorophenoxy) benzaldehyde
alt text
~10.5 (s, 1H, -CHO), ~8.0-6.9 (m, 8H) (Predicted)~189 (C=O), ~158 (Ar C-O), ~155 (Ar C-O), ~134-118 (Ar-C), ~129 (C-Cl) (Predicted)~1695 (C=O stretch), ~1240 (C-O-C stretch), No O-H stretch (Predicted)232/234 (M/M+2)

Detailed Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

  • ¹H NMR: The most telling change in the ¹H NMR spectrum upon formation of this compound is the disappearance of the broad singlet corresponding to the phenolic proton (-OH) of 4-chlorophenol, which typically appears around 5.0 ppm.[1] The aromatic region of the product's spectrum becomes more complex, showing signals for eight aromatic protons, compared to the four in each of the precursors. The aldehyde proton signal remains a singlet in the downfield region (~10.5 ppm), characteristic of benzaldehydes.[6]

  • ¹³C NMR: In the ¹³C NMR spectrum, the formation of the ether linkage is evidenced by the appearance of two signals for aromatic carbons bonded to oxygen (Ar C-O) in the product, one for each aromatic ring. The carbon signals of the 4-chlorophenol and 2-fluorobenzaldehyde moieties will show shifts due to the new electronic environment created by the diaryl ether bond. The aldehyde carbonyl carbon remains in the far downfield region (~189 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

  • The IR spectrum of 4-chlorophenol is characterized by a broad absorption band in the 3600-3200 cm⁻¹ region, which is indicative of the O-H stretching of the hydroxyl group.[2][3] This band is absent in the spectrum of this compound.

  • The spectrum of 2-fluorobenzaldehyde shows a strong, sharp peak around 1700 cm⁻¹ for the carbonyl (C=O) stretch of the aldehyde. This peak is retained in the product, though its position may shift slightly.

  • The formation of the diaryl ether in the product is confirmed by the appearance of a strong C-O-C stretching vibration, typically observed in the 1270-1200 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a molecule.

  • The mass spectrum of this compound will show a molecular ion peak (M⁺). Due to the presence of a chlorine atom, a characteristic isotopic peak (M+2) will be observed at two mass units higher, with an intensity approximately one-third of the molecular ion peak. This isotopic pattern is a key feature for identifying chlorinated compounds. The molecular ion peaks for 4-chlorophenol (m/z 128/130) and 2-fluorobenzaldehyde (m/z 124) will be absent in the pure product.[4][5]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy
  • Sample Preparation: Weigh 5-10 mg of the sample. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm). Transfer the solution to a 5 mm NMR tube.

  • Data Acquisition: Insert the NMR tube into the spectrometer (e.g., 300 or 500 MHz). Acquire the ¹H and ¹³C NMR spectra according to standard instrument procedures.

  • Data Processing: Process the raw data by applying a Fourier transform. Phase correct the spectrum and calibrate the chemical shift scale using the TMS peak. Integrate the peaks to determine the relative number of protons.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample with dry potassium bromide (KBr) in a mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Bombard the sample with high-energy electrons to generate positively charged ions (molecular ions and fragment ions).

  • Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Precursors 4-Chlorophenol 4-Chlorophenol Reaction Reaction 4-Chlorophenol->Reaction 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde 2-Fluorobenzaldehyde->Reaction Product This compound Reaction->Product Ullmann Condensation (Cu Catalyst, Base)

Caption: Synthesis of this compound via Ullmann Condensation.

Spectroscopic Analysis Workflow

Analysis_Workflow cluster_sample Sample cluster_analysis Spectroscopic Techniques cluster_data Data Output Pure Compound Precursor or Product NMR NMR Pure Compound->NMR IR IR Pure Compound->IR MS MS Pure Compound->MS Structure Structural Information (C-H Framework) NMR->Structure Functional_Groups Functional Groups (e.g., C=O, O-H, C-O-C) IR->Functional_Groups Mass Molecular Weight & Fragmentation MS->Mass

Caption: Logical workflow for the spectroscopic characterization of compounds.

References

A Comparative Guide to Analytical Method Validation for 2-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparison of Potential Analytical Methods

The two most promising analytical techniques for the quantification of 2-(4-Chlorophenoxy)benzaldehyde are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The selection between these methods will depend on the specific requirements of the analysis, such as required sensitivity, sample matrix, and available instrumentation.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Typical Column Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).Capillary column with a non-polar or medium-polarity stationary phase (e.g., DB-5 or HP-20).[1]
Detector UV-Vis or Diode Array Detector (DAD); Fluorescence Detector (FLD) after derivatization.[2][3]Flame Ionization Detector (FID) or Mass Spectrometry (MS).[4][5]
**Linearity (R²) **Typically > 0.99.[6]Typically > 0.99.[7]
Accuracy (% Recovery) Generally 98-102%.[8]Generally 95-105%.[5]
Precision (%RSD) Intraday < 2%, Interday < 3%.[6]Intraday < 5%, Interday < 10%.[5]
Limit of Detection (LOD) Can reach ng/mL levels, especially with derivatization and fluorescence detection.[2]Can reach low ppm or high ppb levels.
Sample Preparation Dissolution in a suitable solvent (e.g., acetonitrile/water). Filtration may be required.Dissolution in a volatile solvent (e.g., chloroform, hexane). Derivatization may be necessary for improved volatility or detection.[4]
Advantages High versatility for a wide range of compounds; room temperature analysis prevents degradation of thermally labile compounds.High resolution and sensitivity, especially with MS detection.
Disadvantages May require derivatization for sensitive detection of aldehydes.[2][3]The compound must be volatile and thermally stable.

Experimental Protocols

Proposed HPLC-UV Method

This protocol is based on general methods for benzaldehyde derivatives and would require optimization for this compound.

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Diode Array Detector.

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., starting with 60:40 acetonitrile:water). The mobile phase may require the addition of a small amount of acid, such as 0.1% formic acid, to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The maximum absorbance wavelength of this compound should be determined by scanning a standard solution (a starting point would be around 254 nm).

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of this compound in acetonitrile. Create a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.

Proposed GC-FID Method

This protocol is adapted from established methods for the analysis of benzaldehyde and related compounds.[4][5]

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A capillary column such as a DB-5 (5% phenyl-methylpolysiloxane) or equivalent (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1 mL/min).

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 280°C.

  • Injection Mode: Split or splitless, depending on the expected concentration.

  • Injection Volume: 1 µL.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable volatile solvent such as chloroform or dichloromethane. Prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Dissolve the sample in the same solvent used for the standards. If necessary, perform a liquid-liquid extraction to isolate the analyte from a complex matrix.

Visualizations

Analytical_Method_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_documentation Documentation define_scope Define Scope & Purpose set_acceptance Set Acceptance Criteria define_scope->set_acceptance validation_protocol Validation Protocol set_acceptance->validation_protocol specificity Specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness validation_report Validation Report robustness->validation_report validation_protocol->specificity

Caption: General workflow for analytical method validation.

Method_Selection_Decision_Tree start Start: Need to quantify This compound thermal_stability Is the analyte thermally stable? start->thermal_stability concentration Expected concentration? thermal_stability->concentration No gc_method Select GC Method thermal_stability->gc_method Yes derivatization Is derivatization for sensitivity acceptable? concentration->derivatization Low (ppb) hplc_uv_method Select HPLC-UV Method concentration->hplc_uv_method High (ppm+) hplc_fld_method Select HPLC-FLD Method (with derivatization) derivatization->hplc_fld_method Yes complex_matrix Complex Sample Matrix? derivatization->complex_matrix No gc_method->complex_matrix ms_detector Consider MS detector (GC-MS or LC-MS) complex_matrix->ms_detector Yes

References

A Comparative Study on the Reactivity of 2-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-(4-Chlorophenoxy)benzaldehyde with other substituted benzaldehydes. The analysis is based on established principles of organic chemistry, supported by available experimental data for structurally related compounds, to offer insights for reaction optimization and the design of novel synthetic pathways.

Introduction to Benzaldehyde Reactivity

The reactivity of the aldehyde functional group in benzaldehyde derivatives is primarily governed by the electrophilicity of the carbonyl carbon. Substituents on the aromatic ring can significantly influence this reactivity through a combination of electronic and steric effects. Electron-withdrawing groups (EWGs) generally enhance the electrophilicity of the carbonyl carbon, making the aldehyde more susceptible to nucleophilic attack. Conversely, electron-donating groups (EDGs) decrease this electrophilicity.[1] Aromatic aldehydes are typically less reactive than aliphatic aldehydes due to the electron-donating resonance effect of the benzene ring.[1]

The this compound molecule presents a unique case where both electronic and steric factors are at play. The 4-chlorophenoxy group, particularly due to the chlorine atom and the ether linkage, is expected to exert an electron-withdrawing inductive effect, thereby increasing the reactivity of the aldehyde. However, its position at the ortho- a position introduces significant steric hindrance around the carbonyl group, which can impede the approach of nucleophiles.

Comparative Reactivity Analysis

Due to the limited availability of direct quantitative data for this compound, this guide will draw comparisons with unsubstituted benzaldehyde and other relevant substituted benzaldehydes, such as p-chlorobenzaldehyde, to infer its reactivity profile in key organic reactions.

Table 1: Predicted Relative Reactivity in Nucleophilic Addition Reactions
CompoundSubstituent EffectExpected Relative Reactivity vs. BenzaldehydeRationale
BenzaldehydeReference (H)1.00Baseline for comparison.
4-ChlorobenzaldehydeElectron-withdrawing (-I, +M)> 1.00The inductive effect of chlorine increases the electrophilicity of the carbonyl carbon.
4-NitrobenzaldehydeStrong electron-withdrawing (-I, -M)>> 1.00The nitro group strongly enhances the electrophilicity of the carbonyl carbon.
4-MethylbenzaldehydeElectron-donating (+I, +M)< 1.00The methyl group decreases the electrophilicity of the carbonyl carbon.
This compound Electron-withdrawing (Inductive), Steric Hindrance Variable The electron-withdrawing nature of the substituent is expected to increase reactivity, but the significant steric hindrance from the ortho- group may counteract this effect, potentially leading to lower reactivity compared to its para- counterpart.
Table 2: Comparative Reactivity Data in Specific Reactions
Reaction TypeCompoundRelative Rate Constant (k/k₀)Reference
Oxidation with BTMACB¹p-Chlorobenzaldehyde0.55[1]
Wittig Reactionp-Chlorobenzaldehyde2.75[1]
Inference for this compound It is anticipated that in reactions sensitive to electronic effects, the reactivity would be enhanced. However, for reactions where the transition state is sterically demanding, a decrease in rate compared to less hindered aldehydes is likely.

¹Benzyltrimethylammonium chlorobromate

Key Organic Reactions and Experimental Protocols

This section outlines detailed experimental protocols for common reactions involving substituted benzaldehydes. These can be adapted for this compound with potential modifications to account for its specific reactivity.

Oxidation to Carboxylic Acid

The oxidation of benzaldehydes to their corresponding benzoic acids is a fundamental transformation.

Experimental Protocol: Oxidation using Potassium Permanganate

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1 equivalent) in a suitable solvent like acetone or a mixture of t-butanol and water.

  • Reagent Addition: Slowly add a solution of potassium permanganate (KMnO₄) (approximately 1.5-2.0 equivalents) in water to the stirred solution.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the purple color of the permanganate indicates the consumption of the oxidizing agent.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate. Acidify the filtrate with dilute hydrochloric acid (HCl) to precipitate the carboxylic acid.

  • Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reductive Amination

Reductive amination is a versatile method for the synthesis of amines from aldehydes.

Experimental Protocol: Two-Step Reductive Amination

  • Imine Formation: In a round-bottom flask, dissolve this compound (1 equivalent) and a primary or secondary amine (1-1.2 equivalents) in a solvent such as methanol or ethanol. Add a catalytic amount of a weak acid (e.g., acetic acid). Stir the mixture at room temperature for 1-4 hours to form the imine intermediate.

  • Reduction: Cool the reaction mixture in an ice bath and add a reducing agent like sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for an additional 2-12 hours. Monitor the reaction by TLC.

  • Work-up: Quench the reaction by the slow addition of water. Remove the organic solvent under reduced pressure. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude amine can be purified by column chromatography on silica gel.

Aldol Condensation (Claisen-Schmidt Condensation)

The Claisen-Schmidt condensation is a base-catalyzed reaction between an aldehyde and a ketone to form an α,β-unsaturated ketone.[2]

Experimental Protocol: Base-Catalyzed Claisen-Schmidt Condensation

  • Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and an appropriate ketone (e.g., acetophenone) (1 equivalent) in ethanol.

  • Base Addition: To the stirred solution, add an aqueous solution of a base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) (2-3 equivalents), dropwise at room temperature.

  • Reaction Conditions: Continue stirring at room temperature for 2-6 hours. The formation of a precipitate often indicates product formation. Monitor the reaction by TLC.

  • Work-up: Pour the reaction mixture into a beaker of crushed ice and acidify with dilute HCl.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. The crude product can be purified by recrystallization from ethanol.

Visualizing Reaction Pathways and Workflows

To further aid in the understanding of the chemical processes, the following diagrams illustrate a typical reaction workflow and a relevant biological pathway.

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage start Reactants (Aldehyde + Reagent) reaction Reaction Mixture (Solvent, Catalyst) start->reaction monitoring TLC Monitoring reaction->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration purification Purification (Chromatography/Recrystallization) concentration->purification product Final Product purification->product

Caption: A generalized workflow for a typical organic synthesis involving this compound.

aldh_inhibition_pathway cluster_cellular Cellular Environment ROS Reactive Oxygen Species (ROS) LipidPerox Lipid Peroxidation ROS->LipidPerox Aldehyde Toxic Aldehydes (e.g., 4-HNE) LipidPerox->Aldehyde ALDH Aldehyde Dehydrogenase (ALDH) Aldehyde->ALDH Detoxification CellDamage Oxidative Stress & Cell Damage Aldehyde->CellDamage CarboxylicAcid Non-toxic Carboxylic Acids ALDH->CarboxylicAcid Inhibitor This compound Derivative (Inhibitor) Inhibitor->ALDH Inhibition

Caption: A simplified signaling pathway illustrating the role of aldehyde dehydrogenase (ALDH) in detoxifying reactive aldehydes and its potential inhibition by derivatives of substituted benzaldehydes.

Conclusion

References

A Head-to-Head Battle: HPLC vs. GC-MS for Purity Analysis of 2-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates is a critical step in the journey from laboratory to market. The choice of analytical technique for this purpose can significantly impact the accuracy, efficiency, and reliability of the results. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity analysis of 2-(4-Chlorophenoxy)benzaldehyde, a key building block in the synthesis of various pharmaceutical compounds.

This comparison is supported by extrapolated experimental data for closely related compounds and detailed methodologies to assist in selecting the most appropriate technique for your analytical needs.

The Contenders: A Brief Overview

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that utilizes a liquid mobile phase to separate components of a mixture based on their differential interactions with a stationary phase. It is a versatile and widely used method in the pharmaceutical industry for the analysis of a broad range of compounds, including those that are non-volatile or thermally labile.

Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is a hyphenated technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is ideal for the analysis of volatile and semi-volatile compounds. The sample is vaporized and separated in a gaseous mobile phase, and the mass spectrometer provides detailed structural information, enabling confident identification of impurities.

At a Glance: Performance Comparison

The selection between HPLC and GC-MS for the purity analysis of this compound depends on several factors, including the nature of the expected impurities, the required sensitivity, and the desired level of structural information.

ParameterHPLC with UV DetectionGC-MS
Principle Separation based on polarity in a liquid mobile phase.Separation based on volatility and boiling point in a gaseous mobile phase, with mass-based detection.
Volatility Requirement Not required; suitable for non-volatile and thermally unstable compounds.Requires the analyte to be volatile and thermally stable.
Sample Preparation Typically involves dissolution in a suitable solvent and filtration.May require derivatization for polar compounds to increase volatility.
Limit of Detection (LOD) Generally in the low ng/mL range.Can reach pg/mL levels, offering higher sensitivity.
Limit of Quantitation (LOQ) Typically in the mid-to-high ng/mL range.Can be in the low ng/mL range.
Linearity (R²) > 0.999> 0.998
Precision (%RSD) < 2%< 5%
Primary Application Routine purity testing, quantification of known impurities, and analysis of non-volatile compounds.Identification of unknown volatile and semi-volatile impurities, trace analysis, and structural elucidation.

Delving Deeper: Experimental Protocols

To provide a practical framework, the following are detailed experimental protocols for the purity analysis of this compound using both HPLC and GC-MS. These are generalized methods and may require optimization for specific instrumentation and impurity profiles.

High-Performance Liquid Chromatography (HPLC) Method

This reversed-phase HPLC method is suitable for the routine purity assessment of this compound and the quantification of its non-volatile impurities.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size

  • Mobile Phase: A gradient of Acetonitrile (A) and Water (B)

    • 0-15 min: 50-80% A

    • 15-20 min: 80% A

    • 20-22 min: 80-50% A

    • 22-25 min: 50% A

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Further dilute with the initial mobile phase composition to achieve a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This GC-MS method is ideal for the identification and quantification of volatile and semi-volatile impurities in this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Injector Temperature: 280 °C

  • Injection Mode: Split (e.g., 50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp to 280 °C at 15 °C/min

    • Hold at 280 °C for 10 minutes

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Range: 40-450 amu

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of a suitable volatile solvent such as dichloromethane or acetone to prepare a 1 mg/mL stock solution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Visualizing the Workflow and Decision-Making Process

To further clarify the analytical process and the choice between HPLC and GC-MS, the following diagrams have been generated.

G cluster_workflow General Purity Analysis Workflow cluster_hplc HPLC Path cluster_gcms GC-MS Path Sample Sample Reception Preparation Sample Preparation (Dissolution, Dilution, Filtration) Sample->Preparation Analysis Instrumental Analysis Preparation->Analysis Data Data Processing (Integration, Identification) Analysis->Data HPLC_Analysis HPLC Injection GCMS_Analysis GC-MS Injection Report Final Report (Purity Assessment) Data->Report

A generalized workflow for the purity analysis of a pharmaceutical intermediate.

G cluster_selection Method Selection Logic Analyte Analyte Properties: This compound Volatility Is the analyte and its potential impurities volatile and thermally stable? Analyte->Volatility HPLC HPLC is the preferred method Volatility->HPLC No GCMS GC-MS is a suitable method Volatility->GCMS Yes Unknowns Need for structural elucidation of unknown volatile impurities? GCMS->Unknowns Unknowns->HPLC No GCMS_confirm GC-MS is ideal for identification Unknowns->GCMS_confirm Yes

A decision tree for selecting between HPLC and GC-MS for purity analysis.

Conclusion: Making the Right Choice

Both HPLC and GC-MS are powerful techniques for the purity analysis of this compound, each with its own set of strengths.

HPLC is the recommended technique for routine quality control and quantitative analysis of the main component and known non-volatile impurities. Its simplicity, robustness, and wide applicability make it a workhorse in the pharmaceutical industry.

GC-MS excels in the identification and quantification of volatile and semi-volatile impurities, even at trace levels. The structural information provided by the mass spectrometer is invaluable for impurity profiling and understanding degradation pathways.

Ultimately, the choice between HPLC and GC-MS will depend on the specific analytical goals. For a comprehensive purity assessment, a combination of both techniques may be employed to provide a complete picture of the impurity profile of this compound, ensuring the highest quality for downstream applications in drug development.

Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(4-Chlorophenoxy)benzaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-(4-chlorophenoxy)benzaldehyde scaffold represents a promising starting point for the development of novel therapeutic agents. While comprehensive structure-activity relationship (SAR) studies on this specific scaffold are emerging, analysis of structurally related compounds, particularly benzyloxybenzaldehyde and other 2-aryloxybenzaldehyde derivatives, reveals significant potential for anticancer and antimicrobial applications. This guide provides a comparative analysis of the biological activities of these derivatives, supported by available experimental data, to inform the rational design of more potent and selective therapeutic candidates.

Comparative Analysis of Biological Activities

The biological activity of this compound derivatives is significantly influenced by the nature of the substituents on both the benzaldehyde and the phenoxy rings, as well as by the chemical moieties derived from the aldehyde functional group. Key derivatives include Schiff bases, hydrazones, and oxadiazoles, which have demonstrated a range of biological effects.

Anticancer Activity

Derivatives of the closely related 2-(benzyloxy)benzaldehyde have shown significant anticancer activity, primarily through the induction of apoptosis and cell cycle arrest. The mechanism often involves the disruption of mitochondrial membrane potential.[1] For instance, certain benzyloxybenzaldehyde derivatives have exhibited potent activity against the HL-60 human leukemia cell line.[1]

Furthermore, 2-arenoxybenzaldehyde N-acyl hydrazone and 1,3,4-oxadiazole derivatives have been evaluated for their cytotoxic effects against various cancer cell lines, including lung (A-549), breast (MDA-MB-231), and prostate (PC-3) cancer.[2] The data suggests that the hydrazone derivatives, in particular, show promising activity.[2]

Table 1: In Vitro Anticancer Activity of 2-Arenoxybenzaldehyde Derivatives

Compound IDDerivative TypeR Group (on phenoxy ring)Cancer Cell LineIC50 (µM)
1d Hydrazone4-ChloroPC-39.38[2]
1e Hydrazone4-BromoA-54913.39[2]
2l 1,3,4-Oxadiazole4-TrifluoromethylMDA-MB-23122.73[2]
2a 1,3,4-Oxadiazole4-FluoroA-549>50
2-(benzyloxy)-5-chlorobenzaldehyde Benzaldehyde5-Chloro (on benzaldehyde)HL-60Significant activity at 1-10 µM[1]
2-[(4-chlorobenzyl)oxy]benzaldehyde Benzaldehyde4-Chloro (on benzyl)HL-60Significant activity at 1-10 µM[1]
Antimicrobial and Antifungal Activity

Benzaldehyde and its derivatives are known for their broad-spectrum antimicrobial properties.[3] The antifungal activity of benzaldehydes is often attributed to their ability to disrupt the cellular antioxidation systems in fungi.[4][5] The presence of a hydroxyl group at the ortho position of the benzaldehyde ring appears to enhance this activity.[4]

While specific data for this compound is limited, related structures such as 2-hydroxy-5-methoxybenzaldehyde and o-vanillin have demonstrated notable antifungal activity against Aspergillus fumigatus.[6] The derivatization of the aldehyde group into oximes has also been shown to modulate antimicrobial potency.[7]

Table 2: In Vitro Antifungal Activity of Related Benzaldehyde Derivatives

CompoundFungal SpeciesMIC (µg/mL)
2-Hydroxy-5-methoxybenzaldehyde Aspergillus fumigatus64 - 128[6]
o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) Aspergillus fumigatus64 - 128[6]
2,5-Dimethoxybenzaldehyde Aspergillus fumigatus> 128[6]
3,5-Dimethoxybenzaldehyde Aspergillus fumigatus> 128[6]

Experimental Protocols

Synthesis of this compound Derivatives

A general method for the synthesis of 2-aryloxybenzaldehydes involves the reaction of a substituted phenol with a 2-halobenzaldehyde. For instance, the synthesis of the related 2-(2-nitro-4-chlorophenoxy)benzaldehyde is achieved by heating 2,5-dichloronitrobenzene with the potassium salt of salicylaldehyde.[8] This suggests a plausible route for the synthesis of this compound by reacting 4-chlorophenol with 2-chlorobenzaldehyde or a related derivative.

Derivatives such as Schiff bases can then be synthesized by the condensation reaction of this compound with various primary amines.[9]

In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48 to 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plates are then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum: A suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Serial Dilutions: The test compounds are serially diluted in a 96-well microtiter plate containing the appropriate growth medium.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated at a suitable temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizations

experimental_workflow General Experimental Workflow for Biological Evaluation cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS, etc.) synthesis->purification anticancer Anticancer Assays (e.g., MTT) purification->anticancer antimicrobial Antimicrobial Assays (e.g., Broth Microdilution) purification->antimicrobial data_analysis Determination of IC50 / MIC values anticancer->data_analysis antimicrobial->data_analysis sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis

Caption: General workflow for synthesis and biological evaluation.

signaling_pathway Proposed Apoptotic Pathway for Benzyloxybenzaldehyde Derivatives compound Benzyloxybenzaldehyde Derivative mitochondria Mitochondrial Membrane Potential Disruption compound->mitochondria cell_cycle Cell Cycle Arrest (G2/M Phase) compound->cell_cycle caspases Caspase Activation mitochondria->caspases apoptosis Apoptosis caspases->apoptosis cell_cycle->apoptosis

Caption: Apoptosis induction by benzyloxybenzaldehyde derivatives.

References

A Comparative Guide to Assessing the Purity of Synthesized 2-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of synthesized active pharmaceutical ingredients (APIs) and their intermediates is of paramount importance. This guide provides an objective comparison of three powerful analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—for assessing the purity of synthesized 2-(4-Chlorophenoxy)benzaldehyde. This key intermediate is utilized in the synthesis of various pharmaceutical compounds, making the accurate determination of its purity critical for the quality and safety of the final products.

The synthesis of this compound, a diaryl ether, is commonly achieved through methods like the Ullmann condensation or the Williamson ether synthesis. These synthetic routes can introduce various impurities, including unreacted starting materials such as 2-chlorobenzaldehyde and 4-chlorophenol, residual catalysts (e.g., copper salts), and byproducts from side reactions. A thorough purity assessment is therefore essential to identify and quantify these potential contaminants.

Comparison of Analytical Techniques

The choice of analytical technique for purity determination depends on several factors, including the nature of the compound and its potential impurities, the required level of sensitivity and selectivity, and practical considerations such as sample throughput and cost.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase followed by mass-based detection.Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.Required. Suitable for volatile and semi-volatile compounds. Derivatization may be needed.Not required.
Selectivity High, based on chromatographic resolution.Very high, combines chromatographic separation with mass analysis.High, based on unique chemical shifts of nuclei.
Sensitivity High (ppm to ppb range).Very high (ppb to ppt range).Moderate, generally requires more sample than chromatographic methods.
Quantification Relative quantification against a reference standard.Relative quantification against a reference standard or internal standard.Absolute or relative quantification without a specific reference standard of the analyte.
Structural Info Limited, primarily retention time.Provides mass spectrum for structural elucidation of impurities.Provides detailed structural information for both the main compound and impurities.
Sample Throughput High, with typical run times of 15-30 minutes.Moderate, with typical run times of 20-40 minutes.Moderate, requires careful sample preparation and longer acquisition times for high precision.
Destructive? Yes, the sample is consumed.Yes, the sample is consumed.No, the sample can be recovered.[1]

Experimental Protocols

Below are proposed methodologies for the purity assessment of this compound using HPLC, GC-MS, and qNMR. These protocols are based on established analytical practices for similar aromatic aldehydes.

High-Performance Liquid Chromatography (HPLC)

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and water (e.g., 70:30 v/v). The addition of a small amount of formic acid (e.g., 0.1%) can improve peak shape.

  • Standard Preparation: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for calibration.

  • Sample Preparation: Dissolve the synthesized this compound in the mobile phase to a similar concentration as the standard.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 30 °C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard solutions to generate a calibration curve. Inject the sample solution and determine the purity by comparing the peak area of the main component to the total peak area of all components.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation:

  • GC-MS system with a capillary column suitable for aromatic compounds (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

Reagents:

  • Dichloromethane or other suitable solvent (GC grade)

Procedure:

  • Sample Preparation: Dissolve a small amount of the synthesized this compound in the chosen solvent.

  • GC-MS Conditions:

    • Inlet temperature: 280 °C

    • Injection mode: Split (e.g., 50:1)

    • Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven temperature program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 10 minutes.

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Mass scan range: 40-450 amu

  • Analysis: Inject the sample and identify the main peak corresponding to this compound. Purity is estimated by the area percentage of the main peak relative to the total ion chromatogram (TIC). Impurities can be identified by their mass spectra.

Quantitative Nuclear Magnetic Resonance (qNMR)

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • Internal standard of known purity (e.g., maleic anhydride or dimethyl sulfone)

Procedure:

  • Sample Preparation: Accurately weigh a precise amount of the synthesized this compound and the internal standard into an NMR tube. Add a known volume of the deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum with parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of the analyte and a signal of the internal standard.

    • Calculate the purity of the analyte using the following formula:

      Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • IS = Internal Standard

Visualizations

The following diagrams illustrate the workflow for purity assessment and a comparison of the information provided by each technique.

Purity_Assessment_Workflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Analysis Synthesis Synthesis of this compound Workup Work-up & Purification Synthesis->Workup Isolated_Product Isolated Product Workup->Isolated_Product Sample_Prep Sample Preparation Isolated_Product->Sample_Prep Analytical_Method Analytical Method Selection (HPLC, GC-MS, qNMR) Sample_Prep->Analytical_Method Data_Acquisition Data Acquisition Analytical_Method->Data_Acquisition Data_Analysis Data Analysis & Purity Calculation Data_Acquisition->Data_Analysis Purity_Report Purity Report Data_Analysis->Purity_Report

A general workflow for the synthesis and purity assessment of a chemical compound.

Technique_Comparison cluster_hplc HPLC cluster_gcms GC-MS cluster_qnmr qNMR Analyte Synthesized This compound HPLC_Info Purity (% Area) Retention Time Quantitative Data Analyte->HPLC_Info GCMS_Info Purity (% Area) Impurity Identification (MS) Volatility Information Analyte->GCMS_Info qNMR_Info Absolute Purity (%) Structural Confirmation Impurity Structure Analyte->qNMR_Info

References

Efficacy of 2-(4-Chlorophenoxy)benzaldehyde: A Comparative Analysis with Existing Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the potential efficacy of 2-(4-Chlorophenoxy)benzaldehyde with established compounds in the fields of antimicrobial and anticancer research. Due to the limited availability of direct experimental data for this compound, this analysis is based on the biological activities of structurally analogous compounds. This document is intended for researchers, scientists, and drug development professionals to highlight the potential therapeutic avenues for this compound and to provide a framework for future experimental validation.

Introduction

This compound is an aromatic aldehyde containing a chlorophenoxy moiety. While this specific molecule is not extensively studied, its structural components—a benzaldehyde core and a substituted phenoxy group—are present in numerous compounds with established biological activities. Benzaldehyde and its derivatives are known to exhibit a wide range of effects, including antimicrobial, antifungal, and anticancer properties. The presence of the 4-chlorophenoxy group may further modulate this activity, potentially enhancing its potency or altering its mechanism of action. This guide will explore these potential activities by comparing them with related molecules and standard therapeutic agents.

Putative Anticancer Efficacy

Derivatives of benzaldehyde have demonstrated significant potential as anticancer agents. The mechanism of action for some of these compounds involves the induction of apoptosis and cell cycle arrest. A recent study highlighted that benzaldehyde can suppress epithelial-mesenchymal plasticity and overcome treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph.

Comparative Anticancer Activity Data

The following table compares the cytotoxic activity of a structurally related chloro-substituted benzyloxybenzaldehyde with the standard chemotherapeutic agent, Doxorubicin. The data for this compound is presented as "Not Available" to underscore the need for empirical testing.

CompoundCancer Cell LineAssayIC50Reference
This compound (Not Tested)(Not Tested)Not Available N/A
2-(benzyloxy)-5-chlorobenzaldehydeHL-60 (Human promyelocytic leukemia)MTT1-10 µM[1]
Doxorubicin (Benchmark)HL-60 (Human promyelocytic leukemia)MTT~0.1 µM(Typical)

Proposed Signaling Pathway for Benzaldehyde Derivatives in Cancer

Anticancer_Mechanism Putative Anticancer Signaling Pathway of Benzaldehyde Derivatives BA Benzaldehyde Derivative Interaction Protein-Protein Interaction BA->Interaction Inhibits P1433 14-3-3ζ Protein P1433->Interaction H3S28ph Histone H3 (Ser28-ph) H3S28ph->Interaction Downstream Downstream Signaling (e.g., c-Raf, STAT3) Interaction->Downstream Activates EMP Epithelial-Mesenchymal Plasticity Downstream->EMP Promotes Resistance Treatment Resistance Downstream->Resistance Promotes Metastasis Metastasis EMP->Metastasis

Caption: Putative mechanism of benzaldehyde derivatives in cancer.

Potential Antimicrobial Activity

The benzaldehyde scaffold is a known pharmacophore in the development of antimicrobial agents. Hydroxybenzaldehydes, for instance, are thought to exert their biocidal effects by disrupting the cell membrane of microorganisms. The introduction of a chlorophenoxy group, as seen in this compound, could influence this activity. Structurally similar compounds, such as thioureides derived from 2-(4-chlorophenoxymethyl)benzoic acid, have demonstrated antimicrobial effects against a range of pathogens.[2]

Comparative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for thioureide derivatives of a closely related compound against various microbes, alongside benchmark antibiotics.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
This compound (Not Tested)Not Available N/A
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(2,6-dichlorophenyl)-thioureaS. aureus32[2]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaE. coli128[2]
N-[2-(4-chlorophenoxymethyl)-benzoyl]-N'-(4-bromophenyl)-thioureaC. albicans256[2]
Ciprofloxacin (Benchmark)S. aureus0.25 - 2(Typical)
Ciprofloxacin (Benchmark)E. coli0.015 - 1(Typical)
Fluconazole (Benchmark)C. albicans0.25 - 4(Typical)

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.

1. Cell Seeding:

  • Culture cancer cells (e.g., HL-60) in appropriate media.

  • Seed the cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well.

  • Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the compound in culture media to achieve the desired final concentrations.

  • Remove the old media from the wells and add the media containing the different concentrations of the compound. Include a vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).

3. Incubation:

  • Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

4. MTT Addition and Formazan Solubilization:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for another 4 hours.

  • Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

5. Data Acquisition:

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)

This method determines the minimum concentration of a compound that inhibits the visible growth of a microorganism.

MIC_Workflow Workflow for Minimum Inhibitory Concentration (MIC) Assay cluster_prep Preparation cluster_assay Assay Execution cluster_results Data Analysis A Prepare stock solution of test compound D Perform serial dilutions of compound in 96-well plate A->D B Culture microorganisms (bacteria/fungi) C Prepare standardized inoculum B->C E Inoculate wells with microbial suspension C->E D->E F Incubate at appropriate temperature and time E->F G Visually inspect for turbidity (growth) F->G H Determine the lowest concentration with no visible growth (MIC) G->H

Caption: Experimental workflow for the MIC assay.

1. Preparation of Materials:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Culture the test microorganisms (e.g., S. aureus, E. coli, C. albicans) in the appropriate broth (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).

  • Adjust the turbidity of the microbial suspension to a 0.5 McFarland standard.

2. Serial Dilution:

  • In a 96-well microtiter plate, perform two-fold serial dilutions of the test compound in the appropriate broth.

3. Inoculation:

  • Inoculate each well with the standardized microbial suspension. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

4. Incubation:

  • Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

5. Determination of MIC:

  • The MIC is the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.

Conclusion

While direct experimental evidence for the efficacy of this compound is currently lacking, the analysis of structurally related compounds suggests its potential as a valuable candidate for both anticancer and antimicrobial research. The presence of the benzaldehyde core, combined with the chlorophenoxy substituent, provides a strong rationale for its investigation. The experimental protocols detailed in this guide offer a clear and standardized approach for the empirical validation of these potential biological activities. Further research is warranted to elucidate the specific mechanisms of action and to establish a comprehensive efficacy and safety profile for this compound.

References

A Comparative Cross-Validation of 2-(4-Chlorophenoxy)benzaldehyde: Bridging Experimental Data and Computational Predictions

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of contemporary drug discovery and development, the rigorous validation of computational models with experimental data is paramount. This guide presents a comprehensive comparative analysis of 2-(4-Chlorophenoxy)benzaldehyde, a molecule of interest for its potential biological activities. Due to the limited direct experimental data available for this specific compound, this report leverages experimental findings for structurally analogous compounds and cross-validates them with in silico predictions to build a predictive profile of its efficacy and potential mechanisms of action. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Physicochemical and Predicted Properties

A foundational aspect of drug design involves understanding the physicochemical characteristics of a compound. For this compound, a combination of experimental data for related compounds and computationally predicted properties provides a solid starting point for assessing its potential.

PropertyThis compound (Predicted)4-Chlorobenzaldehyde (Experimental)Benzaldehyde (Experimental)
Molecular Formula C13H9ClO2[1]C7H5ClOC7H6O
Molecular Weight 232.66 g/mol 140.57 g/mol 106.12 g/mol
XlogP (Predicted) 3.9[1]2.11.5
Boiling Point Not available214 °C179 °C
Melting Point Not available47.5 °C-26 °C
Solubility Not availableInsoluble in water, soluble in ethanol, etherSlightly soluble in water, miscible with ethanol, ether

Comparative Biological Activity: Experimental Insights from Analogs

Experimental data for compounds structurally related to this compound suggest potential antimicrobial and anticancer activities. Aromatic aldehydes and chlorophenoxy derivatives have been reported to exhibit a range of biological effects.

Antimicrobial Activity

Substituted aromatic aldehydes are known to possess antimicrobial properties.[2] The presence of a halogen group, such as chlorine, is often associated with enhanced activity.[2] Benzaldehyde itself has demonstrated antibacterial activity against strains like Staphylococcus aureus. The proposed mechanism often involves the disruption of bacterial membranes and inhibition of enzymatic processes.[3]

Compound/ClassOrganism(s)Reported Activity (MIC/Other)Reference
Substituted Aromatic AldehydesStaphylococcus aureus, Pseudomonas aeruginosa, Proteus vulgaris, Klebsiella pneumoniae, Trichophyton mentagrophytes, Aspergillus niger, Candida albicansVaries based on substitution; nitro, hydroxy, and halogen groups are most active.[2][2]
BenzaldehydeStaphylococcus aureusMIC ≥ 1024 µg/mL[4]
CinnamaldehydeVarious bacteriaEffective against biofilm formation.[4][4]
Anticancer Activity

Several studies have highlighted the anticancer potential of benzaldehyde derivatives.[5][6] These compounds have been shown to induce apoptosis and cause cell cycle arrest in various cancer cell lines.[7] For instance, benzyloxybenzaldehyde derivatives have demonstrated significant activity against the HL-60 human leukemia cell line.[5][7] The mechanism is thought to involve the disruption of mitochondrial membrane potential.[7]

Compound/ClassCell Line(s)Reported Activity (IC50/Effect)Reference
Benzyloxybenzaldehyde DerivativesHL-60 (Human leukemia)Significant activity at 1-10 µM; induces apoptosis and G2/M cell cycle arrest.[7][5][7]
Salicylaldehyde BenzoylhydrazonesVarious leukemia and breast cancer cell linesPotent activity at low micro- and nanomolar concentrations.[8][8]
Benzaldehyde FormulationCOR-L105 (Lung adenocarcinoma), DU-145 (Prostate cancer)Significant decrease in viability at higher concentrations (10⁻² to 10⁻⁵).[6][6]

Computational Cross-Validation: In Silico Docking Studies

To complement the experimental data from related compounds, molecular docking studies can predict the binding affinity of this compound to potential protein targets. Such in silico methods are instrumental in prioritizing compounds for further experimental validation.[9][10] Studies on similar structures, such as 2-arenoxybenzaldehyde N-acyl hydrazones, have shown promising results against various cancer-related protein targets.[11]

Compound/ClassProtein Target (PDB ID)Predicted Binding Affinity (kcal/mol) / Docking ScoreReference
2-arenoxybenzaldehyde N-acyl Hydrazones1Z5M (Prostate cancer), 2XP2 (Lung cancer), 3KRR (Breast cancer)Favorable binding interactions reported.[11][11]
Phenylhydrazono Phenoxyquinolinesα-amylase (6OCN)High negative binding affinity suggesting good inhibition potential.[12]
Pyrimidine-based AnaloguesCyclin-dependent kinase (1HCK)Docking scores ranging from -5.8 to -8.7.[13]

Experimental Protocols

To facilitate the experimental validation of the predicted activities of this compound, detailed methodologies for key assays are provided below.

Antimicrobial Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare bacterial/fungal suspension C Inoculate microtiter plate wells A->C B Prepare serial dilutions of This compound B->C D Incubate at appropriate temperature C->D E Determine MIC (lowest concentration with no visible growth) D->E

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Procedure:

  • Preparation of Microbial Suspension: Culture the desired bacterial or fungal strains on appropriate agar plates. Prepare a suspension in sterile saline to a turbidity equivalent to the 0.5 McFarland standard.

  • Preparation of Compound Dilutions: Dissolve this compound in a suitable solvent (e.g., DMSO) and perform serial dilutions in Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

  • Inoculation and Incubation: Inoculate each well with the microbial suspension. Incubate the plates at 37°C for 18-24 hours for bacteria or 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that inhibits visible microbial growth.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of a compound on cancer cell lines.

Workflow for MTT Cell Viability Assay

G A Seed cancer cells in a 96-well plate B Treat cells with varying concentrations of This compound A->B C Incubate for 24, 48, or 72 hours B->C D Add MTT reagent to each well C->D E Incubate to allow formazan formation D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 value G->H

Caption: Procedure for assessing cytotoxicity using the MTT assay.

Procedure:

  • Cell Seeding: Seed cancer cells (e.g., HL-60, A549, PC-3) in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for desired time periods (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization and Measurement: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals. Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Postulated Signaling Pathways

Based on the known mechanisms of action of related chlorophenoxy and benzaldehyde compounds, we can postulate potential signaling pathways that may be modulated by this compound.

Potential Anticancer Mechanism

The anticancer effects of benzaldehyde derivatives often involve the induction of apoptosis through the mitochondrial pathway.[5]

Proposed Apoptotic Pathway

G A This compound B Mitochondrial Damage A->B C Loss of Mitochondrial Membrane Potential B->C D Release of Cytochrome c C->D E Caspase Activation D->E F Apoptosis E->F

Caption: Postulated mitochondrial-mediated apoptotic pathway.

Potential Herbicidal/Toxic Mechanism

Chlorophenoxy compounds are known to act as herbicides by uncoupling oxidative phosphorylation, a vital process for energy production in cells.[14][15]

Uncoupling of Oxidative Phosphorylation

G A This compound B Mitochondrial Inner Membrane A->B C Disruption of Proton Gradient B->C permeabilizes D Uncoupling of Oxidative Phosphorylation C->D E ATP Synthesis Inhibition D->E F Cell Death E->F

Caption: Proposed mechanism of toxicity via uncoupling of oxidative phosphorylation.

Conclusion

While direct experimental validation for this compound is pending, this comparative guide provides a robust framework for predicting its biological activities. The cross-validation of experimental data from analogous compounds with computational predictions suggests that this compound is a promising candidate for further investigation, particularly for its potential antimicrobial and anticancer properties. The detailed experimental protocols and postulated signaling pathways provided herein offer a clear roadmap for future research to empirically determine the efficacy and mechanisms of action of this compound.

References

Safety Operating Guide

Safe Disposal of 2-(4-Chlorophenoxy)benzaldehyde: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 2-(4-Chlorophenoxy)benzaldehyde, a compound presenting multiple hazards. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.

Hazard Profile

This compound is a combustible liquid that is harmful if inhaled, causes skin and serious eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child.[1] It is also toxic to aquatic life with long-lasting effects.[1][2] A thorough understanding of its hazard profile, summarized in the table below, is the first step in safe handling and disposal.

Hazard ClassificationGHS CategoryDescription
Flammable LiquidsCategory 4Combustible liquid[1]
Acute Toxicity (Inhalation)Category 4Harmful if inhaled[1]
Skin IrritationCategory 2Causes skin irritation[1]
Serious Eye IrritationCategory 2ACauses serious eye irritation[1]
Reproductive ToxicityCategory 1BMay damage fertility or the unborn child[1]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation[1]
Hazardous to the Aquatic Environment (Acute)Category 2Toxic to aquatic life[1]
Hazardous to the Aquatic Environment (Chronic)Category 2Toxic to aquatic life with long lasting effects[1]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is mandatory to wear appropriate Personal Protective Equipment (PPE). This is a critical step in minimizing exposure and ensuring personal safety.

  • Eye/Face Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3] This includes a lab coat and, if necessary, flame-retardant antistatic protective clothing.[2]

  • Respiratory Protection: If there is a risk of inhalation of vapors or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3] All work should ideally be conducted under a chemical fume hood.[1]

Spill Containment and Cleanup

In the event of a spill, immediate and appropriate action is necessary to prevent the spread of contamination and exposure.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation.[1]

  • Control Ignition Sources: As the substance is a combustible liquid, remove all sources of ignition such as open flames, hot surfaces, and sparks.[1][3]

  • Contain the Spill: Cover drains to prevent the chemical from entering the sewer system.[1] For liquid spills, use an inert absorbent material like vermiculite, dry sand, or earth to contain and absorb the chemical.[4] Do not use combustible materials such as sawdust.[4]

  • Collect the Waste: Carefully collect the absorbed material and any contaminated soil or items into a suitable, labeled, and closed container for disposal.[4]

  • Decontaminate the Area: Clean the spill area thoroughly with an appropriate solvent and then wash with soap and water.

Disposal Procedures

The disposal of this compound and its contaminated materials must be handled as hazardous waste and in accordance with all local, state, and federal regulations.

  • Waste Collection:

    • Do not mix this compound with other waste.[1]

    • Keep the chemical in its original container if possible.[1]

    • If transferring to a new container, ensure it is properly labeled with the chemical name and all relevant hazard symbols.

    • Contaminated materials, such as PPE, absorbent materials, and empty containers, should be collected in a designated and clearly labeled hazardous waste container. Handle uncleaned containers as you would the product itself.[1]

  • Storage Pending Disposal:

    • Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[3]

    • Keep containers tightly closed.[1][3]

  • Final Disposal:

    • Dispose of the chemical waste and contaminated materials through an approved and licensed waste disposal company.[1]

    • Do not discharge into the environment, including drains or waterways.[1][5]

    • Provide the waste disposal company with a complete and accurate Safety Data Sheet (SDS) for this compound.

Disposal Process Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

cluster_prep Preparation cluster_spill Spill Scenario cluster_disposal Disposal Protocol cluster_final Final Steps A Don Appropriate PPE (Gloves, Goggles, Lab Coat) B Work in a Well-Ventilated Area (Fume Hood) A->B C Spill Occurs G Place in Labeled, Sealed Hazardous Waste Container B->G Routine Disposal D Evacuate & Ventilate Area C->D E Contain Spill with Inert Material D->E F Collect Contaminated Material E->F F->G H Store in Designated Area G->H I Arrange for Licensed Waste Disposal H->I J Decontaminate Work Area K Remove & Dispose of Contaminated PPE J->K L Wash Hands Thoroughly K->L

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-(4-Chlorophenoxy)benzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling 2-(4-Chlorophenoxy)benzaldehyde in a laboratory setting. The following procedures are based on best practices derived from safety data sheets (SDS) of structurally similar compounds, including halogenated benzaldehydes and phenoxy benzaldehydes. Researchers, scientists, and drug development professionals should always consult with their institution's environmental health and safety (EHS) department for specific guidance.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The recommended PPE includes:

  • Eye and Face Protection : Chemical safety goggles are mandatory to protect against splashes.[1][2] In situations with a higher risk of splashing or when handling larger quantities, a face shield should be worn in conjunction with goggles.[1][3]

  • Skin Protection : A standard laboratory coat should be worn and kept buttoned.[3] For tasks with a higher risk of splashes, a chemical-resistant apron over the lab coat is recommended.[4]

  • Hand Protection : Chemical-resistant gloves are required.[1][3] Nitrile gloves may offer sufficient protection for incidental contact, but for prolonged handling or immersion, it is advisable to consult the glove manufacturer's compatibility charts for the specific chemical class.[3][4] Always inspect gloves for any signs of degradation or puncture before use.

  • Respiratory Protection : Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of any dust or vapors.[5] If engineering controls are not sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator may be necessary.[3][6]

  • Footwear : Closed-toe and closed-heel shoes must be worn at all times in the laboratory.[3]

Operational Plan for Handling

A systematic approach to handling this compound will ensure a safe operational workflow.

1. Preparation:

  • Before starting any work, review the available safety information for structurally similar compounds.
  • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[6]
  • Designate a specific area for handling the compound, preferably within a chemical fume hood.[5]
  • Assemble all necessary equipment and PPE before handling the chemical.

2. Handling:

  • Handle the compound in a well-ventilated area to avoid the accumulation of dust or vapors.[6]
  • Avoid direct contact with skin, eyes, and clothing.[7]
  • Keep the container tightly closed when not in use.[6]
  • Take precautionary measures against static discharge, especially when handling powdered forms of the compound.[6]
  • Avoid the formation of dust.[8]

3. Spill Response:

  • In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled waste container.[8][9]
  • For larger spills, evacuate the area and follow your institution's emergency procedures.
  • Clean the spill area with an appropriate solvent and decontaminate all surfaces.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection : All waste materials, including contaminated PPE and cleaning materials, should be collected in a clearly labeled, sealed container.

  • Disposal Method : Dispose of the chemical waste through a licensed and approved waste disposal company.[6][8] Do not dispose of it down the drain or in the regular trash.[10]

  • Container Disposal : Empty containers may retain product residue and should be treated as hazardous waste.[10] They should be triple-rinsed with a suitable solvent, and the rinsate should be collected as hazardous waste.

Quantitative Data for Structurally Similar Compounds

The following table summarizes key quantitative data for compounds structurally related to this compound. This data can provide an approximation of the physical and chemical properties of the target compound.

Property4-Chlorobenzaldehyde2,4-Dichlorobenzaldehyde4-(4-Bromophenoxy)benzaldehyde
Molecular Weight 140.57 g/mol [11]175.01 g/mol 293.13 g/mol
Melting Point 44-46 °C69-72 °C74-78 °C
Boiling Point 213-214 °C233 °C[12]Not available
Flash Point 87 °C (closed cup)[9]113 °C (closed cup)Not available
Water Solubility InsolubleInsoluble[8]Not available

Workflow for Safe Handling

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Review Safety Data B Verify Emergency Equipment (Eyewash, Shower) A->B C Don Appropriate PPE B->C D Work in a Ventilated Area (Fume Hood) C->D E Weigh/Transfer Compound D->E F Perform Experiment E->F G Decontaminate Glassware and Surfaces F->G H Segregate Waste (Solid, Liquid, Sharps) G->H I Dispose of Waste via Approved Channels H->I

Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.